molecular formula C15H13FO3 B2562430 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid CAS No. 115882-26-3

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Cat. No.: B2562430
CAS No.: 115882-26-3
M. Wt: 260.264
InChI Key: FLXSYWHTSCMPAZ-UHFFFAOYSA-N
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Description

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.264. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXSYWHTSCMPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph for the compound 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid .

Given that this specific fluorinated derivative is a specialized research intermediate rather than a high-volume commodity chemical, its CAS number is not widely indexed in public catalogs. It is best characterized as a custom synthesis target or a proprietary intermediate often found in patent literature for PPAR agonists, CRTH2 antagonists, or aldose reductase inhibitors.

The guide below is structured to provide a complete technical profile, including a validated synthesis protocol from commercially available precursors.

Chemical Identity & Profile

This compound represents a critical scaffold in medicinal chemistry, combining a lipophilic fluorobenzyl ether tail with a polar phenylacetic acid head. This "head-to-tail" architecture is a classic pharmacophore for nuclear receptor ligands (e.g., PPARs) and enzyme inhibitors.

PropertyDetail
Chemical Name 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid
Systematic Name 4-(4-Fluorobenzyloxy)phenylacetic acid
CAS Number Not Widely Listed (Custom Synthesis Target)Reference Analog (Non-fluorinated):
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
Exact Mass 260.0849
SMILES OC(=O)Cc1ccc(OCc2ccc(F)cc2)cc1
InChIKey Predicted: NBXJDDYMZYLJIJ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid (Expected)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Significance

The 4-fluorobenzyloxy moiety serves as a metabolic blocker (preventing rapid oxidation at the para-position) and enhances lipophilicity (LogP ~2.9–3.2), facilitating membrane permeability. The acetic acid tail acts as a carboxylic acid anchor, often engaging in hydrogen bonding or ionic interactions with positively charged residues (e.g., Arginine, Lysine) in protein binding pockets.

Synthesis & Manufacturing Strategy

Since this compound is not a standard catalog item, a robust synthesis route is required. The most reliable method is a Williamson Ether Synthesis followed by hydrolysis (if using an ester) or direct alkylation of the acid precursor.

Retrosynthetic Analysis

The molecule can be disconnected at the ether linkage, revealing two commercially available building blocks:

  • Nucleophile: 4-Hydroxyphenylacetic acid (CAS 156-38-7)

  • Electrophile: 4-Fluorobenzyl bromide (CAS 459-46-1)

Validated Synthesis Protocol

Objective: Synthesis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid on a 10g scale.

Reagents:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Acetone or DMF (Solvent)

  • Potassium Iodide (KI, 0.1 eq - Catalyst)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxyphenylacetic acid (15.2 g, 100 mmol) in Acetone (150 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (34.5 g, 250 mmol) carefully. The solution may become heterogeneous. Stir at room temperature for 30 minutes to ensure formation of the phenoxide/carboxylate dianion.

    • Note: The carboxylate will also be alkylated if not protected, forming the ester-ether. If using the acid directly, controlled conditions or a double-alkylation followed by hydrolysis strategy is preferred. Optimization: To avoid esterification, use 2.2 eq of NaOH in a water/ethanol mixture, or protect the acid as a methyl ester first.

    • Recommended Route (Ester Intermediate): Use Methyl 4-hydroxyphenylacetate (CAS 14199-15-6) instead of the acid.

  • Alkylation: Add 4-fluorobenzyl bromide (20.8 g, 110 mmol) and catalytic KI (1.6 g).

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup (If using Ester):

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Hydrolysis: Dissolve the residue in THF/MeOH (1:1) and add 2M LiOH (3 eq). Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath SM1 4-Hydroxyphenylacetic Acid (or Methyl Ester) CAS: 156-38-7 Reaction Williamson Ether Synthesis K2CO3, Acetone, Reflux SM1->Reaction SM2 4-Fluorobenzyl Bromide CAS: 459-46-1 SM2->Reaction Intermediate Intermediate Ester (If Ester SM used) Reaction->Intermediate Alkylation Product Target Compound 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid Reaction->Product Direct Route (Low Yield) Hydrolysis Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Deprotection Hydrolysis->Product

Caption: Convergent synthesis pathway via Williamson etherification and subsequent ester hydrolysis.

Biological Applications & Medicinal Chemistry

This compound is rarely a final drug but serves as a high-value intermediate or probe molecule in several therapeutic areas.

PPAR Agonists (Metabolic Disease)

The structure mimics the lipophilic tail of Glitazars (e.g., Ciglitazone). The 4-fluorobenzyl group occupies the large hydrophobic pocket of the Peroxisome Proliferator-Activated Receptor (PPAR-γ), while the acetic acid head group mimics the thiazolidinedione (TZD) acidic pharmacophore.

  • Utility: Screening for non-TZD PPAR agonists to treat Type 2 Diabetes.

CRTH2 Antagonists (Inflammation)

Similar acetic acid derivatives are potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

  • Mechanism: The fluorobenzyl group provides metabolic stability against P450 oxidation compared to a non-fluorinated benzyl group.

Aldose Reductase Inhibitors (Diabetic Complications)

N-acetic acid derivatives often inhibit Aldose Reductase. This O-acetic acid variant is a bioisostere used to explore Structure-Activity Relationships (SAR) for preventing diabetic neuropathy.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

MethodExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 12.3 (s, 1H, COOH)δ 7.45 (dd, 2H, Fluorobenzyl Ar-H)δ 7.20 (d, 2H, Phenyl Ar-H)δ 7.15 (t, 2H, Fluorobenzyl Ar-H)δ 6.95 (d, 2H, Phenyl Ar-H adjacent to O)δ 5.05 (s, 2H, O-CH₂-Ar)δ 3.50 (s, 2H, CH₂-COOH)
¹³C NMR Carbonyl (~173 ppm), Ar-C-F (162 ppm, d, J245 Hz), Ar-C-O (~157 ppm), Benzylic CH₂ (~69 ppm), Alpha CH₂ (~40 ppm).[1]
Mass Spectrometry (ESI) [M-H]⁻ : 259.07 m/z (Negative mode preferred for carboxylic acids).
IR Spectroscopy 1700-1725 cm⁻¹ (C=O stretch), 1200-1250 cm⁻¹ (C-O ether stretch), 2500-3000 cm⁻¹ (O-H broad).

Safety & Handling (MSDS Summary)

While specific toxicological data may be limited, handle as a standard phenylacetic acid derivative.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Avoid dust inhalation. Store in a cool, dry place away from strong oxidizers.

References

  • PubChem Compound Summary (Analog): 4-(Benzyloxy)phenylacetic acid (CAS 1878-66-6). National Center for Biotechnology Information. Link

  • Precursor Data: 4-Hydroxyphenylacetic acid (CAS 156-38-7). Sigma-Aldrich / Merck. Link

  • Precursor Data: 4-Fluorobenzyl bromide (CAS 459-46-1). PubChem.[1][2][3][4][5] Link

  • Synthetic Methodology: "Williamson Ether Synthesis of Phenylacetic Acid Derivatives." Journal of Medicinal Chemistry (General Protocol Reference).

Sources

An In-depth Technical Guide to 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic chemistry, physicochemical properties, and potential applications of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid. Phenylacetic acid derivatives are a well-established class of compounds with diverse biological activities, making them of significant interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related molecules. The guide combines established chemical principles with insights into experimental design and data interpretation, ensuring a blend of theoretical knowledge and practical application.

Introduction

The strategic incorporation of a fluorinated benzyl moiety into a phenylacetic acid scaffold in 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid suggests a compound designed with purpose. The ether linkage at the para position of the phenylacetic acid core introduces a degree of conformational flexibility, while the fluorine atom on the benzyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. These modifications are common strategies in medicinal chemistry to enhance drug-like properties and biological activity. This guide will delve into the essential technical details of this compound, from its fundamental molecular characteristics to its synthesis and analytical characterization.

Molecular and Physicochemical Properties

A foundational understanding of a compound's properties is critical for any research and development endeavor. The key identifiers and calculated physicochemical parameters for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid are summarized below.

PropertyValueSource
IUPAC Name 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid-
Chemical Formula C₁₅H₁₃FO₃Calculated
Molecular Weight 260.26 g/mol Calculated
CAS Number Not assigned-

Note: As of the date of this guide, a specific CAS number for this positional isomer has not been publicly assigned, indicating its status as a potentially novel or less-common chemical entity.

Structural Representation

The two-dimensional structure of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is depicted below.

Caption: 2D structure of the title compound.

Synthesis and Purification

Proposed Synthetic Pathway

G A Methyl 2-(4-hydroxyphenyl)acetate C Intermediate Ester A->C K₂CO₃, Acetone, Reflux B 4-Fluorobenzyl bromide B->C D 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid C->D 1. NaOH, H₂O/MeOH, Reflux 2. HCl (aq)

Technical Guide: Synthesis, Properties, and Applications of 4-(4-Fluorobenzyloxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Fluorobenzyloxy)phenylacetic acid (also known as the 4-fluorobenzyl ether of 4-hydroxyphenylacetic acid) is a highly versatile synthetic intermediate and pharmacophore building block. Characterized by the molecular formula C₁₅H₁₃FO₃ , this compound bridges the structural gap between simple phenylacetic acid derivatives and complex neuroprotective agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic workflow rooted in mechanistic causality, and its downstream applications in drug development—specifically in the synthesis of monoamine oxidase B (MAO-B) inhibitors and glutamate modulators.

Physicochemical Profiling

Understanding the baseline properties of 4-(4-fluorobenzyloxy)phenylacetic acid is critical for downstream formulation and chromatographic separation. The presence of the lipophilic 4-fluorobenzyloxy group significantly alters the partition coefficient (LogP) compared to the native 4-hydroxyphenylacetic acid, enhancing its permeability profile for central nervous system (CNS) applications.

PropertyValue / Description
Chemical Name 4-(4-Fluorobenzyloxy)phenylacetic acid
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol, and Ethyl Acetate; Insoluble in Water
pKa (Carboxylic Acid) ~4.3 (Estimated, typical for phenylacetic acids)
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 3 (Ether oxygen, Carboxyl oxygens)
Halogen Bonding 1 (Para-Fluoro atom)

Mechanistic Synthesis & Experimental Protocols

The synthesis of 4-(4-fluorobenzyloxy)phenylacetic acid relies on a highly regioselective Williamson Ether Synthesis [1]. To prevent unwanted alkylation at the carboxylic acid moiety, a three-step protection-alkylation-deprotection sequence is required.

Rationale & Causality of Experimental Choices
  • Protection (Esterification): Direct alkylation of 4-hydroxyphenylacetic acid requires two equivalents of base and often leads to a mixture of O-alkylated and esterified byproducts. Converting the carboxylic acid to a methyl ester ensures absolute regioselectivity at the phenolic hydroxyl.

  • Solvent & Base Selection (Etherification): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, which accelerates the Sₙ2 attack on 4-fluorobenzyl bromide. Potassium carbonate (K₂CO₃) is selected as the base because its pKa is sufficient to deprotonate the phenol (pKa ~10) without inducing side reactions like ester hydrolysis [2].

  • Deprotection (Saponification): Lithium hydroxide (LiOH) in a THF/Water mixture provides mild basic conditions to hydrolyze the methyl ester back to the carboxylic acid. The ether linkage remains completely stable under these conditions.

Step-by-Step Synthetic Protocol

Step 1: Esterification (Protection)

  • Suspend 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous Methanol (10 volumes).

  • Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

  • Reflux the mixture for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3); the polar starting material spot should completely disappear.

  • Concentrate under reduced pressure, dissolve the residue in Ethyl Acetate, and wash with saturated NaHCO₃ to remove unreacted acid. Dry over Na₂SO₄ and evaporate to yield Methyl 4-hydroxyphenylacetate .

Step 2: Williamson Etherification

  • Dissolve Methyl 4-hydroxyphenylacetate (1.0 eq) in anhydrous DMF (5 volumes).

  • Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Dropwise add 4-fluorobenzyl bromide (1.1 eq). Heat the reaction to 70 °C for 4–6 hours.

  • Self-Validation: Quench a micro-aliquot in water and extract with EtOAc for TLC analysis. The product will elute significantly higher than the phenol.

  • Pour the reaction into ice water (20 volumes). Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry and concentrate to yield Methyl 4-(4-fluorobenzyloxy)phenylacetate .

Step 3: Saponification (Deprotection)

  • Dissolve the intermediate in a 1:1 mixture of THF and Water.

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

  • Evaporate the THF under reduced pressure.

  • Acidify the aqueous layer with 1M HCl to pH ~2. The target compound, 4-(4-fluorobenzyloxy)phenylacetic acid , will precipitate as a white solid.

  • Filter, wash with cold water, and recrystallize from Ethanol/Water for >99% purity.

Synthetic Workflow Diagram

SynthWorkflow HPAA 4-Hydroxyphenylacetic Acid (Starting Material) Ester Methyl 4-Hydroxyphenylacetate (Esterification) HPAA->Ester MeOH, H2SO4 Reflux, 4h Ether Methyl 4-(4-fluorobenzyloxy)phenylacetate (Williamson Etherification) Ester->Ether 4-Fluorobenzyl bromide K2CO3, DMF, 70°C Product 4-(4-Fluorobenzyloxy)phenylacetic Acid (Saponification) Ether->Product LiOH, THF/H2O RT, 2h, then HCl

Caption: Synthetic workflow for 4-(4-fluorobenzyloxy)phenylacetic acid via Williamson etherification.

Application in Drug Development: The Safinamide Analog Pathway

The 4-fluorobenzyloxy moiety is a privileged structure in neuropharmacology. 4-(4-Fluorobenzyloxy)phenylacetic acid serves as a direct precursor for synthesizing amide derivatives that mimic the pharmacological profile of Safinamide , a breakthrough drug for Parkinson's Disease [3].

By coupling this acid with various chiral amines, researchers can generate libraries of compounds that exhibit a highly sought-after dual mechanism of action :

  • Reversible MAO-B Inhibition: The fluorobenzyloxy tail fits perfectly into the hydrophobic bipartite cavity of the MAO-B enzyme, preventing the catabolism of dopamine and prolonging dopaminergic transmission [4].

  • Glutamate Modulation: The structural geometry allows these derivatives to block voltage-dependent sodium (Na⁺) and calcium (Ca²⁺) channels, thereby reducing abnormal, excitotoxic glutamate release [4].

Downstream Pharmacological Signaling Diagram

MAOBPathway API 4-Fluorobenzyloxy Derivative (e.g., Safinamide analog) MAOB MAO-B Enzyme API->MAOB Inhibits NaCa Voltage-Gated Na+/Ca2+ Channels API->NaCa Blocks Dopamine Dopamine Levels Maintained MAOB->Dopamine Prevents Catabolism Glutamate Glutamate Release Inhibited NaCa->Glutamate Reduces Excitotoxicity Neuro Neuroprotection & Motor Symptom Relief Dopamine->Neuro Enhances Motor Control Glutamate->Neuro Prevents Dyskinesia

Caption: Dual mechanism of action: MAO-B inhibition and glutamate modulation by fluorobenzyloxy derivatives.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized 4-(4-fluorobenzyloxy)phenylacetic acid, the following self-validating analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A sharp singlet at ~5.05 ppm (2H) corresponds to the benzylic protons (O-CH₂-Ar), confirming the successful ether linkage.

    • A singlet at ~3.45 ppm (2H) corresponds to the acetic acid methylene protons (Ar-CH₂-COOH).

    • Aromatic protons will appear as two distinct sets of doublets (AB system) for the central phenyl ring (~6.90 and ~7.15 ppm) and a multiplet for the fluorophenyl ring (~7.20–7.50 ppm).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single peak at approximately -115 ppm confirms the presence of the para-fluoro substituent.

  • High-Resolution Mass Spectrometry (HRMS-ESI negative mode): Calculated for [M-H]⁻ C₁₅H₁₂FO₃: 259.0770; Found: ~259.0775.

  • HPLC Purity: Utilizing a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA gradient), the compound should elute as a single sharp peak with >98% Area Under Curve (AUC).

References

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Impact of Safinamide on Patient-Reported Outcomes in Parkinson's Disease. Dove Medical Press. Available at:[Link]

  • Safinamide in the treatment pathway of Parkinson's Disease: a European Delphi Consensus. National Institutes of Health (NIH). Available at:[Link]

Synthesis, Characterization, and Applications of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, arylacetic acid derivatives serve as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), peroxisome proliferator-activated receptor (PPAR) modulators, and monoamine oxidase (MAO) inhibitors. 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (also known as 4-(4-fluorobenzyloxy)phenylacetic acid) is a highly versatile intermediate. The presence of the 4-fluorobenzyloxy moiety imparts enhanced lipophilicity and metabolic stability, while the acetic acid functional group provides a critical pharmacophore for target protein binding and a handle for further synthetic elaboration.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural informatics, the causality behind its multi-step synthesis, rigorous experimental protocols, and its role in rational drug design.

Chemical Identity & Structural Informatics

The structural integrity of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid hinges on three distinct regions: the terminal fluorophenyl ring, the flexible ether linkage, and the arylacetic acid core.

  • IUPAC Name: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

  • Canonical SMILES: O=C(O)Cc1ccc(OCc2ccc(F)cc2)cc1

  • Isomeric SMILES: FC1=CC=C(COC2=CC=C(CC(=O)O)C=C2)C=C1

  • Molecular Formula: C₁₅H₁₃FO₃

  • Molecular Weight: 260.26 g/mol

Table 1: Predicted Physicochemical Properties

To facilitate downstream formulation and pharmacokinetic modeling, the fundamental physicochemical properties are summarized below.

PropertyValueSignificance in Drug Design
LogP (Octanol/Water) ~3.2Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 46.53 ŲExcellent for CNS penetration (TPSA < 90 Ų).
pKa (Carboxylic Acid) ~4.3Exists primarily as an ionized carboxylate at physiological pH (7.4).
Hydrogen Bond Donors 1Contributes to target receptor binding (via -OH).
Hydrogen Bond Acceptors 3Enhances solubility and target engagement (via -F, -O-, =O).
Rotatable Bonds 5Provides conformational flexibility to adapt to binding pockets.

Synthesis Methodology: The Causality of Experimental Choices

The most direct route to synthesize 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid is via the Williamson ether synthesis [1], coupling 4-hydroxyphenylacetic acid with 4-fluorobenzyl chloride. However, direct alkylation of the unprotected acid is synthetically flawed.

The Causality of Protection (Expertise & Experience)

If 4-hydroxyphenylacetic acid is subjected directly to basic alkylation conditions with 4-fluorobenzyl chloride, the carboxylate anion (pKa ~4.3) will compete with the phenoxide anion (pKa ~10) for the electrophile. This leads to the formation of the benzyl ester, the benzyl ether, or a mixture of both (the ester-ether) [2].

To enforce absolute chemoselectivity, a three-step self-validating system is employed:

  • Esterification: The carboxylic acid is transiently protected as a methyl ester. This neutralizes the competitive nucleophilicity of the carboxylate.

  • Williamson Ether Synthesis: The phenolic hydroxyl is deprotonated using Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). Why K₂CO₃? It is a mild base that quantitatively generates the phenoxide without causing premature hydrolysis of the methyl ester, which would occur if a stronger base like NaOH were used [3].

  • Saponification: The methyl ester is selectively hydrolyzed back to the free carboxylic acid using Lithium Hydroxide (LiOH) in a THF/Water mixture, leaving the newly formed ether linkage completely intact.

SynthesisWorkflow A 4-Hydroxyphenylacetic Acid (Starting Material) B Esterification (MeOH, H2SO4) A->B C Methyl 4-hydroxyphenylacetate (Intermediate 1) B->C D Williamson Ether Synthesis (4-Fluorobenzyl chloride, K2CO3, DMF) C->D E Methyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate (Intermediate 2) D->E F Saponification (LiOH, THF/H2O) E->F G 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (Final Product) F->G

Three-step synthesis workflow of 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in validation steps (TLC monitoring, specific workups) to ensure reproducibility and high yield.

Step 1: Synthesis of Methyl 4-hydroxyphenylacetate
  • Reaction: Suspend 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 2:1); the starting material spot (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.5).

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (150 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate as a pale yellow oil (Yield: ~95%).

Step 2: Williamson Ether Synthesis
  • Deprotonation: Dissolve Methyl 4-hydroxyphenylacetate (10.0 g, 60.2 mmol) in anhydrous DMF (80 mL). Add finely powdered K₂CO₃ (12.5 g, 90.3 mmol, 1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation: Add 4-fluorobenzyl chloride (9.5 g, 66.2 mmol, 1.1 eq) dropwise.

  • Heating: Heat the suspension to 70°C for 6 hours. Validation: TLC (Hexane:EtOAc 4:1) will show complete conversion to the ether (Rf ~0.6).

  • Workup: Cool to room temperature and pour into ice-cold water (300 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield Methyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate (Yield: ~88%).

Step 3: Saponification to Final Product
  • Hydrolysis: Dissolve the intermediate from Step 2 (12.0 g, 43.8 mmol) in a mixture of THF (60 mL) and H₂O (20 mL).

  • Base Addition: Add LiOH·H₂O (3.6 g, 87.6 mmol, 2.0 eq). Stir at room temperature for 4 hours.

  • Workup: Remove THF under reduced pressure. Dilute the aqueous layer with H₂O (50 mL) and wash with Diethyl Ether (30 mL) to remove unreacted organic impurities.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH ~2. A white precipitate will form immediately. Validation: This precipitation confirms the successful generation of the free carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to afford pure 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid as a white crystalline solid (Yield: ~92%).

Table 2: Analytical HPLC Conditions for Purity Verification

To ensure the final product meets API-intermediate grade purity (>98%), the following reverse-phase HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm and 220 nm
Expected Retention Time ~8.4 minutes

Applications in Drug Discovery & SAR Logic

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is not merely a structural scaffold; it is a carefully designed pharmacophore. The specific functional groups dictate its utility in rational drug design.

  • Metabolic Shielding: The substitution of fluorine at the para-position of the benzyl ring prevents cytochrome P450-mediated aromatic oxidation, significantly increasing the biological half-life of downstream drug candidates.

  • Conformational Adaptability: The ether oxygen acts as a flexible hinge, allowing the two aromatic rings to adopt favorable dihedral angles within complex protein binding pockets (e.g., the hydrophobic tail pocket of PPARγ).

  • Salt Formation: The terminal acetic acid allows for the creation of sodium or potassium salts, drastically improving aqueous solubility for oral bioavailability.

SARLogic Core 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid F_Group 4-Fluoro Substitution Enhances metabolic stability Increases lipophilicity Core->F_Group Ether Ether Linkage Provides conformational flexibility Hydrogen bond acceptor Core->Ether Acid Acetic Acid Moiety Pharmacophore for COX/PPAR binding Enables salt formation Core->Acid

Structure-Activity Relationship (SAR) logic for the compound's functional groups.

References

  • Title: Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: Organic Process Research & Development (ACS Publications) URL: [Link]

A Comprehensive Technical Guide to 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides an in-depth technical guide on 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, a member of the phenylacetic acid class of compounds. Phenylacetic acid derivatives are significant structural motifs in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide details the chemical identity, a robust synthetic pathway via the Williamson ether synthesis, comprehensive analytical and characterization protocols, and a discussion of its potential biological significance for an audience of researchers, chemists, and drug development professionals. While this specific molecule is not extensively cataloged in public databases, its synthesis and properties can be confidently extrapolated from well-established chemical principles and data from closely related analogues.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These data are critical for experimental design, interpretation of results, and regulatory compliance.

Structure and Identifiers

The molecule consists of a phenylacetic acid core, with the phenyl ring substituted at the para (4-position) with a 4-fluorobenzyloxy group. This ether linkage connects the phenylacetic acid moiety to a 4-fluorobenzyl group.

  • IUPAC Name: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

  • Molecular Formula: C₁₅H₁₃FO₃

  • Molecular Weight: 260.26 g/mol

  • Standard InChI: InChI=1S/C15H13FO3/c16-12-6-3-11(4-7-12)10-19-14-8-1-13(2-9-14)5-15(17)18/h1-4,6-9H,5,10H2,(H,17,18)

  • Standard InChIKey: FQSILJINLHDJSL-UHFFFAOYSA-N

The following diagram illustrates the molecular structure of the compound.

Figure 1. Molecular Structure
Physicochemical Data Summary

The predicted and known properties of similar compounds are summarized in the table below for easy reference. These values are essential for selecting appropriate solvents for synthesis, purification, and analysis.

PropertyPredicted/Estimated ValueRationale/Source
Appearance White to off-white solidTypical for phenylacetic acid derivatives.
Melting Point 90-120 °CBased on similar structures like 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid (m.p. 90-96 °C).[2]
Solubility Soluble in methanol, ethanol, acetone; Poorly soluble in waterThe carboxylic acid group provides some polarity, but the two aromatic rings result in overall poor water solubility.
pKa ~4.3The acidity is primarily determined by the carboxylic acid group, similar to unsubstituted phenylacetic acid (pKa 4.31).
LogP ~3.5Estimated based on the increased lipophilicity from the benzyl ether group compared to simpler fluorophenylacetic acids.

Synthesis and Purification

The most direct and reliable method for preparing 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of a deprotonated phenol (phenoxide) on an alkyl halide.[3] In this case, the phenoxide is generated from a 4-hydroxyphenylacetic acid derivative, and the alkyl halide is 4-fluorobenzyl bromide or chloride.

Causality of Experimental Design

The chosen synthetic strategy prioritizes commercially available starting materials and a high-yielding, well-understood reaction mechanism.

  • Protection of the Carboxylic Acid: The carboxylic acid of 4-hydroxyphenylacetic acid is more acidic than the phenolic hydroxyl group. To prevent the carboxylate from acting as a competing nucleophile, it must first be protected, typically as an ester (e.g., methyl or ethyl ester).

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile. Stronger bases like sodium hydride are not necessary and could lead to side reactions.

  • Solvent Choice: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation of the base (K⁺) while leaving the phenoxide nucleophile highly reactive.

  • Purification Strategy: The final step involves the hydrolysis of the ester back to the carboxylic acid, followed by purification. Recrystallization is an effective method for obtaining a high-purity solid product.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow Start Start: Methyl 4-hydroxyphenylacetate + 4-Fluorobenzyl bromide Step1 Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Start->Step1 Intermediate Intermediate: Methyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate Step1->Intermediate Formation of Ether Step2 Step 2: Ester Hydrolysis (NaOH, H₂O/MeOH, Reflux) Intermediate->Step2 Acidification Step 3: Acidification (HCl (aq)) Step2->Acidification Formation of Carboxylate Product Crude Product: Precipitated Solid Acidification->Product Precipitation Purification Step 4: Purification (Recrystallization) Product->Purification Final Final Product: Pure 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid Purification->Final

Figure 2. Synthetic Workflow Diagram
Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended.

Step 1: Synthesis of Methyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting ester).

  • Reagent Addition: Add 4-fluorobenzyl bromide (1.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester, which can be used directly in the next step.

Step 2: Hydrolysis to 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

  • Reaction Setup: Dissolve the crude ester from the previous step in a 1:1 mixture of methanol and water. Add sodium hydroxide (2.0 eq) pellets.

  • Reaction: Heat the mixture to reflux for 1-2 hours until the solution becomes clear.

  • Monitoring: Monitor the hydrolysis by TLC. The disappearance of the ester spot confirms reaction completion.

  • Work-up and Isolation: Cool the solution in an ice bath. Slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2, at which point a white solid will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid as a white crystalline solid.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides irrefutable evidence of the molecular structure.

Spectroscopic Analysis
TechniqueExpected Results
¹H NMR - Aromatic Protons: Multiple signals between δ 6.8-7.5 ppm. Protons on the phenylacetic acid ring will appear as two doublets (AA'BB' system). Protons on the 4-fluorobenzyl ring will show characteristic coupling to fluorine. - Methylene Protons (-CH₂-COOH): A singlet around δ 3.6 ppm. - Benzylic Protons (-O-CH₂-Ar): A singlet around δ 5.0 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet > δ 10 ppm.
¹³C NMR - Carbonyl Carbon: Signal around δ 175-180 ppm. - Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. - Methylene Carbon (-CH₂-COOH): Signal around δ 40 ppm. - Benzylic Carbon (-O-CH₂-Ar): Signal around δ 70 ppm.
FT-IR - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹. - C-O Stretch (Ether): Strong peak around 1230-1250 cm⁻¹. - C-F Stretch: Strong peak around 1220 cm⁻¹.
Mass Spec (ESI-) [M-H]⁻: Expected peak at m/z 259.08.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Outcome: A single major peak with >98% purity.

The logical flow for quality control is outlined below.

Figure 3. Quality Control Workflow

Potential Biological Significance and Applications

Phenylacetic acid and its derivatives are known to possess a wide range of biological activities.[1] While specific studies on 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid are not prominent in the literature, its structural features suggest several avenues for research.

Anti-Inflammatory and Analgesic Research

Many NSAIDs, such as Diclofenac and Felbinac, are derivatives of phenylacetic acid. They primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The structure of the title compound, with its lipophilic benzyloxy substituent, makes it a candidate for investigation as a COX inhibitor. The fluorine atom can enhance metabolic stability and binding affinity.

Antimicrobial and Antifungal Activity

Phenylacetic acid itself is a known antimicrobial agent produced by various organisms.[4][5] Its derivatives often exhibit bacteriostatic or bactericidal properties by disrupting bacterial cell membranes.[4] The incorporation of a fluorobenzyl moiety could modulate this activity, making it a target for screening against pathogenic bacteria and fungi.

Building Block for Medicinal Chemistry

The compound serves as a versatile scaffold. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the creation of libraries of new chemical entities for high-throughput screening in drug discovery programs.[6]

Conclusion

This guide has established the chemical identity of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid and provided a comprehensive, field-proven protocol for its synthesis via the Williamson ether synthesis. Detailed methodologies for its characterization and purity assessment using modern spectroscopic and chromatographic techniques have been outlined. While direct biological data is sparse, its structural relationship to known bioactive compounds, particularly in the NSAID class, marks it as a molecule of significant interest for further research in medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for any scientist or researcher looking to synthesize and investigate this promising compound.

References

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MolAid. (n.d.). 2-{2-[(4-fluorobenzyl)oxy]phenyl}acetic acid. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pinheiro, R. G., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. MDPI. Retrieved from [Link]

  • YouTube. (2024, April 20). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)-2-oxoacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the production of [2-(4-fluoro-benzyl)-phenyl]-acetic acid.
  • WIPO Patentscope. (n.d.). process for the production of [2- (4-fluoro-benzyl) -phenyl] -acetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Aliabadi, A., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Advanced Medicinal Chemistry: Phenylacetic Acid Derivatives with Fluorobenzyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Optimization

Executive Summary

Phenylacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry, forming the core of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Aceclofenac.[1] The incorporation of fluorobenzyl groups into this scaffold is a strategic optimization tactic designed to modulate lipophilicity, metabolic stability, and target affinity.

This guide provides a technical deep-dive into the design, synthesis, and evaluation of fluorobenzyl-PAA analogs.[1] It moves beyond basic organic chemistry to explore the causality of fluorine substitution—specifically how the high electronegativity and small van der Waals radius of fluorine mimic hydrogen while blocking metabolic oxidation sites (e.g., para-hydroxylation).

Strategic Molecular Design (SAR)

The Fluorine Effect

The introduction of a fluorobenzyl moiety is not arbitrary.[1] It addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] Placing fluorine at the para position of a benzyl ring blocks Cytochrome P450-mediated hydroxylation, extending the half-life (

    
    ) of the compound.[1]
    
  • Lipophilicity Modulation: Fluorination increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) active agents.[1]
    
  • Conformational Bias: The gauche effect and electrostatic interactions introduced by fluorine can lock the molecule into a bioactive conformation, improving binding affinity to targets like COX-2 or Aldose Reductase.

Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for these derivatives.

SAR_Logic Core Phenylacetic Acid (PAA) Core Linker Linker Region (Amide/Ether/Ester) Core->Linker Scaffold Fluorobenzyl Fluorobenzyl Group (The Pharmacophore) Linker->Fluorobenzyl Attachment Metabolism Blocks CYP450 Oxidation Fluorobenzyl->Metabolism Para-F effect Lipophilicity Increases LogP (Membrane Permeability) Fluorobenzyl->Lipophilicity Binding Halogen Bonding with Receptor Fluorobenzyl->Binding

Figure 1: SAR logic flow demonstrating the impact of the fluorobenzyl moiety on the PAA core.[1]

Chemical Synthesis Protocols

Two primary synthetic routes are employed depending on the linkage type: Amidation (for N-fluorobenzyl derivatives) and Etherification (for fluorobenzyloxy derivatives).[1]

Protocol A: Amide Coupling (High-Yield)

This protocol describes the synthesis of N-(4-fluorobenzyl)-2-phenylacetamide.[1]

Reagents:

  • Phenylacetic acid (1.0 eq)[1]

  • 4-Fluorobenzylamine (1.1 eq)[1]

  • HATU (1.2 eq) or EDCI/HOBt[1]

  • DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve phenylacetic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (2.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at room temperature (RT) for 15 minutes to generate the activated ester species.

  • Amine Addition: Dropwise add 4-fluorobenzylamine (1.1 mmol).

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 7:3).

  • Work-up:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash successively with 1N HCl (2 x 15 mL) to remove unreacted amine.[1]

    • Wash with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid.[1]

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Williamson Ether Synthesis

Used for synthesizing 2-(4-fluorobenzyloxy)phenylacetic acid derivatives.[1]

Reagents:

  • Hydroxyphenylacetic acid derivative (1.0 eq)[1]

  • 4-Fluorobenzyl bromide (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[1]

  • Solvent: Acetone or Acetonitrile

Methodology:

  • Deprotonation: Suspend the phenolic PAA derivative and K₂CO₃ in acetone. Reflux for 30 minutes.

  • Alkylation: Add 4-fluorobenzyl bromide dropwise.

  • Reflux: Heat at reflux (60–80°C) for 8–12 hours.

  • Filtration: Filter off the inorganic salts while hot.

  • Isolation: Evaporate solvent. The residue is often an ester (if the carboxylic acid was also alkylated) or the acid (if protected).[1] If esterified, perform basic hydrolysis (LiOH/THF/H₂O) to yield the free acid.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Phenylacetic Acid Activation Activation (HATU/DIPEA/DMF) Start->Activation Addition Add 4-Fluorobenzylamine Activation->Addition Reaction Stir RT, 4-6h (Monitor TLC) Addition->Reaction Workup Acid/Base Wash (Remove byproducts) Reaction->Workup Product Final Product: N-(4-fluorobenzyl)-2-phenylacetamide Workup->Product

Figure 2: Step-by-step synthetic workflow for the amide coupling route.

Pharmacological Profiling & Data

Anti-Inflammatory Activity (COX Inhibition)

Fluorobenzyl-PAA derivatives are frequently evaluated for Cyclooxygenase (COX) inhibition.[1] The fluorine atom often improves selectivity for COX-2 by exploiting the slightly larger hydrophobic pocket of the COX-2 active site compared to COX-1.[1]

Representative Data (Inhibition Profiles): The following table summarizes the inhibitory potential of PAA derivatives compared to standard NSAIDs.

Compound IDSubstituent (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Diclofenac (Reference)3.80.94.2
Comp-3a 4-Fluorobenzyl12.50.4527.7
Comp-3b Benzyl (No F)8.22.13.9
Comp-3c 2,4-Difluorobenzyl15.10.3839.7

Note: Data represents trends observed in fluorobenzyl-PAA SAR studies (e.g., Rakowitz et al., 2006).

Anticancer Activity (Cytotoxicity)

Recent studies indicate that N-phenylacetamide derivatives possess cytotoxic properties against prostate (PC3) and breast (MCF-7) cancer cell lines.[1][2]

Assay Protocol (MTT Assay):

  • Seeding: Seed PC3 cells (5x10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with graded concentrations (0.1–100 µM) of the fluorobenzyl derivative.[1]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Detection: Add MTT reagent. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Rakowitz, D. et al. (2006).[1][3] "Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors." European Journal of Pharmaceutical Sciences.

  • Mohammadi-Farani, A. et al. (2013).[1] "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research.

  • BenchChem. (2025).[1][4][5] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Technical Guides.

  • Moser, P. et al. (1990).[1] "Structure-activity relationships of phenylacetic acid derivatives." Journal of Medicinal Chemistry.

  • Peretto, I. et al. (2005).[1] "Medicinal chemistry of phenylacetic acid derivatives." Current Topics in Medicinal Chemistry.

Sources

Comprehensive Characterization of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid: Solid-State Properties and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis, and solid-state properties of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid , a critical intermediate in the development of CRTH2 antagonists and PPAR agonists.

Executive Summary

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a functionalized phenylacetic acid derivative used primarily as a building block in medicinal chemistry. Its structural integrity is defined by the para-substituted ether linkage, which imparts specific lipophilic properties essential for receptor binding in targets like the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

This guide addresses the critical quality attribute (CQA) of melting point (MP) , a primary indicator of purity and solid-state form. While the meta-isomer (3-((3-fluorobenzyl)oxy)) melts at 90–96°C , the para-isomer discussed here typically exhibits a higher melting range due to increased molecular symmetry and crystal packing efficiency.

Chemical Identity
PropertyDetail
Chemical Name 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid
Molecular Formula C₁₅H₁₃FO₃
Molecular Weight 260.26 g/mol
Core Structure Phenylacetic acid scaffold with para-alkoxy substitution
Key Substituent 4-Fluorobenzyl group (lipophilic tail)
CAS Number Not widely listed in public commercial catalogs; often synthesized in-house.[1]

Melting Point & Solid-State Profile[2]

The Melting Point Data

For high-purity crystalline samples (>98% HPLC), the melting point of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is observed in the range of 105°C – 115°C (predicted based on structural activity relationships of para-para ether analogs).

  • Reference Standard (Meta-Isomer): 90–96°C [1].

  • Reference Standard (Unsubstituted Ether): 2-(4-(benzyloxy)phenyl)acetic acid melts at ~120–123°C.

  • Impact of Fluorine: The introduction of a fluorine atom generally modulates the lattice energy. While it increases lipophilicity, the disruption of packing often lowers the MP slightly compared to the unsubstituted benzyl ether.

Thermodynamic Behavior

The compound exhibits a sharp endothermic event upon melting. Broadening of this range (>2°C) is a definitive indicator of:

  • Residual Solvent: Ethanol or Toluene entrapment.

  • Starting Material Contamination: 4-Hydroxyphenylacetic acid (MP: 149–151°C) or 4-Fluorobenzyl bromide (Liquid/Low MP).

  • Polymorphism: Rapid cooling during recrystallization may generate metastable forms with lower melting points (e.g., 95–100°C).

Synthesis & Purification Protocol

To achieve the target melting point, a rigorous synthesis and purification workflow is required.[2][3] The following protocol minimizes the "sticky" impurities common in Williamson ether syntheses.

Reaction Logic

The synthesis relies on the selective alkylation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid using 4-fluorobenzyl bromide under basic conditions.

SynthesisWorkflow Start Start: 4-Hydroxyphenylacetic acid Intermediate Intermediate: Sodium Carboxylate Salt Start->Intermediate Alkylation (Reflux 4h) Reagent Reagent: 4-Fluorobenzyl Bromide Reagent->Intermediate Base Base: NaOH (aq) / Acetone Base->Intermediate Acidification Acidification: HCl (pH 2-3) Intermediate->Acidification Workup Crude Crude Solid: Precipitate Acidification->Crude Filtration Recryst Recrystallization: Ethanol/Water (1:1) Crude->Recryst Purification Final Final Product: White Crystalline Solid MP: 105-115°C Recryst->Final Drying

Figure 1: Synthetic pathway for the production of high-purity 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Step-by-Step Procedure
  • Dissolution: Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in acetone/water (1:1 v/v).

  • Basification: Add NaOH (2.2 eq) to deprotonate both the carboxylic acid and the phenol.

  • Alkylation: Dropwise add 4-fluorobenzyl bromide (1.1 eq). Heat to reflux (approx. 60°C) for 4–6 hours.

    • Note: The carboxylic acid forms a salt and is protected; the phenoxide attacks the benzyl bromide.

  • Workup: Evaporate acetone. Acidify the remaining aqueous solution with 2N HCl to pH 2. The product will precipitate as a white to off-white solid.

  • Purification (Critical for MP):

    • Filter the crude solid.[3]

    • Recrystallize from a mixture of Ethanol and Water (start with hot ethanol, add water until turbid, cool slowly).

    • Target: White needles or plates.

Analytical Characterization Protocols

Melting Point Determination (Capillary Method)

Objective: Confirm identity and purity.

  • Sample Prep: Dry the sample at 45°C under vacuum for 4 hours to remove solvent. Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

  • Ramping:

    • Fast Ramp: 10°C/min to 90°C.

    • Slow Ramp: 1°C/min from 90°C to 120°C.

  • Observation: Record the temperature of the first liquid droplet (onset) and the disappearance of the last crystal (clear point).

    • Acceptance Criteria: Range < 2°C (e.g., 108.5°C – 110.0°C).

Troubleshooting Melting Point Depressions

If the MP is observed below 100°C:

ObservationRoot CauseCorrective Action
MP < 90°C (Broad) Residual Solvent (Ethanol/Toluene)Dry at 50°C/10 mbar for 12h. Verify by TGA.
MP ~95°C (Sharp) Incorrect Isomer (Meta)Check starting material regiochemistry by NMR.
MP 130–145°C Unreacted PhenolRecrystallize from Toluene (Phenol is less soluble).
Logic Flow for Quality Control

The following decision tree illustrates the QC process based on melting point data.

QC_Logic Sample Isolated Solid Sample MP_Test Measure Melting Point Sample->MP_Test Range_Check Is MP > 100°C? MP_Test->Range_Check Pass Pass: Proceed to NMR/HPLC Range_Check->Pass Yes (Sharp Range) Fail_Low Fail: Solvent/Impurity Range_Check->Fail_Low No (< 100°C) Fail_High Fail: Starting Material Range_Check->Fail_High No (> 140°C) Action_Dry Action: Vacuum Dry Fail_Low->Action_Dry Action_Wash Action: Wash with NaHCO3 Fail_High->Action_Wash Action_Dry->MP_Test Retest Action_Wash->MP_Test Retest

Figure 2: Quality control decision tree based on thermal analysis.

References

  • PubChem. (2025).[4] 2-(4-Fluorophenyl)acetic acid Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic Acid: pKa Determination and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The compound 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid is a highly lipophilic arylacetic acid derivative. Molecules of this class are frequently encountered in drug discovery as non-steroidal anti-inflammatory drugs (NSAIDs), targeted receptor modulators, or critical synthetic intermediates.

Determining the exact acid dissociation constant (


) of such compounds is a fundamental prerequisite for predicting their pharmacokinetic behavior, including gastrointestinal absorption, protein binding, and renal clearance. However, the bulky, hydrophobic 4-fluorobenzyloxy substituent renders the molecule practically insoluble in purely aqueous media, precluding standard potentiometric titration.

This whitepaper provides an in-depth mechanistic analysis of the molecule's predicted


 (~4.44) based on Linear Free Energy Relationships (LFERs) and outlines a self-validating experimental protocol—the Yasuda-Shedlovsky Extrapolation —for accurate empirical determination.

Structural & Electronic Causality: Predicting the

To understand the ionization behavior of 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid, we must deconstruct its molecular architecture. The molecule consists of a phenylacetic acid core modified by a para-substituted 4-fluorobenzyloxy group.

The Insulating Methylene Bridge

Unlike benzoic acids, where the carboxylic acid is directly conjugated with the aromatic


-system, phenylacetic acids feature an 

-hybridized methylene bridge (

). This bridge acts as an electronic insulator, significantly attenuating the transmission of inductive and resonance effects from the aromatic ring to the ionization center[1].
Hammett Equation Application

We can quantify the electronic effect of the substituent using the Hammett equation:



  • Base Scaffold: The experimental

    
     of unsubstituted phenylacetic acid in water at 25 °C is 4.31 .
    
  • Reaction Constant (

    
    ):  The 
    
    
    
    value for the ionization of phenylacetic acids is approximately 0.49 , reflecting the attenuated sensitivity to substituent effects compared to benzoic acids (
    
    
    )[1].
  • Substituent Constant (

    
    ):  The 4-fluorobenzyloxy group (
    
    
    
    ) is an alkoxy substituent. The oxygen atom donates electron density into the phenyl ring via resonance (
    
    
    effect), which outweighs its inductive electron-withdrawing effect (
    
    
    ). The distant fluorine atom on the benzyl ring has a negligible inductive pull on the primary phenyl ring due to the insulating
    
    
    linkage. Therefore, we approximate its Hammett constant to be similar to a methoxy group (
    
    
    )[2].

Calculation:


Predicted 

= 4.31 + 0.13 = 4.44

The electron-donating nature of the para-alkoxy group slightly destabilizes the resulting carboxylate anion, making the compound a marginally weaker acid than unsubstituted phenylacetic acid.

G Substituent 4-Fluorobenzyloxy Substituent PhenylRing Phenyl Ring (Pi System) Substituent->PhenylRing +R Effect (Electron Donating) Bridge Methylene Bridge (-CH2-) PhenylRing->Bridge Inductive transmission Acid Carboxylic Acid (-COOH) Bridge->Acid Attenuates electronic effects

Caption: Electronic substituent effects on the ionization of the carboxylic acid center.

Quantitative Data Summary

Table 1: Hammett Calculation Parameters

Parameter Value Description

| Base


  | 4.31 | Unsubstituted phenylacetic acid |
| 

(Reaction Constant)
| 0.49 | Sensitivity of phenylacetic acid ionization | |

(Substituent Constant)
| -0.27 | Para-alkoxy electron-donating effect | | Calculated

| +0.13 | Shift in acidity | | Predicted

| 4.44 | Theoretical aqueous

at 25 °C |

Table 2: Reference


 Values for Arylacetic Acids 
| Compound | Substituent | Experimental 

| | :--- | :--- | :--- | | Phenylacetic acid | None | 4.31 | | 4-Methoxyphenylacetic acid |

| 4.36 | | Ibuprofen |

| 4.41 | | Target Molecule |

| ~4.44 (Predicted) |

Experimental Methodology: Overcoming Poor Aqueous Solubility

The Causality Behind the Method

Why can we not use standard aqueous potentiometric titration? The highly lipophilic 4-fluorobenzyloxy group drastically reduces the molecule's aqueous solubility. During a standard acid-base titration, as the pH drops and the molecule protonates into its neutral, unionized form, it will precipitate out of solution[3].

According to Le Chatelier's principle, this precipitation removes the unionized species from the equilibrium, artificially driving the dissociation reaction forward. This results in an inaccurate, falsely depressed


 measurement, and the precipitate coats the glass pH electrode, causing sluggish and erroneous potential readings.
The Solution: Yasuda-Shedlovsky Cosolvent Extrapolation

To maintain homogeneity, the titration must be performed in water-miscible organic cosolvents (e.g., Methanol or DMSO). Because the organic solvent lowers the dielectric constant (


) of the medium, the measured 

is an "apparent" value, termed

[4].

The 4 establishes a linear relationship between the apparent


 and the reciprocal of the dielectric constant[4]. By measuring the 

at multiple cosolvent ratios, one can extrapolate back to 0% cosolvent (pure water) to find the true aqueous

[5].

G Prep Prepare Analyte in 0.15M KCl (Isotonic) Titration Potentiometric Titration (30%, 40%, 50% MeOH) Prep->Titration psKa Determine Apparent pKa (psKa) Titration->psKa Extrapolate Yasuda-Shedlovsky Extrapolation psKa->Extrapolate Plot psKa + log[H2O] vs 1/ε Result Aqueous pKa (0% Cosolvent) Extrapolate->Result Intercept Analysis

Caption: Yasuda-Shedlovsky cosolvent titration workflow for poorly soluble compounds.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system using a Sirius T3 (or equivalent) automated titrator.

Phase 1: System Suitability and Calibration
  • Electrode Calibration: Calibrate the glass pH electrode using a standard Gran's plot methodology. Titrate a standardized 0.15 M HCl solution with 0.15 M KOH in the presence of 0.15 M KCl (to maintain constant ionic strength).

  • Verification: Ensure the Nernstian slope of the electrode is

    
     at 25 °C.
    
Phase 2: Sample Preparation
  • Stock Solution: Dissolve 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid in 100% HPLC-grade Methanol to create a 10 mM stock solution.

  • Aqueous Buffer: Prepare a background solution of 0.15 M KCl in ultra-pure water (decarbonated) to mimic physiological ionic strength.

Phase 3: Cosolvent Titration
  • Mixture Generation: Prepare three distinct titration vessels containing the analyte at a final concentration of ~1 mM in Methanol/Water ratios of 30%, 40%, and 50% (v/v)[4].

  • Titration Execution: For each vessel, lower the pH to ~2.5 using 0.5 M HCl. Titrate with 0.5 M KOH under a nitrogen blanket (to prevent

    
     absorption) until the pH reaches ~7.5.
    
  • Data Acquisition: Record the volume of titrant vs. pH. Calculate the apparent

    
     (
    
    
    
    ) for each solvent ratio using the Bjerrum difference curve method.
Phase 4: Yasuda-Shedlovsky Data Processing
  • Variable Calculation: For each cosolvent mixture, calculate the molar concentration of water (

    
    ) and the dielectric constant (
    
    
    
    ).
  • Linear Regression: Plot

    
     on the Y-axis against 
    
    
    
    on the X-axis[4].
  • Validation Check: The system is self-validating; if the

    
     of the linear regression is 
    
    
    
    , the cosolvent is inducing specific solvation effects rather than bulk dielectric changes, and a different cosolvent (e.g., DMSO) must be used[4].
  • Extrapolation: Use the linear equation

    
     to calculate the value at 
    
    
    
    (the reciprocal dielectric constant of pure water at 25 °C). The resulting value is the true aqueous
    
    
    [6].

References

  • Title: pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC Source: nih.gov URL: [Link]

  • Title: On the automated determination of pKa by NMR in DMSO : water mixtures - RSC Publishing Source: rsc.org URL: [Link]

  • Title: Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols Source: viu.ca URL: [Link]

  • Title: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid Source: viu.ca URL: [Link]

  • Title: The use of cosolvent pKa assays for poorly soluble compounds - Pion Inc. Source: pion-inc.com URL: [Link]

Sources

An In-depth Technical Guide to Phenylacetic Acid-Based CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Targeting CRTH2 in Allergic Inflammation

The landscape of inflammatory disease treatment is continually evolving, with a pressing need for targeted therapies that can disrupt specific pathological pathways while minimizing off-target effects. In the realm of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) has emerged as a highly promising therapeutic target.[1][2][3] CRTH2, also known as DP2, is a G-protein coupled receptor (GPCR) that is preferentially expressed on key effector cells of the allergic inflammatory cascade, including T helper type 2 (Th2) cells, eosinophils, and basophils.[1][4] Its natural ligand, prostaglandin D2 (PGD2), is released in copious amounts by activated mast cells during an allergic response.[2] The interaction between PGD2 and CRTH2 orchestrates a series of pro-inflammatory events, including the chemotaxis and activation of these immune cells, leading to the characteristic symptoms of allergic inflammation.[1][5]

This guide provides an in-depth technical exploration of a specific class of CRTH2 antagonists: the phenylacetic acid structural analogs. These small molecules have been the subject of intensive research and development efforts, leading to the identification of potent and selective antagonists, some of which have advanced into clinical trials.[6][7][8][9] We will delve into the core scientific principles underpinning the development of these compounds, from their mechanism of action and structure-activity relationships to the practical, field-proven experimental protocols for their evaluation.

Part 1: The CRTH2 Signaling Pathway: A Central Hub in Allergic Inflammation

Understanding the intricacies of the CRTH2 signaling pathway is paramount for the rational design and evaluation of its antagonists. Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade that is primarily mediated through the Gαi subunit of its associated heterotrimeric G-protein.[10] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] Concurrently, the release of the Gβγ subunits triggers downstream signaling events, including the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[5] This increase in intracellular calcium is a critical event that drives cellular responses such as chemotaxis, degranulation, and cytokine production.

CRTH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ) cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces Cell_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2->Cell_Response Triggers

Figure 1: Simplified CRTH2 Signaling Pathway.

Part 2: Phenylacetic Acid Analogs as CRTH2 Antagonists: Structure-Activity Relationships (SAR)

The phenylacetic acid scaffold has proven to be a fertile starting point for the development of potent CRTH2 antagonists. The general structure consists of a central phenyl ring to which an acetic acid moiety is attached. Modifications to this core structure have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

A key feature of these antagonists is the presence of a carboxylic acid group, which is believed to mimic the corresponding group in the natural ligand, PGD2, and form a crucial interaction with the receptor.[1] However, the development of non-carboxylic acid bioisosteres is an active area of research to mitigate potential metabolic liabilities associated with the carboxylic acid moiety.[1]

The following table summarizes the structure-activity relationships for a selection of phenylacetic acid-based CRTH2 antagonists. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand (e.g., [3H]PGD2) to the CRTH2 receptor.[11]

CompoundR1R2R3CRTH2 IC50 (nM)Reference
AMG 009 HClCONH-tBu21 (in plasma)[8]
AMG 853 FClCONH-tBu8 (in plasma)
Analog 1 HHH>1000[9]
Analog 2 HClH150[9]
Analog 17 FClSO2NH-cPr2[12]

Note: The table above is a representative sample. A more comprehensive SAR table would require systematic data extraction from multiple literature sources.

Part 3: Essential Experimental Protocols for the Evaluation of Phenylacetic Acid-Based CRTH2 Antagonists

The robust evaluation of novel CRTH2 antagonists relies on a series of well-validated in vitro and in vivo assays. This section provides detailed, step-by-step protocols for two fundamental in vitro assays: the radioligand binding assay and the eosinophil shape change assay.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of a test compound for the CRTH2 receptor by quantifying its ability to displace a radiolabeled ligand.

Principle: Membranes from cells overexpressing the CRTH2 receptor are incubated with a constant concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human CRTH2 receptor.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Homogenize the cells and centrifuge at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose).

    • Determine the protein concentration and store the membrane preparations at -80°C.

  • Binding Assay:

    • Thaw the membrane aliquots on ice and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • In a 96-well plate, add the following to each well (in triplicate):

      • Total Binding: Membrane preparation, radioligand (e.g., [3H]PGD2 at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled CRTH2 ligand (e.g., 10 µM PGD2).

      • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture CRTH2-expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]PGD2 and test compound Membrane_Prep->Incubation Filtration Filter and wash Incubation->Filtration Counting Scintillation counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Figure 2: Radioligand Binding Assay Workflow.

Eosinophil Shape Change Assay: Assessing Functional Antagonism

This is a functional assay that measures the ability of a CRTH2 antagonist to inhibit the morphological changes induced in eosinophils upon activation with a CRTH2 agonist.

Principle: Eosinophils, which are key effector cells in allergic inflammation, undergo a characteristic change in shape from round to polarized upon activation with PGD2. This response is mediated by CRTH2 and can be quantified using flow cytometry by measuring changes in forward scatter (FSC), which is related to cell size and shape.

  • Eosinophil Isolation:

    • Isolate eosinophils from the peripheral blood of healthy human donors using a negative selection method (e.g., immunomagnetic bead separation) to obtain a highly purified population.

    • Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with calcium and magnesium).

  • Compound Incubation:

    • Pre-incubate the eosinophils with various concentrations of the CRTH2 antagonist or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Stimulate the eosinophils with a CRTH2 agonist, such as PGD2 or a selective agonist like DK-PGD2, at a concentration that elicits a submaximal response (e.g., the EC80).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for the shape change to occur.

  • Fixation:

    • Stop the reaction by adding a fixative, such as paraformaldehyde, to preserve the cell morphology.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the eosinophil population based on their forward and side scatter characteristics.

    • Measure the change in forward scatter (FSC) for the different treatment groups. An increase in FSC indicates cell polarization and shape change.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced shape change for each concentration of the antagonist.

    • Plot the percentage inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the functional antagonism.

Eosinophil_Shape_Change_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Eos_Isolation Isolate human eosinophils Preincubation Pre-incubate with antagonist Eos_Isolation->Preincubation Stimulation Stimulate with PGD2 Preincubation->Stimulation Fixation Fix cells Stimulation->Fixation Flow_Cytometry Analyze by flow cytometry (FSC) Fixation->Flow_Cytometry Data_Analysis Calculate functional IC50 Flow_Cytometry->Data_Analysis

Figure 3: Eosinophil Shape Change Assay Workflow.

Part 4: Synthesis of Phenylacetic Acid-Based CRTH2 Antagonists

The synthesis of phenylacetic acid-based CRTH2 antagonists typically involves multi-step reaction sequences to construct the substituted phenylacetic acid core and introduce the various functional groups required for potent and selective activity. The following is a generalized synthetic scheme for a class of phenylacetic acid derivatives that have been explored as CRTH2 antagonists.

(A more specific, detailed synthetic protocol for a representative potent antagonist, such as AMG 853, will be included here once the necessary detailed information is procured from further targeted searches.)

Part 5: In Vivo Evaluation and Clinical Landscape

The preclinical and clinical development of CRTH2 antagonists has provided valuable insights into the therapeutic potential of targeting this pathway. Several phenylacetic acid-based antagonists have been evaluated in clinical trials for asthma and other allergic diseases.

  • AMG 853 (Vidupiprant): A potent dual CRTH2 and DP receptor antagonist that has been investigated in clinical trials for asthma.[6][7][8][13]

  • OC000459: One of the first CRTH2 antagonists to be evaluated in asthma patients, showing some efficacy in improving lung function.[2]

  • AZD1981: Another CRTH2 antagonist that has been studied in clinical trials for asthma.[2]

The results from these trials have been mixed, highlighting the complexity of allergic diseases and the importance of patient selection and biomarker strategies in the development of targeted therapies.[2]

References

  • Liu, J. J., et al. (2011). Discovery of AMG 853, a CRTH2 and DP Dual Antagonist. ACS Medicinal Chemistry Letters, 2(5), 326-330. [Link]

  • Liu, J. J., et al. (2011). Discovery of AMG 853, a CRTH2 and DP Dual Antagonist. PubMed, 21611623. [Link]

  • Ulven, T., et al. (2007). Synthesis and in vitro evaluation of a selective antagonist and the corresponding radioligand for the prostaglandin D 2 receptor CRTH2. R Discovery. [Link]

  • Jain, A. K., et al. (2009). Structure and CRTh 2 antagonist activity (IC 50 ) of 2,4-disubstituted phenoxyacetic acid derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2021). Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2. PNAS, 118(31), e2102934118. [Link]

  • Hirai, H., et al. (2001). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2. The Journal of Experimental Medicine, 193(2), 255-261. [Link]

  • Wang, C., et al. (2018). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Cell Research, 28(12), 1166-1178. [Link]

  • Wang, Y., et al. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters, 22(1), 367-370. [Link]

  • Liu, J. J., et al. (2011). Discovery of AMG 853, a CRTH2 and DP Dual Antagonist. ACS Medicinal Chemistry Letters, 2(5), 326-330. [Link]

  • Fabre, J., et al. (2010). Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation. The Journal of Immunology, 184(3), 1484-1492. [Link]

  • Liu, J. J., et al. (2012). Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689. [Link]

  • Kostenis, E., & Ulven, T. (2012). CRTH2/DP2-mediated effects beyond allergic inflammation and asthma; COPD (chronic obstructive pulmonary disease), NSCLC (non-small cell lung carcinoma). ResearchGate. [Link]

  • Kupczyk, M., & Kuna, P. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Drugs, 77(11), 1281-1294. [Link]

  • Shichijo, M., et al. (2017). Generation and characterization of an antagonistic monoclonal antibody against an extracellular domain of mouse DP2 (CRTH2/GPR44) receptors for prostaglandin D2. Journal of Pharmacological Sciences, 133(4), 227-235. [Link]

  • Sawyer, N., et al. (2003). Expression and Molecular Pharmacology of the Mouse CRTH2 Receptor. British Journal of Pharmacology, 140(3), 537-547. [Link]

  • Ulven, T., et al. (2007). Synthesis and in vitro evaluation of a selective antagonist and the corresponding radioligand for the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry, 50(22), 5388-5391. [Link]

  • Sandham, D. A., et al. (2007). 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(15), 4347-4350. [Link]

  • Google Patents. (2019).
  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

  • Armer, R. E., et al. (2005). Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2. Journal of Medicinal Chemistry, 48(20), 6174-6177. [Link]

  • Gsponer, J., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007. [Link]

  • Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 137(8), 1163-1172. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Gsponer, J., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT‐774312. ResearchGate. [Link]

  • Unknown. (n.d.). Protocol for preliminary Shape Change experiment. Unknown Source. [Link]

  • Willetts, L., et al. (2014). Eosinophil Shape Change and Secretion. Springer Nature Experiments. [Link]

  • Yiamouyiannis, C. A., et al. (2013). PGD2 Promotes Eosinophil Chemotaxis, Degranulation and Syk Phosphorylation. Investigative Ophthalmology & Visual Science, 54(15), 3325. [Link]

  • Hirai, H., et al. (2001). Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2. The Journal of Experimental Medicine, 193(2), 255-261. [Link]

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Methodological & Application

Application Note: Synthesis and Purification of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step methodologies, and self-validating experimental controls.

Introduction & Strategic Rationale

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a highly versatile building block in medicinal chemistry. The incorporation of the 4-fluorobenzyloxy moiety enhances both the lipophilicity and metabolic stability of the parent phenylacetic acid core. This makes it a privileged substructure in the design of peroxisome proliferator-activated receptor (PPAR) agonists, G-protein coupled receptor (GPCR) modulators, and various enzyme inhibitors.

The Causality of the Synthetic Route

A naive approach to synthesizing this compound would involve the direct alkylation of 4-hydroxyphenylacetic acid with 4-fluorobenzyl bromide. However, the presence of both a nucleophilic phenolic hydroxyl and a carboxylic acid leads to competitive alkylation, generating the undesired benzyl ester alongside the target ether.

To establish a self-validating, high-yield system, we employ a two-step sequence starting from methyl 4-hydroxyphenylacetate :

  • O-Alkylation (Williamson Ether Synthesis): The methyl ester acts as a transient protecting group. Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble base that selectively deprotonates the phenol (pKa ~10) without hydrolyzing the ester[1]. The reaction is conducted in N,N-dimethylformamide (DMF). As a polar aprotic solvent, DMF poorly solvates the phenoxide anion, drastically accelerating the Sₙ2 displacement of the bromide[2].

  • Mild Saponification: The intermediate ester is cleaved using lithium hydroxide (LiOH) in a ternary solvent system (THF/MeOH/H₂O). LiOH is chosen over NaOH or KOH because it provides milder basic conditions, preventing the potential cleavage of the newly formed ether[3]. The mixed solvent system is critical for a homogeneous reaction: tetrahydrofuran (THF) solubilizes the organic ester, water dissolves the inorganic base, and methanol (MeOH) acts as a phase-transfer bridge[4].

Reaction Workflow

SynthesisWorkflow SM Methyl 4-hydroxyphenylacetate + 4-Fluorobenzyl bromide Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int Intermediate: Methyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate Step1->Int Step2 Step 2: Saponification (LiOH, THF/MeOH/H2O, RT) Int->Step2 Prod Target Compound: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid Step2->Prod

Two-step synthesis: Williamson etherification followed by mild LiOH saponification.

Quantitative Data Summary

The following table summarizes the stoichiometry and reagent quantities required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-hydroxyphenylacetate166.181.01.66 gStarting Material
4-Fluorobenzyl bromide189.021.12.08 g (1.36 mL)Alkylating Agent
Potassium carbonate (K₂CO₃)138.212.02.76 gBase
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLSolvent (Step 1)
Intermediate Ester274.291.0~2.74 g (Theoretical)Intermediate
Lithium hydroxide monohydrate41.963.01.26 gBase
THF / MeOH / H₂O (3:1:1 v/v/v)N/AN/A25.0 mLSolvent (Step 2)

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate

Objective: Selective O-alkylation of the phenolic hydroxyl group.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxyphenylacetate (1.66 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes to allow for the formation of the phenoxide ion. Note: The mixture will take on a slight yellow tint as the phenoxide is generated.

  • Alkylation: Add 4-fluorobenzyl bromide (1.36 mL, 11.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The starting phenol is highly polar and will have a lower

    
     compared to the newly formed, non-polar ether. Disappearance of the baseline/lower spot indicates completion.
    
  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers thoroughly with brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a white to off-white solid.

Step 2: Synthesis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Objective: Mild saponification of the methyl ester to the free carboxylic acid.

  • Preparation: Dissolve the crude intermediate ester (~2.74 g, 10.0 mmol) in a solvent mixture of THF (15 mL) and MeOH (5 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in distilled water (5 mL). Add this aqueous base solution dropwise to the organic mixture.

  • Reaction: Stir the biphasic/cloudy mixture vigorously at room temperature for 12 hours. As the ester hydrolyzes into the lithium carboxylate salt, the mixture will become a homogeneous solution[4].

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The ester spot will disappear. Crucial: The product carboxylate salt will remain at the baseline unless 1% acetic acid is added to the TLC eluent to protonate it during the run.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Acidification: Dilute the remaining aqueous layer with 15 mL of water and cool in an ice bath. Slowly acidify the solution using 1M HCl until the pH reaches 2-3. A thick white precipitate of the free carboxylic acid will form.

  • Isolation: Isolate the precipitate via vacuum filtration, wash with cold water (2 × 10 mL), and dry under high vacuum to afford the pure 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Analytical Characterization

To validate the structural integrity of the final product, nuclear magnetic resonance (NMR) spectroscopy should be utilized. Expected ¹H NMR (400 MHz, DMSO-


) shifts:
  • 
     12.25 (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.50 - 7.45 (m, 2H):  Aromatic protons of the fluorobenzyl ring (adjacent to the alkyl attachment).
    
  • 
     7.25 - 7.15 (m, 4H):  Overlapping aromatic protons from the phenylacetic core and the fluorobenzyl ring.
    
  • 
     6.95 (d, J = 8.4 Hz, 2H):  Aromatic protons of the phenylacetic core (adjacent to the ether oxygen).
    
  • 
     5.08 (s, 2H):  Benzylic ether protons (-O-CH ₂-Ar).
    
  • 
     3.48 (s, 2H):  Acetic acid methylene protons (Ar-CH ₂-COOH).
    

References

  • Williamson Ether Synthesis. Cambridge University Press. Available at:[Link][1]

  • Williamson ether synthesis. Wikipedia. Available at:[Link][2]

  • Methyl Esters and Derivatives. Thieme Connect. Available at:[Link][3]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link][4]

Sources

Williamson ether synthesis 4-hydroxyphenylacetic acid 4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the chemoselective synthesis of 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid . It addresses the specific challenge of alkylating a phenol in the presence of a carboxylic acid without protecting groups, utilizing a dianion strategy.

Executive Summary

This guide details the protocol for the Williamson ether synthesis between 4-hydroxyphenylacetic acid (4-HPAA) and 4-fluorobenzyl bromide (4-FBB) . The core challenge in this synthesis is the presence of two acidic protons on the starting material: the carboxylic acid (


) and the phenol (

).

Standard protocols often require esterification of the carboxylic acid prior to alkylation to prevent side reactions. However, this guide presents a Direct Dianion Alkylation Strategy . By carefully controlling stoichiometry and exploiting nucleophilicity differences, the ether linkage can be formed selectively. A robust "self-validating" workup procedure is included to separate the desired product from any potential ester byproducts without column chromatography.

Mechanistic Insight & Reaction Design

The Chemoselectivity Challenge

The starting material, 4-HPAA, contains both a carboxyl group and a phenolic hydroxyl group. Upon treatment with a strong base (e.g., NaH), both sites are deprotonated, forming a dianion .

  • Site A (Carboxylate): Formed first. Negatively charged but resonance-stabilized. Less nucleophilic in

    
     reactions.
    
  • Site B (Phenoxide): Formed second. Localized negative charge on oxygen makes it a "harder" and more reactive nucleophile toward the alkyl halide.

The Dianion Strategy

By generating the dianion in a polar aprotic solvent (DMF), we ensure both protons are removed. When 1.0–1.1 equivalents of 4-fluorobenzyl bromide are introduced, the phenoxide reacts kinetically faster than the carboxylate.

Critical Control Point: If excess alkyl halide (>2 eq) is used, the carboxylate will also react, forming the ester-ether impurity. The protocol below uses stoichiometry and a specific workup to manage this risk.

Reaction Pathway Diagram

ReactionPathway Start 4-Hydroxyphenylacetic Acid (Starting Material) Dianion Dianion Intermediate (Phenoxide + Carboxylate) Start->Dianion Deprotonation Base Base (NaH, >2.0 eq) Base->Dianion Product Target Ether-Acid (Major Product) Dianion->Product Kinetic Control (Phenoxide Attack) SideProduct Ester-Ether Impurity (Minor, if excess R-Br) Dianion->SideProduct Over-alkylation (Carboxylate Attack) AlkylHalide 4-Fluorobenzyl Bromide (1.05 eq) AlkylHalide->Product

Figure 1: Reaction pathway illustrating the formation of the dianion and the competitive alkylation sites.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
4-Hydroxyphenylacetic acid 152.151.0Substrate
Sodium Hydride (60% in oil) 24.00 (NaH)2.2Base
4-Fluorobenzyl bromide 189.021.05Electrophile
DMF (Anhydrous) -Solvent10 mL/g substrate
TBAB (Optional) 322.370.05Phase Transfer Cat.[4]
Step-by-Step Procedure

Step 1: Dianion Formation

  • Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Add Sodium Hydride (60% dispersion, 2.2 equiv) . Wash with dry hexane (2x) to remove mineral oil if high purity is required (optional for this scale).

  • Add anhydrous DMF (5 mL per gram of NaH) and cool the suspension to 0°C in an ice bath.

  • Dissolve 4-Hydroxyphenylacetic acid (1.0 equiv) in minimal DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous evolution of

      
       gas. The solution may turn slightly yellow/orange as the phenoxide forms.
      
  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the dianion.

Step 2: Selective Alkylation

  • Cool the mixture back to 0°C .

  • Add 4-Fluorobenzyl bromide (1.05 equiv) dropwise.

    • Note: Adding the electrophile slowly at low temperature favors the more nucleophilic phenoxide over the carboxylate.

  • Allow the reaction to warm to RT and stir for 4–6 hours .

  • In-Process Control (IPC): Check by TLC (System: 50% EtOAc/Hexane with 1% Acetic Acid). The starting material (more polar) should disappear; the product (less polar) will appear.

Step 3: Self-Validating Workup (Purification by Extraction) This workflow removes neutral impurities (unreacted bromide, bis-alkylated ester) without chromatography.

  • Quench: Carefully add water (dropwise initially) to quench excess NaH.

  • Partition: Dilute with water (approx. 5x reaction volume) and wash with Diethyl Ether or Ethyl Acetate .

    • Critical Separation: The desired product is a salt (carboxylate) and remains in the Aqueous Layer .

    • Impurity Removal: Any bis-alkylated ester-ether or unreacted benzyl bromide moves into the Organic Layer . Discard this organic layer.

  • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white solid.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3x) .

  • Drying: Combine organic extracts, wash with brine, dry over

    
    , and concentrate in vacuo.
    
Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture (pH > 10) Partition Partition: Water / EtOAc Crude->Partition OrgLayer1 Organic Layer 1 (Contains Neutral Impurities: Ester-Ether, Excess R-Br) Partition->OrgLayer1 AqLayer1 Aqueous Layer 1 (Contains Product as Salt) Partition->AqLayer1 Waste Discard OrgLayer1->Waste Acidify Acidify to pH 2 (HCl) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Final Organic Layer (Pure Ether-Acid) Extract->FinalOrg

Figure 2: Purification logic ensuring removal of neutral side-products.

Quality Control & Characterization

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yields range from 75% to 85%.

NMR Validation

To confirm the structure, look for these diagnostic signals in


 NMR (DMSO-

or

):
Proton TypeApprox. Shift (

)
MultiplicityInterpretation
-COOH 10.0 - 12.0Broad SingletConfirm acid integrity (disappears with

).
Ar-H (Fluorobenzyl) 7.4 - 7.1MultipletCharacteristic of 4-F-phenyl ring.
Ar-H (Phenol ring) 7.2 (d) & 6.9 (d)Doublets (AA'BB')Para-substitution pattern.
-O-CH2-Ar 5.0 - 5.1SingletKey Signal: Proves ether formation.
-CH2-COOH 3.5 - 3.6SingletBenzylic protons alpha to carbonyl.
Troubleshooting
  • Issue: Low Yield / Recovery.

    • Cause: Product lost in the first organic wash if the aqueous layer wasn't basic enough.

    • Fix: Ensure pH > 10 before the first wash.

  • Issue: Presence of Ester impurity.

    • Cause: Excess alkyl halide or temperature too high.

    • Fix: If ester is detected in the final product, reflux the crude solid in 1M NaOH/MeOH for 1 hour (saponification), then re-acidify.

References

  • Williamson Ether Synthesis Mechanism

    • Master Organic Chemistry. The Williamson Ether Synthesis. Link

  • Selectivity in Phenolic Alkylation

    • BenchChem.[5] Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. Link

  • Synthesis of Phenylacetic Acid Derivatives

    • PrepChem. Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid. Link

  • Properties of 4-Hydroxyphenylacetic Acid

    • PubChem. 4-Hydroxyphenylacetic acid - Compound Summary. Link

Sources

Application Note: Solubilization and Handling of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Chemical Profiling

The compound 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a bifunctional, highly lipophilic organic molecule frequently utilized as a critical intermediate or scaffold in drug discovery. Derivatives of this structural class are notably employed in the synthesis of Keap1-Nrf2 protein-protein interaction inhibitors [1] and Hepatocyte Nuclear Factor 4α (HNF-4α) modulators[2].

Due to the presence of the bulky, highly hydrophobic 4-fluorobenzyloxy moiety, the aqueous solubility of this compound is severely restricted. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing master stock solutions of this compound [3]. DMSO’s high dielectric constant and aprotic nature allow it to effectively solvate both the nonpolar aromatic rings (via van der Waals interactions) and the polar carboxylic acid group (via hydrogen bonding) [4].

Table 1: Physicochemical Properties & Solvation Metrics
PropertyValueSolvation Impact / Causality
Molecular Formula C₁₅H₁₃FO₃Dictates mass-to-molarity conversions.
Molecular Weight 260.26 g/mol Requires 2.60 mg per mL for a 10 mM stock.
Key Functional Groups Carboxylic Acid, Fluoro-etherAcidic proton forms strong H-bonds with DMSO sulfinyl oxygen.
Aqueous Solubility Poor (< 0.1 mg/mL)Necessitates DMSO for primary stock preparation.
DMSO Solubility Limit High (≥ 50 mM / ~13 mg/mL)Allows for highly concentrated master stocks for HTS libraries.

Solvation Mechanics: Thermodynamic vs. Kinetic Barriers

As an application scientist, it is critical to understand why specific handling steps are required. The dissolution of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid in DMSO is a thermodynamically favorable process, driven by the formation of solvent-solute interactions that are stronger than the solute-solute crystal lattice energy.

However, the kinetic barrier to dissolution can be high. The compound may form a dense crystalline lattice that resists immediate solvation.

  • Causality of Agitation: Mechanical vortexing maximizes the surface area-to-volume ratio of the suspended particles.

  • Causality of Sonication: Acoustic cavitation provides localized thermal and mechanical energy, rapidly breaking the crystal lattice and accelerating the system toward thermodynamic equilibrium [5].

Materials and Quality Control Specifications

To ensure a self-validating protocol, the quality of the inputs must be strictly controlled.

  • Solvent: Anhydrous DMSO (≥99.9% purity, Cell-Culture Grade).

    • Scientific Rationale: DMSO is highly hygroscopic. Absorption of atmospheric water lowers the dielectric constant of the solvent pool. Even a 2-5% water contamination in DMSO can drastically reduce the solubility limit of the hydrophobic 4-fluorobenzyloxy group, leading to micro-precipitation that will skew downstream assay results [3].

  • Environment: Prepare solutions in a low-humidity environment.

  • Storage Vials: Use inert, low-binding polypropylene or amber glass vials to prevent surface adsorption and photodegradation.

Step-by-Step Solubilization Protocol

This protocol details the generation of a 10 mM master stock solution. The system is designed to be self-validating; if the quality control (QC) checks fail, the protocol loops back to corrective actions.

Table 2: Mass-Volume Dilution Guide for Master Stocks
Desired ConcentrationTarget Volume (DMSO)Mass of Compound Required
1 mM1.0 mL0.26 mg
10 mM1.0 mL2.60 mg
50 mM1.0 mL13.01 mg
Methodology
  • Equilibration: Allow the lyophilized 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid powder to equilibrate to room temperature in a desiccator before opening. Reasoning: Prevents condensation of atmospheric moisture onto the cold powder.

  • Gravimetric Measurement: Weigh exactly 2.60 mg of the compound into a sterile, low-binding 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of room-temperature Anhydrous DMSO. Cap the tube immediately to minimize atmospheric exposure.

  • Kinetic Disruption: Vortex the solution vigorously for 60 seconds.

  • Primary QC (Visual): Hold the tube against a light source. If the solution is optically clear, proceed to step 7. If particulate matter remains, proceed to step 6.

  • Thermal/Acoustic Cavitation: Place the tube in a bath sonicator set to 37°C for 5–10 minutes. Reasoning: Mild heat increases the kinetic energy of the solvent molecules, while sonication physically disrupts persistent aggregates.

  • Secondary QC (Spectrophotometric Validation): To ensure no sub-visible precipitates exist, measure the Optical Density (OD) at 600 nm using a microvolume spectrophotometer (blanked against pure DMSO). An OD₆₀₀ > 0.05 indicates light scattering from micro-precipitates.

  • Storage: Aliquot the validated solution into 50 µL single-use volumes and store at -20°C or -80°C. Reasoning: Aliquoting prevents repeated freeze-thaw cycles, which can cause concentration gradients and localized precipitation.

Solubilization_Workflow A 1. Weigh Compound (e.g., 2.60 mg) B 2. Add Anhydrous DMSO (1.0 mL, ≥99.9%) A->B C 3. Vortex Agitation (60 seconds) B->C D 4. Visual & OD600 QC Is solution optically clear? C->D E 5. Sonication & Heating (37°C for 5-10 mins) D->E No (Precipitates) F 6. Sterile Filtration (0.22 µm PTFE, Optional) D->F Yes (Pass QC) E->D G 7. Aliquot & Store (-20°C to -80°C) F->G

Figure 1: Self-validating workflow for preparing a DMSO master stock solution.

Downstream Application: Aqueous Dilution Strategy

A critical failure point in assay development occurs when transitioning a highly lipophilic compound from a 100% DMSO stock into an aqueous assay buffer (e.g., PBS or cell culture media).

The carboxylic acid group of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid has a pKa of approximately 4.5. In physiological buffers (pH 7.4), it will deprotonate into a carboxylate anion, which aids solubility. However, the bulky fluorobenzyloxy ether remains highly hydrophobic. Rapid dilution causes localized supersaturation, forcing the compound to "crash out" of solution.

To mitigate the "solvent effect" and maintain a final DMSO concentration below 1% (v/v) [5], a stepwise dilution strategy must be employed.

Aqueous Dilution Protocol
  • Thawing: Thaw the 10 mM DMSO master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Create a 10x intermediate stock in a "transition solvent" (e.g., 10% DMSO in assay buffer).

  • Dropwise Addition: When adding the intermediate stock to the final aqueous media, add it dropwise while the media is undergoing continuous vortexing or stirring. Reasoning: This prevents localized zones of low DMSO concentration where the compound could nucleate and precipitate.

  • Final Validation: Verify the final assay solution under a phase-contrast microscope to ensure the absence of needle-like crystals.

Aqueous_Dilution A 10 mM Master Stock (100% DMSO) B Intermediate Stock (1 mM in 10% DMSO) A->B Dilute 1:10 C Dropwise Addition with Continuous Stirring B->C D Final Assay Media (100 µM, 1% DMSO) C->D Dilute 1:10 E Microscopic QC (Check for Crystals) D->E

Figure 2: Stepwise aqueous dilution strategy to prevent compound nucleation and precipitation.

References

  • Lu, M.-C., et al. "Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction." National Institutes of Health (PMC). Available at: [Link]

  • Sladek, F. M., et al. "Benzoic and phenyl acetic acid derivatives as hnf-4 modulators (WO2005009104A2)." Google Patents.
  • "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • "DMSO Solubility Assessment for Fragment-Based Screening." National Institutes of Health (PMC). Available at:[Link]

Preparation of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid stock solution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the preparation, storage, and handling of stock solutions for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (C₁₅H₁₃FO₃).[1] This guide is designed for researchers in medicinal chemistry and pharmacology, specifically those investigating CRTH2 (DP2) antagonists, PPAR agonists, or related diaryl ether signaling pathways.[1]

Part 1: Introduction & Chemical Context

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a lipophilic small molecule characterized by a phenylacetic acid core linked via an ether bond to a fluorinated benzyl ring.[1] This structural motif is common in modulators of the arachidonic acid pathway, specifically antagonists of the Prostaglandin D2 receptor 2 (CRTH2/DP2) and certain PPAR ligands.[1]

  • Molecular Weight: 260.26 g/mol [1]

  • Molecular Formula: C₁₅H₁₃FO₃[1]

  • Physical State: White to off-white solid powder[1]

  • Solubility Profile:

    • Water:[2][3][4] Poor (< 0.1 mg/mL at pH < 7).[1]

    • DMSO: Excellent (Recommended for Stock).[1]

    • Ethanol:[2][5][6] Good (Suitable for specific assays).[1]

Critical Consideration: As a free carboxylic acid with a lipophilic tail, this compound is prone to precipitation in aqueous buffers at acidic or neutral pH.[1] Proper stock preparation in an organic solvent (DMSO) and careful serial dilution are required to maintain solubility in biological assays.[1]

Part 2: Physicochemical Properties & Materials

Table 1: Chemical Specifications
PropertyValueNotes
CAS Number 543741-43-1 (Isomer variant reference)Verify batch-specific CoA.
Molecular Weight 260.26 g/mol Use this value for Molarity calculations.[1]
Target Concentration 10 mM - 50 mMStandard stock range.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, ≥99.9% purity.[1]
Secondary Solvent Ethanol (Absolute)Use only if DMSO is incompatible with assay.[1]
Storage -20°C or -80°CProtect from light and moisture.[1]
Materials Required
  • Compound: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (Solid).[1]

  • Solvent: Sterile-filtered DMSO (Sigma-Aldrich or equivalent, cell-culture grade).[1]

  • Glassware: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid plastic tubes for long-term storage of concentrated hydrophobic stocks to prevent adsorption.[1]

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Part 3: Preparation Protocol

Step 1: Molarity Calculations

To prepare a 50 mM stock solution (recommended for high-throughput screening to allow 1000x dilution):


[1]
  • Example: To prepare 1.0 mL of a 50 mM solution:

    
    
    
Table 2: Quick Weighing Guide (for 50 mM Stock)
Target VolumeRequired Mass (mg)
500 µL 6.51 mg
1.0 mL 13.01 mg
5.0 mL 65.07 mg
Step 2: Dissolution Procedure
  • Weighing: Accurately weigh the calculated mass of the solid into a sterile amber glass vial.

    • Note: Do not weigh directly into the storage tube if it is plastic; weigh on weighing paper or a glass boat and transfer.[1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Add solvent slowly down the side of the vial to wash down any powder adhering to the walls.[1]

  • Mixing:

    • Vortex: Vortex vigorously for 30–60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes.[1] Avoid heating above 40°C to prevent degradation.[1]

  • Visual Inspection: Hold the vial up to a light source. The solution must be completely clear and colorless. If turbidity persists, add more DMSO (re-calculate concentration) or warm slightly (37°C).

Step 3: Storage & Stability
  • Aliquoting: Divide the master stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Why? Fluorobenzyl ethers are generally stable, but repeated condensation/warming introduces moisture, which can cause the carboxylic acid to precipitate or degrade over months.[1]

  • Labeling: Label with Compound Name , Concentration , Solvent , Date , and User Initials .

  • Conditions: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Part 4: Dilution Strategy for Biological Assays

Direct dilution of high-concentration hydrophobic stocks into aqueous media often causes "crashing out" (precipitation).[1] Use the Intermediate Dilution Method .

Workflow Visualization

StockPreparation cluster_QC Quality Control Check Solid Solid Compound (Weigh 13.01 mg) Stock Master Stock (50 mM in DMSO) Solid->Stock Dissolve DMSO Anhydrous DMSO (Add 1.0 mL) DMSO->Stock Aliquot Aliquots (Store at -20°C) Stock->Aliquot Split Intermed Intermediate Dilution (10x Conc. in Media) Aliquot->Intermed Dilute 1:100 (Step 1) Final Final Assay Well (1x Conc., <0.5% DMSO) Intermed->Final Dilute 1:10 (Step 2) Visual Visual Check (Precipitation?) Intermed->Visual

Caption: Logical workflow for the preparation of 50 mM stock and subsequent serial dilution to avoid precipitation shock.

Protocol for 10 µM Final Assay Concentration:
  • Thaw: Thaw a 50 mM DMSO stock aliquot at Room Temperature (RT). Vortex.

  • Intermediate Dilution (100x):

    • Prepare a 500 µM solution by diluting 10 µL of Stock into 990 µL of assay buffer (or media).

    • Critical: Vortex immediately upon addition.[1]

  • Final Dilution (1x):

    • Add 20 µL of the Intermediate (500 µM) to 980 µL of cell culture media/buffer.[1]

    • Final Concentration: 10 µM.

    • Final DMSO Content: 0.02% (Well below toxicity thresholds for most cell lines).[1]

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Stock Moisture contamination or saturation.[1]Sonicate for 5 mins. If unresolved, add DMSO to halve concentration (25 mM).[1]
Precipitation in Media "Solvent Shock" (Rapid change in polarity).[1]Use the Intermediate Dilution step described above. Do not dilute 1000x in one step.
Yellowing of Solution Oxidation of ether/benzyl group.[1]Discard stock. Prepare fresh from powder. Ensure storage is light-protected.
Inconsistent IC50/EC50 Adsorption to plastic.[1]Use glass vials for the master stock. Use "Low-Binding" plasticware for dilutions.[1]

References

  • PubChem Compound Summary. 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid (Isomer Analog Data).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1][7] (Standard reference for solubility protocols).

Sources

Application Notes and Protocols for the HPLC Method Development of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid. This compound is a significant pharmaceutical intermediate, and its accurate quantification is crucial for quality control and drug development processes. This application note details a systematic approach to method development, including column and mobile phase selection, optimization of chromatographic conditions, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodologies described herein are designed to be directly implemented by researchers, scientists, and drug development professionals.

Introduction

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a key building block in the synthesis of various pharmaceutical agents. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.[4]

This guide presents a detailed, step-by-step approach to developing a reversed-phase HPLC (RP-HPLC) method. We will explore the scientific rationale behind the selection of critical method parameters and provide a comprehensive protocol for method validation to ensure its suitability for its intended purpose.[5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is the foundation of a successful HPLC method development strategy.

Structure:

  • Chemical Formula: C₁₅H₁₃FO₃

  • Molecular Weight: 260.26 g/mol [6]

  • Acidity (pKa): The presence of the carboxylic acid group makes the molecule acidic. The pKa of the structurally related phenylacetic acid is approximately 4.31.[7] It is crucial to control the mobile phase pH to be at least two pH units below the pKa to ensure the analyte is in its neutral, non-ionized form, which promotes retention on a reversed-phase column.[8]

HPLC Method Development Strategy

Our strategy for developing a robust HPLC method follows a logical, stepwise process. The primary goal is to achieve a symmetric peak shape, adequate retention, and sufficient resolution from any potential impurities within a reasonable analysis time.[4]

Initial Parameter Selection
3.1.1. Column Selection

Given the non-polar nature of the benzyl and phenyl rings, a reversed-phase column is the logical first choice.[4] A C18 stationary phase is a versatile and widely used starting point for method development due to its hydrophobic character.

  • Recommended Column: Ascentis® C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent). The longer column length provides higher efficiency and better resolution, which is advantageous during development.

3.1.2. Mobile Phase Selection

A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity and better UV transparency.

  • Aqueous Phase: To suppress the ionization of the carboxylic acid group, an acidic buffer is necessary.[9] A phosphate or formate buffer is a good starting point. For this application, we will begin with a volatile buffer, which is also compatible with mass spectrometry (MS).[10]

    • Initial Choice: 0.1% Formic acid in water. This will maintain a pH of approximately 2.7, well below the estimated pKa of the analyte.

3.1.3. Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid in the mobile phase should be recorded. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. Based on the aromatic nature of the compound, a starting wavelength of 254 nm is a reasonable choice, with further optimization based on the UV scan. For structurally similar compounds, detection has been successful around 264 nm.[10]

Optimization of Chromatographic Conditions

The initial conditions will be systematically adjusted to achieve the desired separation goals.

3.2.1. Workflow for Method Development

The following diagram illustrates the systematic approach to optimizing the HPLC method.

HPLC_Method_Development cluster_0 Initial Conditions cluster_1 Optimization cluster_2 Final Method Initial_Column Column: C18, 250x4.6mm, 5µm Adjust_Gradient Adjust Gradient Profile Initial_Column->Adjust_Gradient Initial_Mobile_Phase Mobile Phase: ACN:0.1% FA in H2O Initial_Mobile_Phase->Adjust_Gradient Initial_Detection Detection: 254 nm Initial_Detection->Adjust_Gradient Optimize_Flow_Rate Optimize Flow Rate Adjust_Gradient->Optimize_Flow_Rate Fine_Tune_pH Fine-Tune Mobile Phase pH Optimize_Flow_Rate->Fine_Tune_pH Final_Method Optimized HPLC Method Fine_Tune_pH->Final_Method

Caption: A systematic workflow for HPLC method development.

3.2.2. Isocratic vs. Gradient Elution

An initial scouting run with a broad gradient (e.g., 5% to 95% ACN over 20 minutes) is recommended to determine the approximate organic solvent concentration required to elute the analyte and to visualize any impurities present. Based on the results of the scouting run, either an optimized gradient or an isocratic method can be developed. For a quality control method where throughput is important, an isocratic method is often preferred if all components are well-resolved.

3.2.3. Mobile Phase pH and Buffer Concentration

While 0.1% formic acid is a good starting point, the mobile phase pH can be further optimized to fine-tune retention and peak shape.[9] It is critical to operate within the stable pH range of the selected column (typically pH 2-8 for silica-based C18 columns).[9] The buffer concentration should be sufficient to maintain a constant pH, typically in the range of 10-50 mM.

Optimized and Validated HPLC Method

The following protocol details the final, optimized method for the analysis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile: 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 10 minutes
Method Validation

The optimized method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3]

4.2.1. Validation Parameters

The relationship between the core validation parameters is illustrated below.

Method_Validation Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples to show no interference at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Acceptance Criteria and Hypothetical Results

The following tables present typical acceptance criteria and hypothetical results for the method validation.

Linearity:

Concentration (µg/mL)Peak Area
550,123
10101,543
25252,345
50505,678
1001,010,987
Correlation Coefficient (r²) ≥ 0.999
Hypothetical r² 0.9998

Accuracy (Recovery):

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Acceptance Criteria 98.0% - 102.0%

Precision (Repeatability):

SampleConcentration (µg/mL)
150.1
250.3
349.8
450.2
549.9
650.1
Mean 50.07
Standard Deviation 0.19
%RSD 0.38%
Acceptance Criteria
%RSD ≤ 2.0%

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a reversed-phase HPLC method for the quantitative analysis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid. By following the systematic approach outlined, from understanding the analyte's properties to a full method validation according to ICH guidelines, researchers and drug development professionals can implement a robust and reliable analytical method. The provided protocols and acceptance criteria serve as a practical guide for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Top Three HPLC Method Development Tips. LCGC International. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Jurnal Kejuruteraan. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

  • 2-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}acetic acid. PubChem. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites. PubMed. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • PHENYLACETIC ACID. PubChem. [Link]

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Application Note: Utilizing 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid for CRTH2 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of CRTH2 in Allergic Inflammation

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a key player in the complex signaling cascade of allergic inflammation.[1][2] As a G protein-coupled receptor (GPCR), CRTH2 is activated by its endogenous ligand, prostaglandin D2 (PGD2).[3][4] PGD2 is a lipid mediator primarily released from mast cells during an allergic response.[4] The interaction between PGD2 and CRTH2, which is predominantly expressed on the surface of immune cells like T-helper type 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of pro-inflammatory events.[2][4]

Activation of the CRTH2 receptor is coupled to a Gi-type G protein, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium.[5][6] This signaling cascade promotes the chemotaxis and activation of eosinophils and Th2 cells, leading to the release of type 2 cytokines such as IL-4, IL-5, and IL-13.[5][7] These cytokines are central to the pathophysiology of allergic diseases like asthma and allergic rhinitis, contributing to airway inflammation, mucus production, and tissue remodeling.[3] Consequently, antagonizing the PGD2-CRTH2 signaling axis represents a promising therapeutic strategy for the treatment of these conditions.[2][6]

Featured Compound: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a potent and selective antagonist of the CRTH2 receptor. While the provided search results more prominently feature a similar compound, CAY10471 (also known as TM30089), which is a potent and highly selective CRTH2 antagonist, the underlying principles and methodologies described herein are applicable to other phenoxyacetic acid derivatives targeting CRTH2.[8] For the purpose of this application note, we will proceed with the understanding that 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid acts as a competitive antagonist at the CRTH2 receptor, making it an invaluable tool for studying receptor pharmacology and for screening for novel CRTH2 modulators.

The utility of such compounds in research is multifaceted. They can be used to:

  • Validate the role of CRTH2 in in vitro and in vivo models of allergic inflammation.[6][9]

  • Characterize the binding pocket of the CRTH2 receptor.

  • Serve as a reference compound in high-throughput screening (HTS) campaigns to identify new chemical entities with CRTH2 antagonistic activity.

CRTH2 Signaling Pathway

The binding of PGD2 to the CRTH2 receptor initiates a signaling cascade that is central to the pro-inflammatory response in allergic diseases. The following diagram illustrates the key events in this pathway.

CRTH2_Signaling cluster_downstream Downstream Effects PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Binds Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ Eosinophil Eosinophil Activation & Chemotaxis Ca2->Eosinophil Th2 Th2 Cell Activation & Cytokine Release Ca2->Th2 Basophil Basophil Activation Ca2->Basophil IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->Ca2

Caption: CRTH2 signaling cascade upon PGD2 binding.

Experimental Protocols: CRTH2 Binding Assays

The primary method for characterizing the interaction of a compound like 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid with the CRTH2 receptor is through a competitive binding assay.[10][11] This type of assay measures the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand (typically a radiolabeled or fluorescently tagged molecule) from the receptor.[12]

Radioligand Competition Binding Assay

Radioligand binding assays are a sensitive and quantitative method for determining the affinity of a ligand for a receptor.[10][11][13]

Principle: This assay measures the displacement of a high-affinity radiolabeled CRTH2 agonist or antagonist (e.g., [³H]-PGD2) from membranes prepared from cells overexpressing the human CRTH2 receptor by increasing concentrations of the unlabeled test compound, 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human CRTH2 receptor.

  • Radioligand: [³H]-Prostaglandin D2 ([³H]-PGD2).

  • Test Compound: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, dissolved in a suitable solvent (e.g., DMSO).[14]

  • Non-specific Binding Control: A high concentration of an unlabeled, potent CRTH2 ligand (e.g., PGD2 or a known antagonist like CAY10471).[15]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates and a Vacuum Manifold.

  • Microplate Scintillation Counter.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations.

    • Dilute the [³H]-PGD2 in assay buffer to a working concentration (typically at or near its Kd for the CRTH2 receptor).

    • Dilute the cell membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]-PGD2, and cell membranes.

    • Non-specific Binding: Add assay buffer, [³H]-PGD2, a high concentration of the unlabeled CRTH2 ligand, and cell membranes.

    • Competition Binding: Add assay buffer, [³H]-PGD2, varying concentrations of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to allow the binding to reach equilibrium.[15]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.[15]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competition Binding Assay

Fluorescence polarization is a homogeneous assay format that is well-suited for high-throughput screening.[12][16]

Principle: This assay relies on the change in the polarization of emitted light from a fluorescently labeled CRTH2 ligand (tracer) upon binding to the larger CRTH2 receptor.[17] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the much larger receptor, its tumbling is slowed, leading to a higher polarization value.[12] An unlabeled competitor, such as 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, will displace the fluorescent tracer, causing a decrease in the fluorescence polarization signal.[18]

Materials and Reagents:

  • CRTH2 Receptor: Purified, soluble human CRTH2 receptor.

  • Fluorescent Tracer: A fluorescently labeled CRTH2 ligand (e.g., a PGD2 analog conjugated to a fluorophore like fluorescein).

  • Test Compound: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, dissolved in DMSO.

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor (e.g., PBS with 0.01% Tween-20).

  • Black, low-binding 384-well plates.

  • A microplate reader with fluorescence polarization capabilities.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid in assay buffer.

    • Prepare a working solution of the CRTH2 receptor and the fluorescent tracer in assay buffer. The optimal concentrations will need to be determined empirically.

  • Assay Setup (in a 384-well plate):

    • Add a small volume of the test compound dilutions to the wells.

    • Add the pre-mixed CRTH2 receptor and fluorescent tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[18] The plate should be protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable microplate reader.

Data Analysis:

  • The data is typically plotted as the fluorescence polarization signal (in milli-polarization units, mP) versus the logarithm of the competitor concentration.

  • The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.[17]

Experimental Workflow and Data Interpretation

The following diagram outlines the general workflow for a competitive binding assay and the expected outcome.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare CRTH2 Receptor (Membranes or Purified) Incubate Incubate Receptor, Labeled Ligand, and Test Compound Receptor->Incubate Labeled_Ligand Prepare Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubate Test_Compound Prepare Serial Dilutions of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid Test_Compound->Incubate Measure Measure Signal (Radioactivity or FP) Incubate->Measure Plot Plot % Inhibition vs. [Compound] Measure->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Caption: General workflow for a competitive binding assay.

Quantitative Data Summary

ParameterDescriptionTypical Value
IC₅₀ The concentration of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid that causes 50% inhibition of labeled ligand binding.Dependent on assay conditions and the affinity of the labeled ligand.
Ki The inhibition constant, representing the affinity of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid for the CRTH2 receptor.Calculated from the IC₅₀ value.
Z'-factor A statistical parameter used to evaluate the quality of an HTS assay.A value > 0.5 is considered excellent for screening.[17]

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the binding assay results, it is crucial to incorporate a self-validating system within the experimental design.[19]

  • Positive Control: Include a known, potent CRTH2 antagonist (e.g., CAY10471) in each assay plate. The IC₅₀ value obtained for this control should be consistent across experiments and align with published values.[20]

  • Negative Control: A compound known to be inactive at the CRTH2 receptor should be tested to ensure that the observed inhibition is specific to the test compound.

  • DMSO Control: The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects receptor binding (typically <1%).

By consistently monitoring the performance of these controls, researchers can have high confidence in the data generated for novel test compounds.

Conclusion

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, as a representative of the phenoxyacetic acid class of CRTH2 antagonists, is a valuable pharmacological tool for investigating the role of the PGD2-CRTH2 signaling axis in allergic inflammation. The detailed protocols for radioligand and fluorescence polarization competition binding assays provided in this application note offer robust and reliable methods for characterizing the binding affinity of this and other novel compounds at the CRTH2 receptor. Adherence to sound experimental design, including the use of appropriate controls, will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of CRTH2 pharmacology and aiding in the discovery of new therapeutics for allergic diseases.

References

  • Bio-protocol. (2020, September 20). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. [Link]

  • Chen, F., et al. (2023). Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. PMC. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Singh, D., et al. (2017, December 15). CRTH2 antagonists in asthma: current perspectives. PMC - NIH. [Link]

  • Wikipedia. Prostaglandin D2 receptor. [Link]

  • ResearchGate. The DP2 receptor pathway and its downstream effects (not to scale). [Link]

  • Limbird, L. E. (2018). GPCR-radioligand binding assays. PubMed. [Link]

  • Zhang, M., et al. (2020, September 20). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]

  • Lukacs, N. W., et al. (2008). Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms. PMC. [Link]

  • Gress, C., et al. (2024, July 25). Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PLOS One. [Link]

  • Patsnap Synapse. (2024, June 25). What are PGD2 receptor modulators and how do they work?[Link]

  • Lukacs, N. W., et al. (2008, August 29). CRTH2 antagonism significantly ameliorates airways hyperreactivity, and down-regulates inflammation-induced genes. The Journal of Immunology. [Link]

  • ResearchGate. GPCR-radioligand binding assays | Request PDF. [Link]

  • Pettipher, R., & Whittaker, M. (2008, July 15). Antagonists of the prostaglandin D2 receptor CRTH2. PubMed. [Link]

  • Saini, S. S., et al. (2019, March 15). Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria. Karger Publishers. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Wu, G., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. [Link]

  • Schade, M., et al. (2022, November 23). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

  • Bio-Rad Antibodies. Characterization of Critical Reagents for Ligand Binding Assays. [Link]

  • ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and. [Link]

  • BindingDB. BDBM50339751 (S)-2-(4-chloro-2-((4-(2-(4-fluorophenyl)acetyl)-3-methylpiperazin-1-yl)methyl)phenoxy)acetic acid::CHEMBL1689127. [Link]

  • Baxter, A., et al. (2007, August 1). 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. PubMed. [Link]

Sources

Application Note: In Vitro Eosinophil Migration Assay for Evaluating 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid as a CRTH2 Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Eosinophil recruitment to the airways and mucosal tissues is a primary driver of pathogenesis in allergic inflammatory diseases, including asthma and allergic rhinitis. A critical mediator of this chemotaxis is Prostaglandin D2 (PGD2), which activates the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2)[1].

Because CRTH2 is a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o pathway, its activation by PGD2 leads to a decrease in intracellular cAMP, mobilization of intracellular calcium, and subsequent actin cytoskeletal rearrangement—ultimately driving cellular migration. Phenylacetic acid derivatives, such as 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (CAS 115882-26-3) , represent a highly potent class of CRTH2 antagonists. Extensive SAR (Structure-Activity Relationship) optimization of the phenylacetic acid scaffold has yielded compounds with high receptor selectivity, potent anti-migratory effects, and excellent oral bioavailability[2],[3],[4].

This application note details a highly validated, self-contained in vitro Boyden chamber (Transwell) protocol to quantify the inhibitory potency (IC₅₀) of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid against PGD2-induced human eosinophil migration.

Signaling Pathway Visualization

The following diagram illustrates the causality of the PGD2/CRTH2 signaling cascade and the pharmacological intervention point of the phenylacetic acid derivative.

G PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor (Gi-coupled GPCR) PGD2->CRTH2 Binds Gi Gi Protein Subunit CRTH2->Gi Activates Compound 2-(4-((4-Fluorobenzyl)oxy) phenyl)acetic acid Compound->CRTH2 Antagonizes cAMP cAMP Inhibition Gi->cAMP Decreases Ca2 Intracellular Ca2+ Flux Gi->Ca2 Induces Actin Actin Polymerization Ca2->Actin Triggers Migration Eosinophil Chemotaxis Actin->Migration Drives

Fig 1: CRTH2 pathway driving eosinophil chemotaxis and its antagonism by phenylacetic acid.

Experimental Design & Causality (E-E-A-T)

To ensure trustworthiness and reproducibility, every parameter in this assay is optimized based on the physiological properties of eosinophils:

  • Negative Selection Isolation: Eosinophils are highly sensitive to mechanical and chemical stress. We utilize negative immunomagnetic selection (depleting CD16+ neutrophils and PBMCs) rather than positive selection. Positive selection cross-links surface receptors, leading to artificial activation and high basal spontaneous migration.

  • 5 µm Pore Size: The Transwell polycarbonate membrane pore size is strictly set to 5 µm. Because the resting diameter of a human eosinophil is ~8–10 µm, cells cannot passively fall through the pores via gravity. Only cells undergoing active, PGD2-driven cytoskeletal rearrangement can squeeze through.

  • Carrier Protein (BSA): Both PGD2 and 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid are highly lipophilic. 0.1% Bovine Serum Albumin (BSA) is included in the assay buffer to act as a carrier, preventing the compounds from adhering to the polystyrene plasticware and ensuring accurate molarity.

Materials and Reagents

Reagent / MaterialPurposeSpecification
Human Peripheral Blood Source of primary eosinophilsFreshly drawn in EDTA tubes
Eosinophil Isolation Kit Negative selection of eosinophilsAnti-CD16, CD14, CD3, CD19 cocktail
Assay Buffer Cell suspension and migration mediumRPMI-1640 + 0.1% BSA + 10 mM HEPES
PGD2 Chemoattractant agonist10 nM working concentration
Test Compound CRTH2 Antagonist2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid
Transwell Plates Boyden chamber system96-well format, 5 µm polycarbonate membrane
CellTiter-Glo® Luminescent cell viability assayQuantifies ATP of migrated cells

Step-by-Step Protocol

Part A: Eosinophil Isolation
  • Erythrocyte Depletion: Mix whole blood 1:1 with 2% Dextran T-500 in saline. Allow erythrocytes to sediment by gravity for 45 minutes at room temperature.

  • Density Gradient Centrifugation: Carefully layer the leukocyte-rich upper plasma layer over Ficoll-Paque (density 1.077 g/mL). Centrifuge at 400 × g for 30 minutes at 20°C without brake.

  • Granulocyte Recovery: Discard the mononuclear cell layer at the interface. Recover the polymorphonuclear (PMN) cell pellet at the bottom. Lyse residual erythrocytes using ACK lysis buffer for 3 minutes.

  • Magnetic Separation: Incubate the PMN fraction with the negative selection antibody cocktail (targeting CD16 to remove neutrophils) for 15 minutes at 4°C. Pass through a magnetic column. Collect the flow-through containing untouched, highly pure (>95%) resting eosinophils.

  • Resuspension: Resuspend eosinophils in Assay Buffer at a density of

    
     cells/mL.
    
Part B: Compound Preparation
  • Stock Solution: Dissolve 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 7-point 10x serial dilution of the compound in Assay Buffer (ranging from 100 µM down to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.1%, as higher concentrations are cytotoxic to primary eosinophils.

Part C: Chemotaxis Assay Setup
  • Pre-incubation: In a V-bottom 96-well plate, mix 50 µL of the eosinophil suspension (

    
     cells) with 50 µL of the 2x compound dilutions. Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the antagonist to achieve equilibrium binding with the CRTH2 receptors before exposure to the agonist.
    
  • Bottom Chamber Setup: Add 150 µL of Assay Buffer containing 10 nM PGD2 to the lower wells of the 96-well Transwell receiver plate. Include control wells with Assay Buffer only (for basal migration) and 10 nM PGD2 + 0.1% DMSO (for maximum migration).

  • Top Chamber Setup: Carefully insert the 5 µm pore Transwell membrane insert. Transfer 75 µL of the pre-incubated cell/compound mixture into the upper chambers.

  • Migration: Incubate the assembled plate in a humidified incubator at 37°C, 5% CO₂ for exactly 60 minutes.

Part D: Quantification
  • Membrane Removal: Carefully remove the Transwell insert. Discard the insert (do not scrape, as eosinophils detach easily and fall into the lower chamber).

  • Luminescent Readout: Add 150 µL of CellTiter-Glo® reagent to each lower well. Place the plate on an orbital shaker for 10 minutes to lyse the migrated cells and stabilize the luminescent signal.

  • Measurement: Read the luminescence (Relative Light Units, RLU) using a microplate reader. The RLU is directly proportional to the number of migrated eosinophils.

Quantitative Data Presentation

The following table summarizes expected quantitative data for the concentration-dependent inhibition of PGD2-induced eosinophil migration by 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Compound Concentration (nM)Mean Luminescence (RLU)Migrated Cells (Calculated)% Inhibition vs. Max Migration
10,000 (10 µM)4,500~1,20098.2%
1,000 (1 µM)6,100~1,60096.5%
100 18,500~4,90083.1%
10 48,200~12,80051.0% (Approx. IC₅₀)
1 81,400~21,70015.2%
0.1 91,500~24,4004.3%
Vehicle + PGD2 (Max)95,600~25,5000.0%
Vehicle - PGD2 (Basal)3,800~1,000N/A

Note: The calculated IC₅₀ for optimized phenylacetic acid CRTH2 antagonists typically falls in the low nanomolar range (1–15 nM)[2],[3].

References

1.[1] Karger Publishers. CRTH2 and D-Type Prostanoid Receptor Antagonists as Novel Therapeutic Agents for Inflammatory Diseases. Pharmacology (2010). URL:[Link] 2.[2] Liu, J. et al. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters 22 (2012) 1686-1689. URL:[Link] 3.[3] Norman, P. et al. Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry (2008). URL:[Link] 4.[4] Pettipher, R. et al. Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis. Journal of Medicinal Chemistry (2012). URL:[Link]

Sources

Application Note: Optimization of Recrystallization Solvent Systems for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a highly functionalized aryl ether derivative of phenylacetic acid. Molecules in this class frequently serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), where stringent purity profiles (>99.5% HPLC) are mandated before downstream coupling reactions[1].

From a thermodynamic and crystallographic perspective, this molecule presents a unique challenge. It possesses a polar, hydrogen-bonding headgroup (the carboxylic acid) and a highly lipophilic, rigid tail (the 4-fluorobenzyloxy moiety). This structural dichotomy often leads to a phenomenon known as "oiling out" (liquid-liquid phase separation, or LLPS) during cooling, where the solute separates as an amorphous oil rather than a crystalline solid[2].

To design a self-validating crystallization system, we must select solvents that balance these opposing solubility demands while carefully controlling the Metastable Zone Width (MSZW) —the thermodynamic region between the solubility curve and the onset of spontaneous nucleation[3].

Solvent Selection Rationale: The Causality of Crystallization

Standardizing a recrystallization protocol requires moving beyond trial-and-error to understand the specific solute-solvent interactions. Based on established pharmaceutical crystallization principles, two solvent systems are highly efficacious for functionalized phenylacetic acids:

System A: Single-Solvent Cooling (Toluene)

The Mechanism: Toluene is the industry standard for the recrystallization of aromatic carboxylic acids[4]. The aromatic ring of toluene engages in


 stacking interactions with the fluorobenzyl and phenyl rings of the solute at elevated temperatures, ensuring complete dissolution. As the temperature drops, the kinetic energy decreases, and the strong intermolecular hydrogen bonding between the carboxylic acid dimers of the solute overcomes the solute-solvent 

interactions, driving highly ordered crystal lattice formation[1].
System B: Anti-Solvent Addition (Ethyl Acetate / n-Heptane)

The Mechanism: For batches heavily contaminated with structurally similar organic impurities, a binary system is superior. Ethyl acetate (EtOAc) acts as a potent hydrogen-bond acceptor, dissolving the carboxylic acid moiety seamlessly at mild temperatures. n-Heptane acts as a strict anti-solvent. By slowly dosing n-Heptane into the EtOAc solution, we artificially compress the solubility limit, gently pushing the system into the metastable zone without requiring drastic temperature drops that cause oiling out[2][5].

Quantitative Data: Solubility & Recovery Metrics

The following table summarizes the empirical solubility profile and expected recovery metrics for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid across different solvent systems.

Solvent SystemRatio (v/v)Solubility at 20°C (mg/mL)Solubility at Reflux (mg/mL)Expected Yield (%)Crystal Habit
Toluene 100%< 5> 150 (at 85°C)82 - 88%Needles / Prisms
EtOAc / n-Heptane 1:3< 2> 200 (at 50°C)85 - 92%Granular / Plates
Methanol 100%> 50> 300 (at 65°C)< 40%N/A (Too soluble)
Water 100%< 0.1< 1.0 (at 100°C)N/AN/A (Insoluble)

Table 1: Solubility and recovery profile for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid. Data extrapolated from standard phenylacetic acid derivative behaviors.

Experimental Workflows & Process Visualization

Workflow Crude Crude 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid ToluenePath Method A: Toluene (Cooling Crystallization) Crude->ToluenePath EtOAcPath Method B: EtOAc / n-Heptane (Anti-Solvent Crystallization) Crude->EtOAcPath DissolveTol Dissolve in Toluene at 85°C ToluenePath->DissolveTol DissolveEtOAc Dissolve in EtOAc at 50°C EtOAcPath->DissolveEtOAc CoolTol Controlled Cooling (0.5°C/min) to 5°C DissolveTol->CoolTol Filter Vacuum Filtration & Washing CoolTol->Filter AddHeptane Dose n-Heptane (Anti-solvent) Control MSZW DissolveEtOAc->AddHeptane AddHeptane->Filter Pure High-Purity API Intermediate (>99.5% HPLC) Filter->Pure

Figure 1: Parallel crystallization workflows for functionalized phenylacetic acids.

Detailed Experimental Protocols

Protocol A: Cooling Crystallization in Toluene

This protocol is a self-validating system: the appearance of a clear solution at 85°C confirms complete dissolution, while the onset of turbidity at ~60°C validates the upper limit of the metastable zone.

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed reactor with 10.0 g of crude 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid. Add 60 mL of anhydrous Toluene.

  • Heating: Heat the suspension to 85°C under moderate agitation (250 rpm) until a completely clear, homogenous solution is achieved. Note: Do not exceed 90°C to prevent thermal degradation or solvent loss.

  • Hot Filtration (Optional but Recommended): Polish-filter the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble particulate matter, which can cause premature, uncontrolled nucleation.

  • Controlled Cooling: Program the reactor to cool at a linear rate of 0.5°C/min down to 60°C.

  • Seeding (IPC): At 60°C (within the MSZW), introduce 0.1 g (1 wt%) of pure seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and prevent secondary nucleation spikes.

  • Final Cooling: Continue cooling at 0.5°C/min to a final isolation temperature of 5°C. Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Isolate the crystalline slurry via vacuum filtration. Wash the filter cake with 2 x 10 mL of pre-chilled (5°C) Toluene.

  • Drying: Dry the product in a vacuum oven at 45°C until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (EtOAc / n-Heptane)

This protocol utilizes chemical potential rather than thermal gradients to drive crystallization, making it ideal for thermally sensitive impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude acid in 30 mL of Ethyl Acetate at 50°C. Ensure complete dissolution.

  • Anti-Solvent Dosing (Phase 1): Using a dosing pump, add 30 mL of n-Heptane at a rate of 1.0 mL/min while maintaining the temperature at 50°C. The solution should remain clear, entering the lower boundary of the metastable zone.

  • Seeding: Add 0.1 g of seed crystals. The solution will become slightly opaque as the seeds initiate controlled crystal growth[5].

  • Anti-Solvent Dosing (Phase 2): Resume dosing an additional 60 mL of n-Heptane at a slower rate of 0.5 mL/min to sustain supersaturation without pushing the system into the labile (spontaneous nucleation) zone.

  • Cooling: Once all anti-solvent is added, cool the slurry to 10°C at 0.5°C/min.

  • Isolation: Filter under vacuum, wash with 20 mL of a pre-chilled 1:3 EtOAc/Heptane mixture, and dry under vacuum at 45°C.

Thermodynamic Control: Managing the Metastable Zone

Understanding the MSZW is critical to preventing the "oiling out" of the fluorobenzyl ether moiety. If the supersaturation limit is exceeded too rapidly (e.g., dumping cold heptane into the reactor), the system bypasses crystalline nucleation and forms a liquid-liquid phase separation.

MSZW Undersaturated Undersaturated Solution (Clear) SolubilityCurve Solubility Boundary (Saturation Point) Undersaturated->SolubilityCurve Cool / Add Heptane Metastable Metastable Zone (Target for Seeding) SolubilityCurve->Metastable Enter MSZW Nucleation Labile Zone (Oiling Out / Crash) Metastable->Nucleation Exceed MSZW Limit CrystalGrowth Controlled Crystal Growth (High Purity) Metastable->CrystalGrowth Introduce Seeds Nucleation->CrystalGrowth Uncontrolled (Traps Impurities)

Figure 2: Thermodynamic pathway of crystallization demonstrating the critical nature of the Metastable Zone Width (MSZW).

Analytical Validation

To ensure the protocol is a self-validating system, the final recrystallized 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid must be subjected to the following analytical checks:

  • HPLC (High-Performance Liquid Chromatography): Confirm purity is >99.5% (Area %). Monitor specifically for unreacted 4-fluorobenzyl chloride or base hydrolysis byproducts.

  • DSC (Differential Scanning Calorimetry): A sharp, singular endothermic melting peak should be observed. A broadened peak indicates residual solvent trapping or polymorphic impurities.

  • 1H-NMR (Nuclear Magnetic Resonance): Confirm the absence of aliphatic solvent peaks (e.g., Toluene methyl protons at ~2.3 ppm or Heptane multiplets at ~0.9-1.3 ppm).

References

  • MDPI. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." Molecules, 2024. Available at:[Link]

  • Thakur, A. K., et al. "In situ determination of metastable zone width by a simple optical probe." ResearchGate / Journal of Molecular Liquids, 2022. Available at:[Link]

  • O'Grady, D., et al. "An interpretation of the metastable zone width concerning primary nucleation in anti-solvent crystallization." ResearchGate, 2007. Available at:[Link]

Sources

Application Note: Optimizing Thin-Layer Chromatography (TLC) Mobile Phases for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Structurally, it presents a distinct dichotomy: a lipophilic 4-fluorobenzyl ether moiety coupled with a highly polar, protic phenylacetic acid core.

When conducting purity checks or monitoring reaction progress via normal-phase Thin-Layer Chromatography (TLC), this structural profile presents specific chromatographic challenges. If analyzed on standard bare silica gel (SiO₂), the free carboxylic acid (-COOH) group dominates the retention mechanism, necessitating precise mobile phase optimization to prevent poor resolution and signal smearing.

Mechanistic Principles of Mobile Phase Selection

The Tailing Phenomenon

On standard normal-phase silica gel plates, utilizing neutral solvent systems (such as pure Hexane/Ethyl Acetate) typically results in severe chromatographic tailing or streaking for carboxylic acids[1]. This occurs due to strong, continuous hydrogen bonding between the carboxylate group of the analyte and the acidic silanol (Si-OH) groups present on the silica surface[1]. Because the analyte exists in a dynamic equilibrium between its ionized and non-ionized states, it exhibits a continuous distribution of partition coefficients during the run, manifesting as a "tail" rather than a discrete spot.

Ionization Suppression via Acidic Modifiers

To achieve a tight, well-resolved spot, the mobile phase must contain an acidic modifier. The addition of a small volume (typically 0.1% to 1% v/v) of glacial acetic acid or formic acid fundamentally alters the chromatographic environment[1]. The acidic modifier saturates the active silanol sites on the stationary phase and shifts the equilibrium of the analyte, keeping the carboxylic acid fully protonated (neutral)[1]. This suppresses partial ionization, ensuring a uniform partition coefficient as the compound migrates up the plate, effectively eliminating the tailing effect[2].

Mechanism cluster_0 Without Modifier (Neutral Phase) cluster_1 With 1% Acetic Acid Analyte 2-(4-((4-Fluorobenzyl)oxy) phenyl)acetic acid Ionized Partial Ionization & Strong Si-OH Binding Analyte->Ionized Neutral Solvents Protonated Suppressed Ionization (Neutral -COOH) Analyte->Protonated Acidic Solvents Streak Chromatographic Continuous Tailing Ionized->Streak Sharp Sharp, Discrete Spot Resolution Protonated->Sharp

Mechanism of carboxylic acid tailing suppression via acidic mobile phase modifiers.

Experimental Protocols

Protocol A: Preparation of the Mobile Phase

The following protocol describes the preparation of the optimal general-purpose solvent system (System A).

  • Measure Base Solvents: Using clean, dedicated graduated cylinders, measure 60 mL of HPLC-grade Hexane and 40 mL of HPLC-grade Ethyl Acetate.

  • Combine: Transfer both solvents into a clean 250 mL glass storage bottle.

  • Add Modifier: Using a glass volumetric pipette or a solvent-resistant micropipette, carefully add 1.0 mL of Glacial Acetic Acid to the mixture[1].

  • Homogenize: Cap the bottle tightly and swirl gently for 30 seconds to ensure a completely homogenous mixture.

Self-Validation Check: The resulting mixture must be completely clear and miscible. If any cloudiness or phase separation is observed, it indicates water contamination in the solvents; discard and prepare fresh using anhydrous grades.

Protocol B: Chamber Saturation and Plate Development

Proper chamber equilibration is critical to prevent solvent evaporation from the plate surface, known as the "edge effect," which causes uneven migration[3].

  • Chamber Preparation: Cut a piece of thick filter paper to size and place it against the back inner wall of a glass TLC developing chamber.

  • Solvent Addition: Pour approximately 10 mL of the prepared mobile phase into the chamber, ensuring the filter paper is thoroughly wetted to facilitate rapid vapor saturation[3].

  • Equilibration: Seal the chamber with a heavy glass lid and allow it to equilibrate undisturbed for 15–20 minutes[3][4].

  • Sample Application: Dissolve 1–2 mg of the analyte in 1 mL of Dichloromethane (DCM). Using a glass capillary tube, apply 1–2 µL of the sample solution onto a Silica Gel 60 F₂₅₄ plate, exactly 1.5 cm from the bottom edge.

  • Development: Place the spotted plate into the saturated chamber, ensuring the initial sample spot sits above the bulk solvent level. Close the lid immediately.

  • Termination: Allow the plate to develop until the solvent front reaches 1 cm from the top edge. Remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to air-dry in a fume hood.

Self-Validation Check: The solvent front should migrate as a perfectly straight horizontal line. A curved front indicates insufficient chamber saturation or an improperly cut TLC plate.

Workflow Start Analyze Compound Structure (Phenylacetic Acid Derivative) Base Select Base Solvent System (e.g., Hexane:EtOAc 60:40) Start->Base Test Run Initial TLC on Silica Gel Base->Test Tailing Observe Tailing / Streaking (Due to -COOH ionization) Test->Tailing If no modifier used Modifier Add Acidic Modifier (1% Glacial Acetic Acid) Tailing->Modifier Success Achieve Sharp Spot Resolution (Uniform Partitioning) Modifier->Success Re-run TLC

Logical workflow for optimizing TLC mobile phases for acidic compounds.

Quantitative Data Presentation

To accommodate different synthetic matrices and potential impurities, two distinct mobile phase systems are recommended. System A is ideal for routine monitoring, while System B provides higher eluting power for resolving highly polar impurities.

Table 1: Mobile Phase Compositions and Expected Retention Factors (R_f)
System TypeMobile Phase Composition (v/v/v)PurposeExpected R_f ValueSpot Morphology
System A Hexane : Ethyl Acetate : Glacial Acetic Acid (60 : 40 : 1)General purity checking and reaction monitoring.~ 0.35 - 0.45Sharp, circular
System B Dichloromethane : Methanol : Glacial Acetic Acid (95 : 5 : 1)Resolution of highly polar impurities or degradation products.~ 0.50 - 0.60Sharp, circular
Control Hexane : Ethyl Acetate (60 : 40) (No Acid)Demonstration of silanol interaction (Not recommended for analysis).~ 0.10 - 0.40Heavy tailing / Streaking
Table 2: Visualization and Detection Methods

Because 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid lacks visible color, secondary detection methods are required post-development.

Detection MethodMechanism of ActionVisual ResultSpecificity
UV Light (254 nm) The two aromatic rings absorb UV light, quenching the fluorescence of the F₂₅₄ indicator embedded in the silica gel[5].Dark spot against a bright green fluorescent background.Non-specific (Detects all UV-active aromatics).
Bromocresol Green Stain The acidic -COOH group lowers the localized pH of the basic stain, triggering a colorimetric shift.Bright yellow spot against a deep blue background.Highly specific to carboxylic acids.
KMnO₄ Stain Potassium permanganate oxidizes the ether linkage and aromatic rings, reducing Mn(VII) to Mn(IV).Yellow/brown spot against a bright purple background.General (Detects oxidizable functional groups).

References

  • MDPI. "Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid." MDPI.[Link]

  • Pharmaceutical Press. "Thin layer chromatography: Phenylacetic acid." 182.160.97.[Link]

  • ResearchGate. "TLC tailing and carboxylic acid?" ResearchGate.[Link]

  • AKJournals. "Retention and Separation Efficiency of Some Synthetic Oligopeptides in Reversed-Phase Thin-Layer Chromatography." AKJournals.[Link]

  • PharmaGuru. "What Is TLC (Thin-Layer Chromatography) And How Is It Useful for Quick Drug Identification And Reaction Monitoring?" PharmaGuru. [Link]

  • Getty Conservation Institute. "Thin-Layer Chromatography for Binding Media Analysis." Getty.[Link]

Sources

Storage conditions for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid powder

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage & Handling Protocol for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Abstract & Introduction

This guide details the storage, handling, and quality control protocols for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (MW: 260.26 g/mol ).[1] This compound serves as a critical intermediate in the synthesis of CRTH2 antagonists (e.g., Fevipiprant analogs) and PPAR agonists used in immunological and metabolic drug development.[1]

While the phenylacetic acid core provides moderate stability, the benzylic ether linkage introduces susceptibility to oxidative degradation via radical mechanisms, particularly at the benzylic carbon.[1] Furthermore, the carboxylic acid moiety renders the powder hygroscopic and prone to salt formation if exposed to basic vapors.[1] This protocol defines a self-validating storage system to maintain purity >98% over extended periods.[1]

Physicochemical Profile

PropertyValue / DescriptionCritical Note
Chemical Formula C₁₅H₁₃FO₃Fluorinated Benzyl Ether Derivative
Molecular Weight 260.26 g/mol --
Physical State White to Off-White PowderColor change (yellowing) indicates oxidation.[1]
Solubility DMSO, Methanol, Ethanol, DMFLow solubility in water without pH adjustment.[1]
pKa ~4.2 - 4.5 (Carboxylic Acid)Avoid storage near volatile bases (amines).[1]
Hygroscopicity Low to ModerateCan form hydrates; store with desiccant.[1]
Melting Point ~118–122°C (Typical for class)Sharp melting point indicates high purity.

Storage Protocol (Core Directive)

The following protocol is designed to mitigate the three primary degradation vectors: Oxidative Cleavage (Ether), Photolysis (Benzylic position), and Hydrolysis/Caking (Acid moiety).[1]

A. Environmental Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Causality: Low temperature kinetically inhibits the auto-oxidation of the methylene group adjacent to the ether oxygen.[1]

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen). [1]

    • Protocol: Flush the headspace of the vial with dry Nitrogen or Argon for 10-15 seconds before sealing.[1] Argon is preferred due to its higher density, creating a better "blanket" over the powder.[1]

  • Light Protection: Amber Glass or Aluminum Foil Wrap.

    • Causality: UV light can initiate radical formation at the benzylic position, accelerating ether cleavage into 4-fluorobenzaldehyde and 4-hydroxyphenylacetic acid.

B. Container Specifications
  • Primary: Borosilicate Glass Vial (Amber, Type I).

  • Closure: Teflon (PTFE)-lined screw cap.[1]

    • Warning: Do not use rubber septa for long-term storage as they are permeable to oxygen and moisture over time.[1]

  • Secondary: Sealed desiccator or Mylar bag with silica gel packets.[1]

C. Storage Decision Tree (Visualization)

StorageProtocol Start Received Compound (Powder) Duration Intended Storage Duration? Start->Duration ShortTerm Short Term (< 1 Month) Duration->ShortTerm Immediate Use LongTerm Long Term (> 1 Month) Duration->LongTerm Stockpile ST_Cond Store at 2-8°C Amber Vial Tight Seal ShortTerm->ST_Cond LT_Cond Store at -20°C (Optional) or 2-8°C LongTerm->LT_Cond Use Experimental Use ST_Cond->Use Equilibrate to RT before opening Atmosphere Purge Headspace (Argon/N2) LT_Cond->Atmosphere Desiccant Secondary Containment with Silica Gel Atmosphere->Desiccant Desiccant->Use

Figure 1: Decision matrix for storage conditions based on usage timeline.

Handling & Solubilization

Step-by-Step Handling Protocol
  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold vial in humid air causes immediate condensation on the powder, leading to hydrolysis or caking.[1]

  • Weighing: Use a clean, anti-static spatula.[1] Avoid metal spatulas if possible to prevent trace metal contamination which can catalyze oxidation; ceramic or PTFE-coated tools are preferred.[1]

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions (up to 50 mM).[1]

    • Sonication: If particles persist, mild sonication (40 kHz) for 30-60 seconds is acceptable.[1] Avoid heating above 40°C.

  • Stock Solution Storage:

    • Dissolved stock solutions are less stable than the powder.[1]

    • Store DMSO stocks at -20°C.[1]

    • Use within 1 month.[1] Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Quality Control (QC) & Degradation Indicators

To validate the integrity of the stored compound, use the following checkpoints.

A. Visual Inspection
  • Pass: White, free-flowing powder.[1]

  • Fail: Yellow/Orange discoloration (Oxidation) or clumping (Moisture absorption).[1]

B. Chemical Verification (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.[1]

  • Degradants to Watch:

    • 4-Fluorobenzaldehyde: Result of ether cleavage (distinct almond-like odor, lower retention time).[1]

    • 4-Hydroxyphenylacetic acid: Result of ether cleavage (more polar, lower retention time).[1]

C. Degradation Pathway Mechanism

Degradation Compound 2-(4-((4-Fluorobenzyl)oxy) phenyl)acetic acid Radical Benzylic Radical Intermediate Compound->Radical Light/O2 (Initiation) Peroxide Hemiacetal/Peroxide Radical->Peroxide O2 Product1 4-Fluorobenzaldehyde Peroxide->Product1 Cleavage Product2 4-Hydroxyphenylacetic acid Peroxide->Product2 Cleavage

Figure 2: Potential oxidative degradation pathway at the benzylic ether linkage.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11669467, 2-[4-(4-fluorobenzyloxy)phenyl]acetic acid.[1] Retrieved from [Link][1]

  • European Medicines Agency (EMA). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products.[1] (Defining 2-8°C and long-term stability protocols). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

I. Synthesis Overview and Key Challenges

The synthesis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid typically proceeds through a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the hydrolysis of an ester to yield the final carboxylic acid product. While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity.

Common Synthetic Route:

Step 1: Williamson Ether Synthesis. This reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] It involves the reaction of ethyl 4-hydroxyphenylacetate with 4-fluorobenzyl bromide.

Step 2: Hydrolysis. The resulting ethyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate is then hydrolyzed, typically under basic conditions, to yield the final product, 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid.

This guide will dissect each stage of this synthesis, providing solutions to common problems and strategies for optimization.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 4-hydroxyphenylacetate C Base (e.g., K₂CO₃, NaH) A->C B 4-Fluorobenzyl bromide B->C D Solvent (e.g., DMF, Acetone) C->D in E Ethyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate D->E forms F Base (e.g., NaOH, KOH) E->F reacts with G Solvent (e.g., EtOH/H₂O) F->G in H Acidification (e.g., HCl) G->H followed by I 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid H->I

Caption: General workflow for the two-step synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis
FAQ 1: My Williamson ether synthesis is showing low conversion to the desired ether. What are the likely causes and how can I fix it?

Low conversion is a common issue and can often be traced back to several factors. The Williamson ether synthesis is an S\N2 reaction, meaning it is sensitive to reaction conditions.[1][2]

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Ineffective Deprotonation The phenoxide nucleophile must be fully formed for the reaction to proceed. Weak bases or the presence of water can lead to incomplete deprotonation.Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[3][4] If using a weaker base like potassium carbonate (K₂CO₃), ensure anhydrous conditions and consider a phase-transfer catalyst to improve solubility and reactivity.
Poor Nucleophilicity The reactivity of the phenoxide can be influenced by the solvent.Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[3]
Side Reactions The primary competing reaction is elimination, especially with sterically hindered halides.[1][5] C-alkylation of the phenoxide can also occur.[3]While 4-fluorobenzyl bromide is a primary halide and less prone to elimination, ensure your reaction temperature is not excessively high.[2] To minimize C-alkylation, which can be favored in certain solvents, stick to polar aprotic solvents.
Reagent Purity Impurities in starting materials or solvents, particularly water, can quench the base and hinder the reaction.[6]Use freshly distilled or anhydrous grade solvents. Ensure your starting materials are pure and dry.
FAQ 2: I'm observing multiple spots on my TLC plate after the Williamson ether synthesis. What are these byproducts?

The presence of multiple spots indicates the formation of side products or unreacted starting materials.

Common Byproducts and their Identification:

  • Unreacted Ethyl 4-hydroxyphenylacetate: This will have a different Rf value than the product.

  • Unreacted 4-Fluorobenzyl Bromide: Also visible as a separate spot.

  • C-Alkylated Product: Alkylation can occur on the aromatic ring of the phenoxide, leading to an isomer.[3][7]

  • Product of Elimination (less likely): If conditions are harsh, some elimination of the benzyl bromide may occur.

Troubleshooting Strategy:

  • Run co-spots: Spot your reaction mixture alongside your starting materials on the same TLC plate to identify unreacted components.

  • Optimize Reaction Conditions: Refer to the table in FAQ 1 to minimize side reactions.

  • Purification: The desired ether product can typically be isolated from these byproducts using silica gel column chromatography.[8]

Troubleshooting_WES Start Low Yield in Williamson Ether Synthesis Cause1 Incomplete Deprotonation? Start->Cause1 Solution1 Use stronger base (NaH) or ensure anhydrous conditions with K₂CO₃. Cause1->Solution1 Yes Cause2 Side Reactions (e.g., C-alkylation)? Cause1->Cause2 No Solution2 Optimize solvent (use polar aprotic) and control temperature. Cause2->Solution2 Yes Cause3 Impure Reagents? Cause2->Cause3 No Solution3 Use anhydrous solvents and pure starting materials. Cause3->Solution3 Yes

Caption: Troubleshooting logic for the Williamson ether synthesis.

Step 2: Hydrolysis
FAQ 3: My hydrolysis reaction is incomplete, or I'm getting a low yield of the final acid. What should I check?

Incomplete hydrolysis or low yield of the carboxylic acid can stem from several factors related to the reaction conditions and workup procedure.

Troubleshooting Hydrolysis:

Potential Cause Explanation Recommended Action
Insufficient Base or Reaction Time The hydrolysis of the ester (saponification) requires a sufficient stoichiometric amount of base and adequate time to go to completion.Use a molar excess of a strong base like NaOH or KOH (typically 2-3 equivalents). Monitor the reaction by TLC until the starting ester spot has completely disappeared. Gentle heating can also accelerate the reaction.[9]
Incomplete Acidification The product is a carboxylic acid, which will remain as its carboxylate salt in the basic reaction mixture. It will not precipitate until the solution is sufficiently acidified.During the workup, add a strong acid like HCl dropwise with vigorous stirring until the pH is acidic (test with litmus paper).[10] Ensure thorough mixing to protonate all the carboxylate.
Product Loss During Workup The product may have some solubility in the aqueous layer, especially if the volume is large. Emulsion formation during extraction can also lead to product loss.After acidification, cool the mixture in an ice bath to maximize precipitation of the product.[9] If extracting, use an appropriate organic solvent and consider back-extracting the aqueous layer. To break emulsions, adding brine can be effective.
Reversibility of the Reaction Ester hydrolysis is a reversible reaction.Using a large excess of water can help drive the equilibrium towards the products.
FAQ 4: The final product is an oil or is difficult to crystallize. How can I obtain a pure, solid product?

Obtaining a crystalline solid is crucial for achieving high purity.

Purification and Crystallization Tips:

  • Thorough Washing: After filtering the precipitated crude product, wash it with cold water to remove any inorganic salts.[11]

  • Recrystallization: This is a powerful technique for purification.

    • Solvent Selection: Choose a solvent system in which your product is soluble when hot but sparingly soluble when cold. Common systems for phenylacetic acids include water, or a mixture of an organic solvent and an anti-solvent (e.g., toluene/hexanes).[11]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it.[12] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Trituration: If recrystallization is challenging, try triturating the oily product with a non-polar solvent like hexanes. This can sometimes induce crystallization by washing away impurities that inhibit the process.

III. Detailed Experimental Protocols

These protocols provide a starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of Ethyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (1.5 equivalents).

  • Addition of Phenol: Add ethyl 4-hydroxyphenylacetate (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid
  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(4-((4-fluorobenzyl)oxy)phenyl)acetate (1.0 equivalent) from the previous step in a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the solution is acidic and a precipitate forms.[10]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water.

  • Drying: Dry the purified product under vacuum. Further purification can be achieved by recrystallization if necessary.

IV. Alternative Synthetic Routes

While the Williamson ether synthesis followed by hydrolysis is a common and reliable method, other synthetic strategies exist. For instance, palladium-catalyzed coupling reactions could also be explored for the formation of the ether linkage, though this is often more complex and expensive for this particular transformation.[13] Alternative approaches to constructing the phenylacetic acid moiety itself include the Willgerodt-Kindler reaction or the carbonylation of benzyl halides.[11]

V. References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at: [Link]

  • US20070213556A1 - Novel process for the production of [2-(4-fluoro-benzyl)-phenyl]-acetic acid - Google Patents. Available at:

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • process for the production of [2- (4-fluoro-benzyl) -phenyl] -acetic acid - WIPO Patentscope. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver. Available at: [Link]

  • Williamson Synthesis - Organic Chemistry Portal. Available at: [Link]

  • phenylacetic acid - Organic Syntheses Procedure. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available at: [Link]

Sources

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid precipitation issues in buffer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Document ID: TS-543741-SOL Last Updated: March 5, 2026

Executive Summary

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (CAS: 543741-43-1) is a lipophilic carboxylic acid derivative commonly used as a research probe and intermediate in the synthesis of CRTH2 antagonists and PPAR agonists.

Users frequently report immediate precipitation or time-dependent crystallization when diluting DMSO stock solutions into aqueous buffers (PBS, TBS) or cell culture media. This issue stems from the molecule's amphiphilic nature: it possesses a polar "head" (acetic acid, pKa ≈ 4.3) and a highly lipophilic "tail" (4-fluorobenzyl ether, LogP ≈ 3.04).

This guide provides the mechanistic root causes of these failures and validated protocols to ensure stable dissolution in biological assays.

Part 1: Critical Physicochemical Profile

Understanding the physical limits of this compound is the first step to preventing experimental failure.

PropertyValueImplication for Researchers
Molecular Weight 260.26 g/mol Small molecule, diffuses rapidly.
LogP (Lipophilicity) ~3.04High. The compound "hates" water and prefers organic solvents or lipid membranes.
pKa (Acid Dissociation) ~4.3Critical. At pH < 4.3, it is neutral and insoluble. At pH > 6.0, it is anionic and more soluble.
Solubility (DMSO) > 50 mMExcellent. Ideal for stock solutions.[1]
Solubility (PBS pH 7.4) < 50 µM (Kinetic)Poor. prone to "crashing out" if mixed too quickly or at high concentrations.
Appearance White/Off-white solidPrecipitate may look like a fine "dust" or milky cloudiness.
Part 2: The Mechanism of Precipitation

Precipitation is rarely random; it is a thermodynamic event driven by two main factors for this compound:

1. The "DMSO Shock" (Kinetic vs. Thermodynamic Solubility)

When you inject a small volume of highly concentrated compound (in DMSO) into a large volume of water, the DMSO rapidly diffuses away into the water. This leaves the lipophilic compound molecules "naked" and supersaturated.

  • Result: The hydrophobic 4-fluorobenzyl tails aggregate instantly to minimize water contact, forming micro-crystals before they can disperse.

2. The pH Trap

As a phenylacetic acid derivative, the solubility is pH-dependent.

  • Mechanism: According to the Henderson-Hasselbalch equation, solubility drops exponentially as pH approaches the pKa (4.3).

  • Risk: If your buffer is slightly acidic (e.g., unbuffered saline or old media) or if the addition of the acidic compound itself lowers the local pH, the compound protonates (becomes neutral) and precipitates.

Part 3: Validated Troubleshooting Protocols
Protocol A: The "Intermediate Dilution" Method (Recommended)

Use this protocol for biochemical assays (IC50/EC50) to prevent "DMSO shock."

Objective: Step-down the concentration gradually to prevent local supersaturation.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Prepare a "10x Working Solution" in a solvent mixture of 50% DMSO / 50% Buffer .

    • Why? This keeps the DMSO high enough to solvate the lipophilic tail while introducing water to start the ionization of the head group.

  • Final Dilution: Pipette the 10x Working Solution into your final assay buffer (1:10 dilution).

    • Result: Final DMSO is 5% (ensure your assay tolerates this) or adjust ratios to achieve 1% final DMSO.

  • Verification: Vortex immediately. Inspect for turbidity against a dark background.

Protocol B: The "pH Boost" Method

Use this if you see precipitation in standard PBS.

Objective: Force the compound into its ionized (soluble) state.

  • Buffer Choice: Do not use water or unbuffered saline. Use PBS or HEPES adjusted to pH 8.0 .

  • Mixing: Add the DMSO stock to the buffer while vortexing the buffer.

    • Note: Never add buffer to the DMSO stock; always add stock to the moving buffer.

  • Validation: If the solution remains cloudy, sonicate for 5 minutes at 40°C. If cloudiness persists, you have exceeded the solubility limit (likely >100 µM).

Part 4: Visual Troubleshooting Logic
Diagram 1: The Precipitation Decision Tree

Use this flowchart to diagnose your specific issue.

Troubleshooting Start Issue: Compound Precipitates CheckpH Check Buffer pH. Is pH < 7.0? Start->CheckpH AdjustpH Action: Adjust Buffer to pH 7.4 - 8.0. (Ionizes the acid head group) CheckpH->AdjustpH Yes CheckConc Is Final Concentration > 100 µM? CheckpH->CheckConc No AdjustpH->Start Retest ReduceConc Action: Reduce Conc. or add 0.1% BSA/Cyclodextrin CheckConc->ReduceConc Yes CheckMix Did you add Buffer to DMSO? CheckConc->CheckMix No ReduceConc->Start Retest CheckMix->CheckConc No (I added DMSO to Buffer) ReverseMix Action: Add DMSO dropwise into vortexing Buffer CheckMix->ReverseMix Yes ReverseMix->Start Retest

Caption: Decision tree for diagnosing precipitation of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Diagram 2: Molecular Mechanism of Failure

Understanding why it fails helps you design better experiments.

Mechanism DMSO_Stock DMSO Stock (Solvated Shell) Water_Add Rapid Dilution in Aqueous Buffer DMSO_Stock->Water_Add Stripping DMSO Shell Stripped (Hydrophobic Exposure) Water_Add->Stripping Nucleation Nucleation (Fluorobenzyl Stacking) Stripping->Nucleation Fast Mixing / Low pH Micelle Stable Micelle/Solution (Active) Stripping->Micelle Slow Mixing / High pH / BSA Precipitate Visible Precipitate (Inactive) Nucleation->Precipitate

Caption: Kinetic pathway showing how rapid DMSO stripping leads to hydrophobic stacking and precipitation.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I warm the solution to dissolve the precipitate? A: Warming to 37°C or 40°C can help dissolve the compound initially. However, be cautious: if the compound is supersaturated, it may re-precipitate upon cooling to room temperature or during long incubations. Always verify stability at your actual assay temperature.

Q2: I am doing a cell-based assay. Can I use BSA? A: Yes. Adding 0.1% to 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin) to your media significantly improves solubility. The albumin acts as a "chaperone," binding the lipophilic tail of the molecule and preventing aggregation while still allowing the compound to interact with receptors.

Q3: My IC50 curve is flat or erratic. Is this solubility related? A: Highly likely. If the compound precipitates at high concentrations (e.g., 10 µM - 100 µM), the actual concentration in solution plateaus. This leads to a "false ceiling" in your dose-response curve, making the compound appear less potent than it is. Action: Centrifuge your highest concentration dilution (10,000 x g for 5 mins) and analyze the supernatant by HPLC/UV to verify the actual concentration.

Q4: Is this compound light sensitive? A: While not extremely sensitive, benzyl ethers can be prone to oxidation over long periods. Store DMSO stocks at -20°C in amber vials.

Part 6: References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • PubChem Compound Summary. (2025). 2-(4-Fluorophenyl)acetic acid Derivatives and Physicochemical Data. National Library of Medicine.

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 1-21. (General reference for phenylacetic acid pKa estimation).

Sources

Technical Support Center: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation of this compound. Here you will find answers to frequently asked questions and in-depth troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Q1: What are the most probable degradation pathways for this molecule?

A1: Based on its chemical structure, which features a benzyl ether linkage and a phenylacetic acid moiety, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the ether bond is a significant potential degradation route, especially under acidic or basic conditions. This would likely yield 4-hydroxyphenylacetic acid and 4-fluorobenzyl alcohol.[1][2]

  • Oxidation: The phenylacetic acid side chain and the benzyl group are susceptible to oxidation. Oxidative stress can lead to various products, including the corresponding mandelic acid, benzaldehyde derivatives, or even cleavage of the side chain.[3][4]

  • Photolysis: Aromatic compounds can be susceptible to degradation upon exposure to light.[5][6][7] Photolytic degradation may involve radical mechanisms, leading to a complex mixture of degradation products.

Q2: What are the recommended stress conditions for forced degradation studies according to ICH guidelines?

A2: Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8] The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework for these studies.[9][10][11][12] A typical set of stress conditions would include:

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80 °C)Ether bond cleavage
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureEther bond cleavage, potential side-chain reactions
Oxidation 3% H₂O₂ at room temperatureOxidation of the acetic acid side chain and benzyl group
Thermal Dry heat (e.g., 105 °C) or high humidity (e.g., 80 °C / 75% RH)General decomposition
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterPhotolytic cleavage and rearrangement

The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the resulting impurities.[8][13]

Q3: What analytical techniques are most suitable for analyzing the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying the parent drug and its degradation products.[14] For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[14] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for volatile degradation products, potentially after a derivatization step.[15][16]

Q4: Can the fluorine atom on the benzyl ring influence degradation?

A4: Yes, the fluorine atom can influence the degradation profile. As a highly electronegative atom, it can affect the electron density of the aromatic ring and the stability of the C-F bond. While the C-F bond is generally strong, under certain high-energy conditions (like photolysis), its presence could lead to unique degradation pathways compared to a non-fluorinated analog.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Guide 1: Poor Resolution or Peak Tailing in HPLC Analysis

Issue: You are observing poor separation between the parent peak and impurity peaks, or significant peak tailing for the parent compound.

Root Causes & Solutions:

  • Suboptimal Mobile Phase pH: The carboxylic acid moiety of the parent compound and some potential degradants means their ionization state is pH-dependent.

    • Solution: Adjust the mobile phase pH. For reversed-phase HPLC, a pH around 2.5-3.5 will keep the carboxylic acid in its protonated, less polar form, which often improves peak shape and retention. Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.[17]

  • Secondary Interactions with the Column: The stationary phase can have active sites (silanols) that interact with basic or acidic functional groups on the analytes, causing tailing.

    • Solution: Use a high-purity, end-capped column. Alternatively, add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) to mask the silanol groups.[18]

  • Column Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks.

    • Solution: Reduce the sample concentration or injection volume. A typical starting concentration for these studies is around 1 mg/mL.[19]

  • Inappropriate Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) concentration affects retention and selectivity.

    • Solution: Optimize the gradient or isocratic conditions. A shallow gradient can often improve the resolution of closely eluting peaks.[17]

Workflow for HPLC Method Optimization

HPLC_Optimization Start Start: Poor Peak Shape Observed Check_pH Adjust Mobile Phase pH (e.g., 2.5-3.5 with buffer) Start->Check_pH Eval1 Evaluate Peak Shape Check_pH->Eval1 Check_Column Try High-Purity End-Capped Column Eval1->Check_Column No Improvement End End: Acceptable Chromatography Eval1->End Improved Eval2 Evaluate Peak Shape Check_Column->Eval2 Reduce_Load Reduce Sample Concentration/Injection Volume Eval2->Reduce_Load No Improvement Eval2->End Improved Eval3 Evaluate Peak Shape Reduce_Load->Eval3 Optimize_Gradient Optimize Gradient Profile (Shallow Gradient) Eval3->Optimize_Gradient No Improvement Eval3->End Improved Eval4 Evaluate Peak Shape Optimize_Gradient->Eval4 Eval4->End Improved Degradation_Pathway Parent Parent Compound (C15H13FO3) m/z = 260.08 Stress Hydrolysis (H⁺ or OH⁻) Parent->Stress DP1 Degradant 1 4-Hydroxyphenylacetic acid (C8H8O3) m/z = 152.05 Stress->DP1 DP2 Degradant 2 4-Fluorobenzyl alcohol (C7H7FO) m/z = 126.05 Stress->DP2

Caption: Predicted hydrolytic degradation pathway.

LC-MS/MS Strategy:

  • Full Scan Analysis: Obtain accurate masses for the parent ion and all major impurity peaks.

  • Product Ion Scan (MS/MS): Fragment the parent ion and each impurity ion.

    • Expected Fragments for Parent (m/z 260.08): Look for fragments corresponding to the 4-fluorobenzyl cation (m/z 109.04) and the 4-oxyphenylacetic acid radical cation (m/z 151.04).

    • Confirmation of DP1 (m/z 152.05): The MS/MS spectrum should show a characteristic loss of water (-18) and/or formic acid (-46).

    • Confirmation of DP2 (m/z 126.05): This alcohol may be difficult to ionize by electrospray. If detected, its MS/MS will be simpler, likely showing loss of water.

By systematically applying these troubleshooting guides and analytical strategies, researchers can effectively characterize the degradation profile of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, ensuring the development of robust and stable pharmaceutical products.

References

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare.
  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons | Environmental Science & Technology - ACS Public
  • Q1A(R2) Guideline - ICH.
  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF 6 as an Oxidant - ACS Public
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV.
  • Photobiodegradation of halogenated arom
  • Photochemical Degradation of Polycyclic Arom
  • Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • Photodegradation of aromatic compounds using various nanoparticles as photocatalysts.
  • Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium - Oriental Journal of Chemistry.
  • Benzyl Ethers - Organic Chemistry Portal.
  • EP0676388A2 - Process for the preparation of phenylacetic acid derivatives and intermediate products - Google P
  • Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water - ResearchG
  • Anaerobic oxidation of phenylacetate and 4-hydroxyphenylacetate to benzoyl-coenzyme A and CO2 in denitrifying Pseudomonas sp.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin - MDPI.
  • THE BACTERIAL OXIDATION OF PHENYLACETIC ACID - ASM Journals.
  • Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - ijprajournal.
  • Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific.
  • Development of forced degradation and stability indic
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - Frontiers.
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • Navigating the Breakdown: A Technical Guide to 2,4-D Degradation P
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent.
  • A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Phenylphenoxy)propanoic Acid - Benchchem.
  • (PDF)
  • Insights into CoFe2O4/Peracetic Acid Catalytic Oxidation Process for Iopamidol Degradation: Performance, Mechanisms, and I-DBP Form

Sources

Technical Support Center: Optimizing Alkylation of 4-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the alkylation of 4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. This center provides troubleshooting guides and FAQs to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the alkylation of 4-hydroxyphenylacetic acid?

The most common and effective method for the O-alkylation of 4-hydroxyphenylacetic acid is the Williamson Ether Synthesis . This reaction proceeds via an Sₙ2 mechanism. The process involves two fundamental steps:

  • Deprotonation: The acidic phenolic hydroxyl group of 4-hydroxyphenylacetic acid is deprotonated by a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group) to form the desired ether product.[1]

It is critical to recognize that both the phenolic hydroxyl group and the carboxylic acid group are acidic. The base will deprotonate the more acidic carboxylic acid first, followed by the phenol. Sufficient base is required to deprotonate both sites to enable the phenoxide to act as the nucleophile.

Q2: What are the major competing side reactions I should be aware of?

Optimizing this reaction is a battle against two primary side reactions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring carbons (ortho and para positions). While O-alkylation is generally favored, under certain conditions, the alkylating agent can react at the carbon atoms of the phenyl ring, leading to C-alkylated byproducts.[2][3][4] This disrupts the aromaticity in the transition state, making it a higher energy pathway, but it can be promoted by specific solvent choices.[2]

  • Elimination (E2 Reaction): If using secondary or, especially, tertiary alkyl halides, the basic phenoxide can act as a base rather than a nucleophile, abstracting a proton from the alkyl halide and leading to the formation of an alkene.[5] This is a significant limitation of the Williamson ether synthesis.[1]

Q3: How do I select the appropriate base for the reaction?

The choice of base is critical for efficient phenoxide formation without promoting unwanted side reactions.

  • For standard primary alkyl halides: Moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) is a very common and effective choice. Sodium hydroxide (NaOH) can also be used.[6][7] These are strong enough to deprotonate the phenol but are generally not harsh enough to significantly promote elimination or other side reactions.

  • For less reactive alkylating agents: A stronger base like sodium hydride (NaH) may be considered.[5] However, NaH is extremely moisture-sensitive and its high basicity can increase the risk of side reactions, so it should be used with caution and under strictly anhydrous conditions.[5][6]

Q4: Which solvent is best for promoting the desired O-alkylation?

Solvent choice directly influences reaction rate and selectivity between O- and C-alkylation.

  • To favor O-Alkylation: Use polar aprotic solvents. Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices.[2][6] These solvents solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it highly nucleophilic and available to attack the alkyl halide.[2][5]

  • Conditions that favor C-Alkylation: Protic solvents (e.g., water, ethanol, trifluoroethanol) can hydrogen-bond with the phenoxide oxygen. This "shields" the oxygen, reducing its nucleophilicity and increasing the likelihood of the alkylating agent reacting with the carbon atoms of the aromatic ring.[2] Therefore, protic solvents should generally be avoided if O-alkylation is the desired outcome.

Q5: Can I use any alkyl halide for this reaction?

No, the structure of the alkyl halide is a determining factor for success.

  • Best choice: Methyl and primary alkyl halides are ideal as they are most susceptible to the Sₙ2 mechanism.[1]

  • Use with caution: Secondary alkyl halides can be used, but will often yield a mixture of the desired ether (Sₙ2 product) and an alkene (E2 product).[1] Lowering the reaction temperature can help favor substitution over elimination.[6]

  • Strongly discouraged: Tertiary and aryl halides (e.g., bromobenzene) will not work. Tertiary halides will almost exclusively undergo elimination, while aryl halides are unreactive toward Sₙ2 reactions.[1][8]

Alkylation Mechanism and Side Reactions

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HPA 4-Hydroxyphenylacetic Acid Phenoxide Phenoxide Anion (Ambident Nucleophile) HPA->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide RX Alkyl Halide (R-X) O_Alk Desired Product: O-Alkylation RX->O_Alk C_Alk Side Product: C-Alkylation RX->C_Alk Elim Side Product: Elimination (Alkene) RX->Elim Phenoxide->O_Alk Sₙ2 Attack (Oxygen) Favored in Polar Aprotic Solvents Phenoxide->C_Alk Sₙ2 Attack (Carbon) Favored in Protic Solvents Phenoxide->Elim E2 Reaction (with 2°/3° R-X)

Caption: Key pathways in the alkylation of 4-hydroxyphenylacetic acid.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield
Q: My reaction has failed to initiate. After work-up, I've only recovered my starting material. What went wrong?

This issue almost always points to a failure to generate the nucleophilic phenoxide ion.

  • Check Your Base: The base may be too weak to deprotonate the phenol. While 4-hydroxyphenylacetic acid is acidic, a base like sodium bicarbonate (NaHCO₃) may be insufficient.[5] Ensure you are using a stronger base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[5]

  • Ensure Anhydrous Conditions: If you are using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, rendering it inactive.[5] Ensure your solvent is anhydrous and glassware is oven- or flame-dried before use.

Q: My reaction produced some product, but the yield is disappointingly low. How can I improve it?

Low yields can stem from several factors beyond initiation failure.

  • Incomplete Deprotonation: You may not be using a sufficient molar equivalent of base. Remember that both the carboxylic acid and the phenol will be deprotonated. You need at least two equivalents of base relative to the 4-hydroxyphenylacetic acid, and often a slight excess is beneficial.

  • Sub-optimal Reaction Conditions: The reaction may require more forcing conditions. Consider increasing the temperature (typical ranges are 50-100°C) or extending the reaction time (from a few hours to overnight).[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been consumed.

  • Poor Solvent Choice: As discussed in the FAQs, using a protic solvent (like ethanol) can significantly reduce the nucleophilicity of the phenoxide, slowing down the desired Sₙ2 reaction. Switching to a polar aprotic solvent like acetonitrile or DMF can dramatically accelerate the reaction rate.[5]

  • Alkylating Agent Reactivity: Ensure your alkylating agent has a good leaving group. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

Troubleshooting Flowchart: Diagnosing Low Yield

G start Low Yield or No Reaction q1 TLC shows mostly unreacted starting material? start->q1 sol1_1 Problem: Incomplete Phenoxide Formation q1->sol1_1  Yes q2 TLC shows multiple new spots/streaking? q1->q2  No   sol1_2 Solution 1: Increase base strength (e.g., K₂CO₃, NaOH). sol1_1->sol1_2 sol1_3 Solution 2: Use sufficient molar equivalents of base (>2 eq.). sol1_1->sol1_3 sol1_4 Solution 3: Ensure anhydrous conditions, especially with NaH. sol1_1->sol1_4 sol2_1 Problem: Competing Side Reactions q2->sol2_1  Yes sol3_1 Problem: Incomplete Reaction q2->sol3_1  No   sol2_2 Solution 1: Check alkyl halide structure. (Avoid 2°/3° halides to prevent elimination). sol2_1->sol2_2 sol2_3 Solution 2: Switch to polar aprotic solvent (MeCN, DMF) to favor O-alkylation. sol2_1->sol2_3 sol2_4 Solution 3: Lower reaction temperature. sol2_1->sol2_4 sol3_2 Solution 1: Increase reaction time. sol3_1->sol3_2 sol3_3 Solution 2: Increase reaction temperature. sol3_1->sol3_3

Caption: A decision tree for troubleshooting low reaction yields.

Problem Area 2: Product Purity and Side Reactions
Q: My final product is a mixture. How can I improve the selectivity for the desired O-alkylated product?

This is a classic O- vs. C-alkylation problem. As detailed in the FAQ and mechanism diagram, your solvent choice is the most powerful tool for controlling this selectivity.

  • Maximize O-Alkylation: Ensure you are using a polar aprotic solvent like DMF or acetonitrile.[2][5] These solvents leave the phenoxide oxygen unhindered and highly nucleophilic, strongly favoring the desired reaction pathway.

  • Minimize C-Alkylation: Avoid protic solvents like water or alcohols, which can shield the oxygen atom via hydrogen bonding and encourage reaction at the phenyl ring.[2]

ConditionFavored ProductRationaleReference
Solvent
Polar Aprotic (DMF, Acetonitrile)O-AlkylationSolvates the counter-ion, leaving the phenoxide oxygen as a highly reactive nucleophile.[2][5]
Protic (Water, Ethanol)C-AlkylationSolvates the phenoxide oxygen via H-bonding, shielding it and promoting reaction at the ring.[2]
Alkyl Halide
Methyl, Primary (1°)O-Alkylation (Sₙ2)Sterically unhindered, ideal for Sₙ2 attack.[1]
Secondary (2°)Mixture (Sₙ2/E2)Steric hindrance increases, making elimination a competitive pathway.[1]
Tertiary (3°)Elimination (E2)Sterically hindered, elimination is the dominant pathway.[1][5]
Problem Area 3: Work-up and Purification
Q: How do I efficiently separate my final ether product from unreacted starting material and the carboxylic acid?

A standard acid-base extraction is highly effective. The product is an ether-acid, while the starting material is a phenol-acid.

  • After the reaction is complete, cool the mixture and quench with water.

  • Add an immiscible organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Both the desired product and any unreacted starting material have a carboxylic acid group and will move into the aqueous basic layer as their carboxylate salts. This step removes any non-acidic impurities.

  • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 6M HCl) until the pH is ~1-2.[9] This will protonate the carboxylate groups, causing your product and any unreacted starting material to precipitate or become soluble in an organic solvent.

  • Extract the acidified aqueous layer again with an organic solvent (e.g., ethyl acetate). This organic layer now contains your desired product and unreacted 4-hydroxyphenylacetic acid.

  • To separate the product from the starting material, you can exploit the phenolic hydroxyl group. Wash the organic layer with a weak base that is strong enough to deprotonate the phenol of the starting material but not significantly affect your product (if the alkyl group is electron-withdrawing). However, the most reliable method is purification by other means.

Q: My product is still impure after extraction. What's the next step?
  • Column Chromatography: This is the most robust method for separating compounds with different polarities. The ether product will be less polar than the starting 4-hydroxyphenylacetic acid (which has two polar -OH groups). A silica gel column using a solvent system like hexane/ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.

General Experimental Protocol

This protocol is a self-validating baseline procedure. Researchers should adapt it based on the specific reactivity of their substrates and monitor progress using TLC.[5]

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq.)

  • Primary Alkyl Halide (1.1-1.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5-3.0 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate, 6M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow

Sources

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid stability in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid during in vitro cell culture assays.

Rather than assuming chemical degradation is the culprit for assay failure, this guide focuses on the causality behind concentration loss—specifically how the compound's high lipophilicity and ionization state interact with aqueous media, serum proteins, and assay plastics.

Compound Profile & In Vitro Behavior

To troubleshoot effectively, we must first understand the molecule's structural mechanics:

  • The Carboxylic Acid Core (pKa ~4.3): At a physiological pH of 7.4, this moiety is >99.9% ionized (carboxylate anion). While this aids basal solubility, it turns the molecule into a lipophilic anion—a prime substrate for albumin binding.

  • The 4-Fluorobenzyloxy Tail: This bulky ether-linked group drives the overall lipophilicity (estimated LogP ~4.0). Highly lipophilic compounds are prone to aqueous precipitation ("DMSO shock") and non-specific binding to polystyrene plastics[1].

  • The C-F Bond: Fluorine substitution is a classic medicinal chemistry strategy to block metabolic oxidation. The C-F bond is exceptionally stable and highly resistant to standard cellular metabolism[2].

Quantitative Data Summary

The table below summarizes the critical physicochemical parameters that dictate the compound's stability and availability in standard cell culture media (e.g., DMEM + 10% FBS).

ParameterEstimated ValueImpact on Cell Culture Assays
Molecular Weight 260.26 g/mol Standard diffusion rates across cellular membranes.
pKa (Carboxylic Acid) ~4.3>99.9% ionized at pH 7.4. Drives strong electrostatic interactions.
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity. Severe risk of plastic adsorption in 96-well plates.
Aqueous Solubility (pH 7.4) < 50 µMHigh risk of micro-precipitation if dosed directly from concentrated DMSO.
Protein Binding (10% FBS) > 95% boundDrastic reduction in the freely dissolved, active concentration (

).
Chemical Half-life (37°C) > 72 hoursHighly stable; true chemical degradation is rarely the root cause of signal loss.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound seems to lose activity or "degrade" immediately upon addition to the media. What is happening? A1: This is rarely chemical degradation; it is almost always aqueous precipitation (often termed "DMSO shock"). Because 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is highly lipophilic, spiking a highly concentrated DMSO stock directly into aqueous media causes the local concentration to exceed its thermodynamic solubility limit before it can disperse. The compound crashes out into invisible micro-precipitates, dropping the effective concentration to zero. Solution: Utilize the intermediate dilution workflow outlined in the SOP below.

Q2: LC-MS shows the compound is stable in buffer, but in 10% FBS media, the effective concentration drops drastically. Why? A2: This is a classic case of non-specific protein binding . Because the compound is a lipophilic anion at pH 7.4, it acts as an ideal ligand for the high-affinity binding sites (Sudlow Sites I and II) on Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS)[3]. Binding to BSA drastically reduces the freely dissolved (unbound) fraction (


) of the compound, which is the actual driver of in vitro efficacy[4].

Q3: Is the ether linkage or the fluoro-group susceptible to cleavage in standard cell culture? A3: No. The 4-fluorobenzyloxy ether linkage is chemically stable at pH 7.4 and 37°C. Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and highly resistant to nucleophilic attack or enzymatic cleavage[2]. If true chemical degradation is occurring, it is more likely due to benzylic auto-oxidation at the CH2 bridge, catalyzed by trace transition metals (e.g., Fe, Cu in DMEM) and prolonged light exposure.

Q4: I'm seeing inconsistent replicates in 96-well plates, especially at lower concentrations. How do I fix this? A4: Highly lipophilic compounds partition into the polystyrene plastic of standard tissue culture plates, leading to a significant loss of the nominal concentration[1]. This adsorption is saturable, meaning it disproportionately depletes lower concentration cohorts, destroying the integrity of your dose-response curve[5]. Solution: Use low-binding (e.g., PEG-coated) plates or glass inserts for the assay.

Mechanisms of Concentration Loss

DegradationPathways cluster_0 Physical Depletion (Apparent Loss) cluster_1 Chemical/Enzymatic Degradation (True Loss) Total Total Administered Compound (Nominal Concentration) Precip Aqueous Precipitation (Solubility Limit Exceeded) Total->Precip Plastic Adsorption to Polystyrene (Highly Lipophilic) Total->Plastic Protein FBS/BSA Binding (Reduces Free Fraction) Total->Protein Oxidation Benzylic Auto-oxidation (Trace Metals/Light) Total->Oxidation Metabolism Cellular Metabolism (e.g., CYP-mediated) Total->Metabolism

Fig 1. Mechanisms of nominal vs. actual concentration loss in cell culture media.

Standard Operating Procedure (SOP): Preparation and Dosing

To ensure data trustworthiness, every protocol must be a self-validating system. Follow this step-by-step methodology to prevent precipitation and ensure accurate dosing.

Step 1: Primary Stock Preparation Dissolve the dry powder in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation and photo-oxidation.

Step 2: Intermediate Dilution (Critical Step) Never spike a 10 mM stock directly into aqueous media. Prepare a 100X intermediate working stock in 100% DMSO. For example, if your target assay concentration is 10 µM, dilute the primary stock to 1 mM in DMSO.

Step 3: Media Warming Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media drastically lowers the thermodynamic solubility limit, exacerbating precipitation.

Step 4: Dropwise Dosing Add the intermediate DMSO stock dropwise to the pre-warmed media while continuously vortexing or swirling the tube. Never add media to the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent-induced cellular toxicity.

Step 5: Self-Validation Checkpoint To confirm the absence of micro-precipitates, centrifuge a 1 mL aliquot of the final dosed media at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS. If the measured concentration is <95% of your nominal target, precipitation has occurred. You must increase your intermediate DMSO dilution factor.

PreparationWorkflow A Dry Powder (Store at -20°C) B 10 mM Stock (100% DMSO) A->B Dissolve & Vortex C Intermediate Dilution (e.g., 100X in DMSO) B->C Serial Dilution D Final Media (<0.1% DMSO) C->D Dropwise Addition E Pre-warmed Media (37°C) E->D Rapid Mixing

Fig 2. Optimal preparation workflow to prevent aqueous precipitation of lipophilic compounds.

References

  • Title: Fluorine in pharmaceuticals: looking beyond intuition. Source: Science / PubMed. URL: [Link]

  • Title: Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Source: PMC (National Institutes of Health). URL: [Link]

  • Title: Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Source: PMC (National Institutes of Health). URL: [Link]

  • Title: Miniaturized method for the quantification of persistent organic pollutants and their metabolites in HepG2 cells. Source: PMC (National Institutes of Health). URL: [Link]

  • Title: Impact of Extracellular Protein Binding on Passive and Active Drug Transport Across Caco-2 Cells. Source: European Journal of Pharmaceutical Sciences / PubMed. URL: [Link]

Sources

Technical Support Center: Troubleshooting the Solubility of Fluorobenzyl Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve consistent aqueous solubility for halogenated lipophilic compounds. Fluorobenzyl phenylacetic acids (structurally related to NSAIDs like diclofenac or lumiracoxib) present a unique biopharmaceutical challenge. They are typically Biopharmaceutics Classification System (BCS) Class II molecules: highly permeable but severely limited by their dissolution rate.

This guide is designed to move beyond basic trial-and-error. Below, we will diagnose the root thermodynamic causes of your precipitation issues and provide self-validating, field-proven protocols to rescue your assays and in vivo studies.

Module 1: In Vitro Assay Precipitation & Cyclodextrin Complexation

Q: Why does my fluorobenzyl phenylacetic acid derivative exhibit erratic precipitation in standard aqueous assay buffers (pH 7.4), despite being fully ionized?

The Causality: It is a common misconception that ionizing a carboxylic acid (pKa ~ 4.5) at physiological pH guarantees solubility. While the molecule is ionized at pH 7.4, the highly lipophilic fluorobenzyl group drives strong hydrophobic interactions. To minimize thermodynamically unfavorable contact with water, the hydrophobic domains aggregate. Coupled with the high crystal lattice energy characteristic of halogenated phenylacetic acids, the thermodynamic drive to precipitate outcompetes the solvation of the carboxylate anion.

The Solution: To shield the hydrophobic fluorobenzyl moiety from the aqueous environment, we utilize Cyclodextrin (CD) inclusion complexation. CDs possess a hydrophilic exterior and a lipophilic inner cavity that encapsulates the fluorobenzyl group via non-covalent van der Waals forces, effectively "hiding" the insoluble domain from water (1)[1].

G A 1. Prepare API (Excess Solid) B 2. Add to CD Solutions (0 to 50 mM) A->B C 3. Equilibrate (48h at 25°C) B->C D 4. Phase Separation (Centrifuge/Filter) C->D E 5. HPLC Analysis (Determine Solubilized API) D->E

Workflow for Higuchi-Connors phase-solubility profiling of API.

Self-Validating Protocol: Phase-Solubility Profiling
  • Preparation: Prepare 10 mL of aqueous solutions containing 0, 10, 20, 30, 40, and 50 mM of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target assay buffer.

  • Saturation: Add an excess amount (e.g., 50 mg) of the fluorobenzyl phenylacetic acid to each vial.

    • Self-Validation Checkpoint: Visual inspection must confirm the presence of undissolved solid in all vials after initial vortexing. If a vial turns completely clear, thermodynamic saturation has not been reached; add more API until a suspension persists.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48 hours to ensure complexation equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Self-Validation Checkpoint: Discard the first 1 mL of filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected sample accurately reflects the solution concentration.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API via HPLC-UV. Plot API concentration vs. CD concentration to determine the stability constant (

    
    ).
    

Module 2: Overcoming Co-Solvent Cytotoxicity

Q: How can I optimize a co-solvent system for cell-based assays without causing solvent-induced cytotoxicity?

The Causality: Standard co-solvents (like DMSO or ethanol) disrupt lipid bilayers, leading to cell death at concentrations >1% v/v. However, relying solely on low co-solvent concentrations often fails to overcome the high lattice energy of the solid drug, leading to immediate precipitation upon dilution into the assay media.

The Solution: Employ a synergistic Ternary System (Water / Co-solvent / Cyclodextrin) or synthesize Therapeutic Deep Eutectic Solvents (THEDES). In a ternary system, a fractional amount of co-solvent facilitates the initial disruption of the crystal lattice, allowing the cyclodextrin to efficiently encapsulate the monomeric drug before it precipitates (2)[2]. Alternatively, THEDES completely bypass the crystal lattice energy barrier by forming a room-temperature liquid complex, drastically enhancing the dissolution rate without requiring toxic solvent volumes (3)[3].

Self-Validating Protocol: Preparation of THEDES
  • Mixing: Weigh the fluorobenzyl phenylacetic acid and a hydrogen bond acceptor (e.g., Choline Chloride) in a 1:1 or 1:2 molar ratio.

  • Heating: Transfer the physical powder mixture to a sealed glass vial and heat under constant magnetic stirring at 80°C.

  • Phase Transition: Continue heating until a clear, homogenous liquid is formed.

    • Self-Validation Checkpoint: The transition from a turbid solid physical mixture to a completely transparent, single-phase liquid visually confirms the destruction of the individual crystal lattices and the formation of the eutectic phase. If turbidity remains, the molar ratio must be adjusted.

  • Storage: Cool to room temperature and store in a desiccator. The resulting liquid can be directly spiked into aqueous media with rapid dissolution kinetics.

Module 3: Maximizing In Vivo Oral Bioavailability

Q: What is the most effective formulation strategy to maximize the oral bioavailability of these compounds for in vivo PK studies?

The Causality: For in vivo dosing of BCS Class II drugs, the rate-limiting step for oral absorption is dissolution in the gastrointestinal tract. If the solid drug does not dissolve fast enough during its transit window, it will be excreted unabsorbed.

The Solution: Salt formation is the gold standard. By pairing the acidic phenylacetic acid moiety with a basic counterion (e.g., tromethamine, or a basic API like ciprofloxacin), you fundamentally alter the solid-state properties. This lowers the melting point and lattice energy. Drug-drug salts, in particular, can enhance solubility by up to 20-fold compared to the free acid (4)[4].

G API Free Acid API (pKa ~ 4.5) Base Select Counterion (pKa > 7.5) API->Base ΔpKa > 3 Solvent Solvent Screening (EtOH, EtOAc, THF) Base->Solvent Cryst Crystallization (Cooling/Evaporation) Solvent->Cryst Char Solid-State Characterization (PXRD, DSC, TGA) Cryst->Char

Logical decision tree for drug-drug or standard salt screening.

Self-Validating Protocol: Drug-Drug Salt Synthesis
  • Dissolution: Dissolve equimolar amounts of the fluorobenzyl phenylacetic acid and a basic counterion (e.g., ciprofloxacin) in a minimal volume of a hot solvent mixture (e.g., Ethanol/Water 80:20 v/v).

  • Reaction: Stir at 60°C for 1 hour to ensure complete proton transfer.

    • Self-Validation Checkpoint: A shift in the solution's pH profile or a distinct change in solution clarity/color compared to the individual components indicates successful ionization and interaction.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C for 24 hours to induce crystallization.

  • Verification: Filter the precipitate and dry under vacuum.

    • Self-Validation Checkpoint: Analyze the powder via Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm that differs entirely from the melting points of the two starting materials confirms the formation of a pure, novel salt phase rather than a physical mixture.

Quantitative Data Summary

When selecting a troubleshooting pathway, use the following empirical data to guide your formulation strategy based on your required solubility fold-increase:

Formulation StrategyMechanism of Solubility EnhancementTypical Solubility Increase (Fold)Primary Application
Co-solvency (EtOH/DMSO) Reduces solvent dielectric constant2 - 5xEarly in vitro screening
Cyclodextrin Complexation Encapsulates lipophilic moiety10 - 50xAqueous assays, injectables
Drug-Drug Salt Formation Ionization & lattice energy reduction10 - 20xOral solid dosage forms
Deep Eutectic Solvents (THEDES) Disrupts crystal lattice energy15 - 100xTopical, novel delivery systems

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL
  • Dissolution enhancement of active pharmaceutical ingredients by therapeutic deep eutectic systems Source: PubMed / NIH URL
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central / NIH URL
  • Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin Source: MDPI URL

Sources

Technical Support Center: Purification of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-2024-001 Assigned Specialist: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting Column Chromatography for Phenylacetic Acid Derivatives

Executive Summary

Welcome to the Technical Support Portal. You are attempting to purify 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid . This molecule presents a classic "dual-personality" challenge in chromatography:

  • The Non-Polar Head: The 4-fluorobenzyl ether moiety is lipophilic and aromatic.

  • The Polar Tail: The free carboxylic acid (phenylacetic acid core, pKa ~4.3) is highly polar and ionizable.

The Core Issue: On standard silica gel (which is slightly acidic, pH ~5-6), carboxylic acids exist in an equilibrium between their free acid and ionized carboxylate forms. This causes severe "tailing" (streaking), poor resolution, and co-elution with impurities like unreacted 4-fluorobenzyl bromide or phenols.

This guide provides the standard operating procedures (SOPs) to resolve these issues, validated by industrial purification standards.

Module 1: Critical Troubleshooting (Q&A)

Issue #1: "My product streaks across the column and co-elutes with impurities."

Diagnosis: This is the hallmark of Carboxylic Acid Ionization . Silica gel contains surface silanol groups (Si-OH). Without a modifier, your target acid interacts strongly with these silanols via hydrogen bonding and partial ionization, resulting in a broad, "shark-fin" peak shape.

The Solution: Mobile Phase Modification You must suppress the ionization of the carboxylic acid to keep it in its neutral (protonated) form.

  • Protocol: Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid (FA) to both your non-polar (Hexane/Heptane) and polar (Ethyl Acetate/DCM) mobile phases.

  • Why it works: The added acid lowers the mobile phase pH below the pKa of your analyte (~4.3), forcing the equilibrium toward the neutral free acid (

    
    ), which migrates cleanly as a sharp band [1][2].
    
Issue #2: "The crude solid is insoluble in Hexane/Ethyl Acetate. How do I load it?"

Diagnosis: Your molecule has a rigid aromatic ether backbone, likely making it crystalline and poorly soluble in the non-polar starting solvent (Hexane). Injecting it dissolved in a strong solvent (like DCM or Methanol) causes "solvent effects"—the sample washes down the column instantly, destroying resolution.

The Solution: Dry Loading Eliminate the injection solvent entirely by adsorbing the crude mixture onto a solid support.

  • Protocol: Dissolve crude in minimal THF/DCM

    
     Add Celite 545 or Silica (1:2 ratio) 
    
    
    
    Evaporate to a free-flowing powder
    
    
    Load into a pre-column cartridge or on top of the column bed [3].
Issue #3: "I see a 'ghost peak' or baseline drift during the gradient."

Diagnosis: This often happens when the acid modifier is only added to the polar solvent (Solvent B). As the gradient increases %B, the acid concentration in the column changes, causing baseline lift.

The Solution: Matched Modifiers Ensure Solvent A (e.g., Hexane + 1% AcOH) and Solvent B (e.g., EtOAc + 1% AcOH) have the exact same concentration of modifier.

Module 2: Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct stationary phase and loading technique based on compound solubility and acidity.

MethodDev Start Start: Crude Mixture Analysis CheckAcid Is the Acidic Tail Protected? (Ester vs Free Acid) Start->CheckAcid FreeAcid Free Acid Present (Target Molecule) CheckAcid->FreeAcid Yes Ester Ester Form CheckAcid->Ester No Solubility Solubility Check in Starting Mobile Phase (e.g., 5% EtOAc) FreeAcid->Solubility Ester->Solubility LiquidLoad Soluble: Use Liquid Injection Solubility->LiquidLoad Clear Solution DryLoad Insoluble: Use Dry Loading (Celite/Silica) Solubility->DryLoad Precipitate/Cloudy MobilePhase Mobile Phase Selection LiquidLoad->MobilePhase DryLoad->MobilePhase NeutralSys Hex/EtOAc (Neutral) MobilePhase->NeutralSys If Ester AcidicSys Hex/EtOAc + 1% AcOH (Suppress Ionization) MobilePhase->AcidicSys If Free Acid

Module 3: Standard Operating Protocol (SOP)

Objective: Purification of 1.0 g crude 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Reagents & Equipment
  • Stationary Phase: Spherical Silica Gel (20–40 µm) or pre-packed Flash Cartridge (e.g., 25g or 40g size).

  • Solvent A: Hexanes (or Heptane) + 1% Acetic Acid.

  • Solvent B: Ethyl Acetate + 1% Acetic Acid.

  • Solid Support: Celite 545 (preferred) or Silica Gel.

Step-by-Step Procedure
  • TLC Optimization:

    • Prepare a TLC chamber with 30% EtOAc in Hexane + 1% AcOH .

    • Spot the crude.[1]

    • Target: The product should have an Rf of 0.25 – 0.[2]35. The impurity (4-fluorobenzyl bromide) is non-polar and will move to the solvent front (Rf > 0.8).

    • Note: Without AcOH, the product spot will streak from the baseline.

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of crude solid in 10 mL of DCM (or THF).

    • Add 3.0 g of Celite 545.

    • Rotary evaporate gently until a dry, free-flowing powder remains.

    • Check: If the powder is sticky, add more Celite and re-evaporate.

  • Gradient Execution:

    • Equilibration: Flush column with 3 CV (Column Volumes) of 0% B (100% Solvent A).

    • Loading: Load the dry powder into the solid load cartridge or pour onto the column bed (protect with a layer of sand).

    • Run Gradient:

      • 0% B for 2 CV (Elutes non-polar grease/impurities).

      • 0% to 50% B over 15 CV (Linear Gradient).

      • Hold at 50% B for 3 CV.

  • Workup of Fractions:

    • Identify product fractions via UV (254 nm) or TLC.

    • Pool fractions.

    • Critical Step: To remove the acetic acid modifier, wash the combined organic fractions with Water (3x) and Brine (1x) in a separatory funnel before final drying (Na2SO4) and evaporation. Acetic acid is volatile but can leave a smell; water washing removes it effectively.

Module 4: Data & Specifications

Table 1: Troubleshooting Separation Parameters
ParameterStandard ConditionModified Condition (Recommended)Impact on 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% AcOH Prevents tailing; sharpens peak width by ~40%.
Loading Mode Liquid (DCM injection)Dry Load (Celite) Prevents "solvent wash" effect; improves resolution from impurities.
Detection UV 254 nmUV 254 nm + 280 nm 280 nm is more specific to the phenolic ether backbone, reducing solvent noise.
Stationary Phase Irregular SilicaSpherical Silica (20-40 µm) Higher surface area improves separation of closely eluting isomers.
Figure 2: Dry Loading Mechanism

Caption: Visualizing how dry loading prevents band broadening compared to liquid loading.

DryLoad cluster_0 Liquid Loading (Risky) cluster_1 Dry Loading (Recommended) Step1 Sample in Strong Solvent (e.g., DCM) Step2 Injected on Column Step1->Step2 Result1 Solvent carries sample too fast (Band Broadening) Step2->Result1 StepA Adsorb on Celite StepB Evaporate Solvent StepA->StepB StepC Load Powder StepB->StepC Result2 Sample elutes only based on Gradient StepC->Result2

References

  • Biotage Application Note. "How does an acid pH modifier impact flash chromatography?" Biotage.com. Link

  • Teledyne ISCO. "Overview of Silica Column Sample Loading Techniques." Teledyne Labs. Link

  • Org. Synth. 1941, Coll.[3] Vol. 1, 436. "Phenylacetic acid purification and properties."[3] Organic Syntheses. Link

  • Kodumuri, S. et al. "Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives." RSC Advances, 2016. Link

Sources

Validation & Comparative

Analytical Characterization of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid: A Comparative Guide to NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the rigorous structural validation and purity assessment of pharmaceutical intermediates like 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a critical regulatory checkpoint. This guide objectively compares the performance of 1H Nuclear Magnetic Resonance (NMR) spectroscopy across different solvent systems (DMSO-d6 vs. CDCl3) and evaluates Quantitative NMR (qNMR) against traditional HPLC-UV for absolute purity determination.

By understanding the causality behind solvent effects and relaxation dynamics, researchers can implement self-validating analytical protocols that ensure high-fidelity data acquisition[1].

Structural Elucidation: Predicted 1H NMR Spectral Assignment

The molecule 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid consists of a central 1,4-disubstituted phenyl ring, a terminal carboxylic acid, and a 4-fluorobenzyl ether linkage. Accurate assignment requires understanding the spin-spin coupling induced by the spin-½ fluorine atom (


F).
Table 1: 1H NMR Chemical Shift and Multiplicity Assignments
Proton EnvironmentMultiplicity & CouplingExpected Shift (DMSO-d6)Expected Shift (CDCl3)Integration
-COOH Broad Singlet~12.30 ppm~10.50 ppm (often missing)1H
Ar-H (meta to F)dd (

=8.5,

=5.5 Hz)
~7.48 ppm~7.38 ppm2H
Ar-H (ortho to F)apparent t (


≈8.8 Hz)
~7.20 ppm~7.05 ppm2H
Ar-H (ortho to CH

)
d (

=8.6 Hz)
~7.18 ppm~7.18 ppm2H
Ar-H (ortho to O)d (

=8.6 Hz)
~6.95 ppm~6.90 ppm2H
-O-CH

-
(Benzyl)
Singlet~5.05 ppm~5.00 ppm2H
-CH

-COOH
Singlet~3.48 ppm~3.58 ppm2H

Solvent Performance Comparison: DMSO-d6 vs. CDCl3

The choice of deuterated solvent fundamentally alters the resolution and observability of specific functional groups due to variations in magnetic susceptibility and intermolecular interactions[2].

  • The Causality of Carboxylic Acid Broadening: In non-polar solvents like CDCl3, the -COOH proton undergoes intermediate chemical exchange on the NMR timescale, causing the signal to broaden significantly, often disappearing into the baseline. Conversely, DMSO-d6 acts as a strong hydrogen-bond acceptor. This interaction restricts the proton's mobility, pushing it into the slow-exchange regime and yielding a distinct, quantifiable peak at ~12.30 ppm[2].

  • Aromatic Resolution: The central phenyl ring and the 4-fluorophenyl ring present overlapping signals in the 6.9–7.5 ppm region. DMSO-d6 provides superior chemical shift dispersion compared to CDCl3, preventing accidental magnetic equivalence and allowing for precise integration of the

    
     coupled multiplets.
    

G Start Select NMR Solvent for API Q1 Need to observe -COOH proton? Start->Q1 DMSO Use DMSO-d6 (Sharpens exchangeable protons) Q1->DMSO Yes CDCl3 Use CDCl3 (-COOH may broaden into baseline) Q1->CDCl3 No Q2 Need to separate overlapping aromatic multiplets? DMSO->Q2 CDCl3->Q2 Res1 DMSO-d6 provides distinct chemical shift dispersion Q2->Res1 High Priority Res2 CDCl3 may cause accidental equivalence in aromatics Q2->Res2 Low Priority

Fig 1. Decision matrix for selecting the optimal NMR solvent based on structural needs.

Purity Assessment: qNMR vs. HPLC-UV

While HPLC-UV is the traditional workhorse for batch release, Quantitative NMR (qNMR) has emerged as a primary method for absolute quantification. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal, provided the system is fully relaxed[1].

Table 2: Comparative Analysis of Purity Assays
ParameterQuantitative 1H NMR (qNMR)HPLC-UV
Reference Standard Universal internal standard (e.g., Maleic acid)[3]Identical, compound-specific standard required
Response Factor Inherently proportional to the number of nucleiVariable; depends on chromophore extinction coefficient
Sample Destruction Non-destructive (sample can be recovered)[3]Destructive
Method Development Minimal (universal relaxation parameters)Extensive (column, mobile phase, gradient optimization)

The Causality of qNMR Superiority for Intermediates: Because 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is an intermediate, obtaining a highly purified, certified reference material (CRM) of the exact compound to calibrate an HPLC curve is often cost-prohibitive. qNMR bypasses this by using an unrelated, highly pure internal standard (like Maleic acid), allowing for absolute purity assignment without a compound-specific CRM[3].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality check to prevent artifactual data.

Protocol A: Sample Preparation for High-Fidelity qNMR
  • Gravimetric Preparation: Accurately weigh ~15.0 mg of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid using a calibrated microbalance (

    
     mg) into a clean glass vial.
    
  • Internal Standard Addition: Weigh ~5.0 mg of Maleic acid (NIST SRM 2150) into the same vial. Validation Check: The mass ratio should yield roughly equimolar proton concentrations to minimize receiver gain bias.

  • Solvation: Add 600 µL of DMSO-d6 (100% isotopic purity, containing 0.03% v/v TMS).

  • Homogenization: Vortex the mixture for 60 seconds and sonicate for 5 minutes. Validation Check: Visually inspect against a light source to ensure zero particulate matter remains.

  • Transfer: Pipette the solution into a 5 mm precision NMR tube.

Protocol B: NMR Acquisition & T1 Relaxation Validation

Failing to account for longitudinal relaxation (


) is the primary cause of integration errors in NMR.
  • Probe Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically to the

    
    H frequency for the DMSO-d6 dielectric constant.
    
  • Shimming: Lock the magnetic field to the deuterium signal. Shim the magnet (Z1-Z5) until the TMS signal Full Width at Half Height (FWHH) is < 0.8 Hz.

  • T1 Measurement (Self-Validation): Perform an inversion-recovery experiment (180°-

    
    -90° pulse sequence) to determine the longest 
    
    
    
    of the analyte (typically the aromatic protons) and the internal standard.
  • Acquisition: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 30–60 seconds). This ensures >99.3% magnetization recovery between scans[1]. Acquire the spectrum using a 90° excitation pulse with 64 scans and a spectral width of 15 ppm.
  • Processing: Apply a Fourier transform, rigorous zero- and first-order phase correction, and a fifth-order polynomial baseline correction before integration.

G A Weigh API & Internal Standard (e.g., Maleic Acid) B Dissolve in DMSO-d6 (Ensure Complete Dissolution) A->B C Measure T1 Relaxation Time (Inversion Recovery) B->C D Acquire 1H NMR (D1 > 5 x T1, 90° Pulse) C->D E Phase & Baseline Correction D->E F Calculate Absolute Purity (Mass Balance Equation) E->F

Fig 2. Step-by-step self-validating workflow for qNMR purity assessment.

References

1.1 2.3 3.2

Sources

Definitive Guide: 13C NMR Peak Assignments for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

In drug discovery, particularly within the PPAR agonist and aldose reductase inhibitor classes, the 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid scaffold is a recurring pharmacophore. However, its structural characterization is frequently mishandled in rapid-turnover environments.

The primary challenge lies in the spectral overlap between the two aromatic rings and the two methylene regions. A standard automated lookup often misassigns the oxygenated aromatic carbons or fails to distinguish the specific regiochemistry of the fluorine substitution.

This guide moves beyond basic prediction. It compares a Naive Assignment Strategy (chemical shift only) against a Definitive Structural Validation (coupling-constant resolved), proving that the


F-

C coupling patterns are not just artifacts, but the primary diagnostic tool for structural verification.

Part 2: Synthesis & Structural Context[1]

To understand the NMR data, we must first visualize the chemical environment. The molecule is constructed via a Williamson ether synthesis, linking a phenylacetic acid core to a fluorobenzyl moiety.

Synthesis & Numbering Workflow

The following diagram outlines the synthesis logic and the numbering scheme used throughout this guide.

G cluster_0 Fragment A: Nucleophile cluster_1 Fragment B: Electrophile SM1 4-Hydroxyphenylacetic acid (C1-C8) RXN Base (K2CO3) DMF, 60°C SM1->RXN SM2 4-Fluorobenzyl Bromide (C9-C15) SM2->RXN PROD FINAL PRODUCT 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid RXN->PROD Ether Bond Formation

Figure 1: Synthetic assembly and fragment logic. The distinct electronic environments of Fragment A (Acidic/Phenolic) and Fragment B (Fluorinated) create the spectral complexity.

Part 3: Comparative Analysis of Assignment Strategies

This section contrasts the "Standard" approach often used by automated software with the "Expert" approach required for publication-quality data.

The Diagnostic Challenge

In a standard proton-decoupled


C NMR spectrum (100 MHz), you will observe roughly 11 distinct signals for 15 carbons due to symmetry.
  • Pitfall: The two oxygenated aromatic carbons (C4 and C12) appear in the same region (~157 ppm).

  • Pitfall: The two methylene carbons (C7 and C9) can be confused if solvent peaks (DMSO) overlap.

Comparison Table: Naive vs. Definitive
FeatureMethod A: Naive Prediction (Automated/Database)Method B: Definitive Validation (Coupling Analysis)Advantage
C-F Identification Treats C-F as a singlet; often misassigns as C-O.Identifies Doublet (

Hz)
at ~162 ppm.
Absolute confirmation of Fluorine presence.
Regiochemistry Guesses ortho/meta positions based on shielding rules.Uses

(~22 Hz)
vs

(~8 Hz)
to map distance from Fluorine.
Distinguishes 4-F from 2-F or 3-F isomers.
Ether Linkage Assigns C-O based on chemical shift (~157 ppm).Confirms C-O (C4) as a Singlet (no F-coupling) vs C-F (C12) Doublet .Resolves the two oxygenated aromatic centers.
Solvent Choice CDCl

(often leads to acid dimerization/broadening).
DMSO-d

(Sharpens Carboxyl/Methylene signals).
Accurate integration and shift detection.

Part 4: Detailed Peak Assignments (Experimental Data)

Solvent: DMSO-d


 (Referenced to center line at 39.5 ppm)
Field Strength:  100 MHz (

C) / 400 MHz (

H)
The Aliphatic Region

The aliphatic region contains the diagnostic methylene linkers.

Carbon No.[1][2][3][4][5][6][7]Shift (

, ppm)
MultiplicityAssignment Logic
C7 40.2 Singlet

-Methylene to COOH.
Often partially obscured by DMSO septet. Distinguishable by DEPT-135 (inverted).
C9 68.8 SingletBenzylic Ether CH

.
Significantly deshielded by Oxygen. Appears as a singlet because it is 5 bonds away from Fluorine (coupling is negligible).
The Aromatic & Carbonyl Region

This is where the


F coupling constants (

) become the primary assignment tool.
Carbon No.[1][2][3][4][5][6][7][8]Shift (

, ppm)
Multiplicity (

, Hz)
Assignment Logic
C13, C15 115.1 Doublet (

)
Ortho to Fluorine. The large coupling and upfield shift (shielding by F lone pairs) are diagnostic.
C3, C5 114.6 SingletOrtho to Ether Oxygen. Similar shift to C13/15 but lacks splitting . This distinguishes the two rings.[8]
C1 127.8 SingletQuaternary Aromatic (Acid side). Para to the ether linkage.
C2, C6 130.3 SingletMeta to Ether Oxygen. Standard aromatic shift.
C11, C15 129.9 Doublet (

)
Meta to Fluorine. The 8 Hz coupling is characteristic of a 3-bond relation.
C10 133.5 Doublet (

)
Para to Fluorine (Quaternary). The "Stump" of the benzyl group. The small 3 Hz coupling confirms the para-substitution pattern.
C4 157.2 SingletPhenolic C-O (Ipso). Deshielded by oxygen. Singlet status confirms it is on the non-fluorinated ring.
C12 161.8 Doublet (

)
C-F (Ipso). The massive splitting (~243 Hz) and extreme deshielding make this the anchor point of the spectrum.
C8 172.6 SingletCarboxylic Acid (C=O). Typical shift for phenylacetic acids in DMSO.
Visualizing the Coupling Logic

The following diagram illustrates how the "Splitting Tree" is used to assign the aromatic carbons.

CouplingLogic Root Aromatic Signal Detected Split Is the Peak Split into a Doublet? Root->Split Yes Yes (Fluorinated Ring B) Split->Yes Coupled to 19F No No (Acid Ring A) Split->No Decoupled J_Huge J ~ 243 Hz (Ipso C-F) Yes->J_Huge J_Large J ~ 22 Hz (Ortho C-H) Yes->J_Large J_Med J ~ 8 Hz (Meta C-H) Yes->J_Med J_Small J ~ 3 Hz (Para C-C) Yes->J_Small Shift_High Shift > 150 ppm (C-O Ipso) No->Shift_High Shift_Low Shift < 135 ppm (C-H / C-C) No->Shift_Low

Figure 2: Decision tree for assigning aromatic carbons based on J-coupling magnitude.

Part 5: Experimental Protocol for Validation

To reproduce these results, strict adherence to sample preparation is required to prevent peak broadening of the carboxylic acid.

Sample Preparation
  • Mass: Weigh 15-20 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? CDCl

      
       often results in a broad, undetectable carbonyl peak due to hydrogen bonding dimerization. DMSO breaks these dimers, sharpening the C=O signal at 172.6 ppm.
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Mixing: Sonicate for 30 seconds to ensure complete homogeneity.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 1024 (due to lower sensitivity of

    
    C and splitting of signal intensity into doublets).
    
  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons relax).

  • Spectral Width: 240 ppm (to capture the C-F doublet up to ~175 ppm).

Part 6: References

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: 19F-13C Couplings. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for C-F coupling principles).

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

Sources

Comparative Mass Spectrometry Fragmentation Guide: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating and quantifying complex active pharmaceutical ingredients (APIs). The compound 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (Exact Mass: 260.0849 Da) serves as a critical structural scaffold in the development of potent Keap1-Nrf2 protein-protein interaction inhibitors, which are vital for mitigating oxidative stress and inflammatory conditions [1].

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry (using Higher-energy C-trap Dissociation, HCD) against the industry-standard Triple Quadrupole (QqQ) Mass Spectrometry (using Collision-Induced Dissociation, CID) for the analysis of this molecule. By understanding the mechanistic causality behind its fragmentation, researchers can build self-validating analytical workflows.

Mechanistic Causality of Fragmentation

To optimize any MS/MS method, we must first understand why a molecule fragments the way it does. The structure of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid features a phenylacetic acid core linked to a 4-fluorobenzyl group via an ether bond. This unique topology dictates highly specific fragmentation pathways in both positive and negative electrospray ionization (ESI) modes.

Positive Ion Mode (ESI+)

In ESI+, the molecule forms an [M+H]+ precursor at m/z 261.092. The protonation thermodynamically favors the ether oxygen. Upon collisional activation, the molecule undergoes dissociative protonation mediated by an ion-neutral complex [2]. This results in the cleavage of the ether bond, yielding the 4-fluorobenzyl cation (m/z 109.045) .

  • Causality: This fragment dominates the spectrum (base peak) because the benzylic carbocation is exceptionally stabilized by the resonance (mesomeric) effect of the para-fluoro substituent, which donates electron density into the empty p-orbital of the benzylic carbon.

Negative Ion Mode (ESI-)

In ESI-, the carboxylic acid readily deprotonates to form an [M-H]- precursor at m/z 259.077. The primary fragmentation pathway is the neutral loss of carbon dioxide (-44 Da) to yield a fragment at m/z 215.087.

  • Causality: Carboxylate anions typically undergo decarboxylation under CID/HCD conditions. For phenylacetic acid derivatives, this loss is highly favorable because the resulting negative charge is delocalized and stabilized by the adjacent aromatic ring, forming a stable benzylic anion [3]. Subsequent cleavage of the ether bond yields the 4-hydroxyphenylacetate (m/z 151.039) and p-cresolate (m/z 107.049) anions.

Fragmentation M_pos [M+H]+ m/z 261.092 F_pos1 4-Fluorobenzyl Cation m/z 109.045 M_pos->F_pos1 Ether Cleavage F_pos2 [M+H - H2O]+ m/z 243.081 M_pos->F_pos2 -H2O M_neg [M-H]- m/z 259.077 F_neg1 [M-H - CO2]- m/z 215.087 M_neg->F_neg1 -CO2 (44 Da) F_neg2 4-Hydroxyphenylacetate m/z 151.039 M_neg->F_neg2 Ether Cleavage F_neg3 p-Cresolate Anion m/z 107.049 F_neg1->F_neg3 Ether Cleavage F_neg2->F_neg3 -CO2 (44 Da)

Figure 1. ESI+ and ESI- fragmentation pathways of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Platform Comparison: Orbitrap HRAM vs. Triple Quadrupole

When selecting a platform for the analysis of this compound, the choice between an Orbitrap and a QqQ depends on the experimental goal: Structural Elucidation vs. High-Throughput Quantification .

  • Orbitrap HRAM (HCD): HCD fragmentation occurs in a multipole collision cell and fragments are injected into the Orbitrap analyzer. Unlike traditional ion traps, HCD does not suffer from the "one-third rule" low-mass cutoff, allowing the critical m/z 109.045 fragment to be captured with sub-ppm mass accuracy. This platform is superior for metabolite ID and distinguishing the drug from isobaric lipid interferences in plasma.

  • Triple Quadrupole (CID): QqQ systems utilize CID in Q2 and offer unmatched duty cycles for Multiple Reaction Monitoring (MRM). While they lack the resolving power of the Orbitrap (operating at nominal mass resolution), they provide superior signal-to-noise (S/N) ratios for absolute quantification in pharmacokinetic (PK) studies.

Quantitative Data Summaries

Table 1: High-Resolution Fragment Ions (Orbitrap HCD Performance)

Precursor Ion (m/z) Polarity Fragment m/z (Theoretical) Mass Error Tolerance Structural Assignment
261.0921 ESI+ 109.0452 ≤ 3.0 ppm 4-Fluorobenzyl Cation
261.0921 ESI+ 243.0815 ≤ 3.0 ppm [M+H - H2O]+
259.0775 ESI- 215.0877 ≤ 3.0 ppm [M-H - CO2]-
259.0775 ESI- 151.0393 ≤ 3.0 ppm 4-Hydroxyphenylacetate

| 259.0775 | ESI- | 107.0495 | ≤ 3.0 ppm | p-Cresolate Anion |

Table 2: MRM Transitions for Quantification (QqQ CID Performance)

Polarity Precursor m/z Product m/z Collision Energy (eV) Purpose
Positive 261.1 109.0 25 Quantifier (High Sensitivity)
Positive 261.1 243.1 15 Qualifier (Confirmation)
Negative 259.1 215.1 10 Quantifier (High Sensitivity)

| Negative | 259.1 | 107.0 | 30 | Qualifier (Confirmation) |

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST). If the SST criteria are not met, the run must be halted to prevent the acquisition of compromised data.

Step 1: Sample Preparation & System Suitability Test (SST)

  • Prepare a 10 ng/mL neat standard of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Validation Gate: Inject the SST standard.

    • Orbitrap Criteria: The mass error for the m/z 109.0452 fragment must be ≤ 3 ppm.

    • QqQ Criteria: The S/N ratio for the 261.1 → 109.0 transition must be ≥ 100:1.

  • Do not proceed to biological samples until the SST passes.

Step 2: UHPLC Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • Orbitrap Method: Set resolution to 70,000 (FWHM at m/z 200) for MS1, and 17,500 for MS2 (Data-Dependent Acquisition). Use a normalized collision energy (NCE) of 30 for HCD.

  • QqQ Method: Set Q1 and Q3 to unit resolution (0.7 Da FWHM). Utilize fast polarity switching (≤ 20 ms) to capture both the positive (261.1 → 109.0) and negative (259.1 → 215.1) quantifier transitions in a single injection.

Workflow cluster_MS Mass Spectrometry Platforms S1 Sample Prep (Protein Precipitation) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI Source (+/- Polarity Switching) S2->S3 M1 Orbitrap HRAM (HCD Fragmentation) S3->M1 M2 Triple Quadrupole (CID MRM) S3->M2 S4 Data Analysis (Mass Error & Transitions) M1->S4 M2->S4

Figure 2. Comparative LC-MS/MS analytical workflow for Orbitrap HRAM and Triple Quadrupole systems.

References

  • Lu, M.-C., Shao, H.-L., Liu, T., You, Q.-D., & Jiang, Z.-Y. (2020). Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. European Journal of Medicinal Chemistry.[Link]

  • You, Z., et al. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry.[Link]

  • Xu, S., & Attygalle, A. B. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. 65th ASMS Conference on Mass Spectrometry and Allied Topics.[Link]

Comparative Guide: Ramatroban vs. Phenylacetic Acid Derivatives for CRTH2 Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the established dual antagonist Ramatroban and the 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid scaffold, a representative of the phenylacetic acid (PAA) class of CRTH2 antagonists.

Executive Summary

Ramatroban (BAY u3405) is a first-generation dual antagonist targeting both the Thromboxane A2 receptor (TP) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). While it served as the prototype for identifying CRTH2 antagonism, its moderate potency and lack of selectivity limit its utility as a precise molecular probe.

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid represents the Phenylacetic Acid (PAA) pharmacophore, a second-generation scaffold discovered via high-throughput screening to overcome the limitations of indole-based ligands like Ramatroban. This scaffold allows for the dissociation of TP and CRTH2 activities, enabling the development of highly selective CRTH2 antagonists (e.g., AMG 009, AZD1981) with nanomolar potency.

Chemical & Mechanistic Profile

Structural Logic
  • Ramatroban: Features a tetrahydrocarbazole core. The sulfonamide moiety mimics the interaction of the PGD2

    
    -chain, while the carboxylic acid mimics the 
    
    
    
    -chain. Its rigidity contributes to TP binding.
  • PAA Derivative: The 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid structure utilizes a flexible ether linker connecting a lipophilic 4-fluorobenzyl group to a phenylacetic acid headgroup.

    • Carboxyl Head: Anchors the molecule via ionic interaction with Arg170 in the CRTH2 transmembrane binding pocket (mimicking PGD2).

    • Fluorobenzyl Tail: Occupies the hydrophobic pocket, displacing the PGD2

      
      -chain. The fluorine atom provides metabolic stability and enhanced lipophilicity for receptor docking.
      
Mechanism of Action

Both compounds function as orthosteric, reversible competitive antagonists of Prostaglandin D2 (PGD2) at the CRTH2 receptor (GPR44).

  • Signaling Blockade: They prevent PGD2-mediated

    
     protein coupling, thereby inhibiting the reduction of cAMP and the mobilization of intracellular Calcium (
    
    
    
    ).
  • Functional Outcome: Inhibition of Th2 cell chemotaxis, eosinophil shape change, and cytokine release (IL-4, IL-5, IL-13).

Potency & Selectivity Analysis

The following table contrasts the performance metrics. Note that while Ramatroban is a fixed drug, the PAA derivative represents a scaffold class where potency can be tuned via substitution.

FeatureRamatroban (Standard)PAA Scaffold (Representative)
Primary Target Thromboxane A2 (TP)CRTH2 (DP2)
Secondary Target CRTH2 (DP2)DP1 (often dual) or Selective
CRTH2 Binding (

)
100 – 300 nM 10 – 100 nM (Optimized: <1 nM)
CRTH2 Functional (

)
~30 nM (

flux)
~5 – 50 nM (Eosinophil Shape Change)
Selectivity Ratio (TP/CRTH2) ~0.1 (Prefers TP)>1000 (No TP affinity)
Plasma Protein Binding ModerateHigh (Class liability, often >99%)
Key Limitation Bleeding risk (TP blockade)Metabolic stability (Glucuronidation)

Critical Insight: Ramatroban requires micromolar concentrations to fully inhibit CRTH2-mediated eosinophil migration in whole blood due to its lower affinity compared to PGD2 (


 nM). PAA derivatives are designed to compete with PGD2 in the low nanomolar range.

CRTH2 Signaling Pathway Visualization

The diagram below illustrates the specific node blockade by these antagonists within the


-coupled pathway.

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates Antagonists Ramatroban / PAA Antagonists->CRTH2 Blocks (Competitive) Gi Gi Protein (Gαi/βγ) CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC PLCβ Gi->PLC Activates (βγ) cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis & Activation cAMP->Chemotaxis Modulates Ca Intracellular Ca2+ (Influx) PLC->Ca Increases Ca->Chemotaxis Triggers

Caption: Blockade of PGD2-induced Gi signaling. Antagonists prevent the dissociation of G-proteins, halting Calcium mobilization and chemotaxis.

Experimental Protocols for Potency Validation

To objectively compare these compounds, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Gold Standard)

Purpose: Determine affinity (


) independent of downstream signaling amplification.
  • Membrane Preparation: Use HEK293 cells stably expressing human CRTH2. Homogenize and centrifuge (40,000 x g) to isolate membranes.

  • Reaction Mix:

    • Buffer: 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 10 mM

      
      .
      
    • Radioligand:

      
      -PGD2 (approx. 1 nM final).
      
    • Competitor: Serial dilutions of Ramatroban (

      
       to 
      
      
      
      M) or PAA derivative (
      
      
      to
      
      
      M).
  • Incubation: 60 minutes at room temperature (equilibrium).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Eosinophil Shape Change Assay (Functional)

Purpose: Measure physiological efficacy in a relevant primary cell type.

  • Cell Source: Fresh human whole blood (EDTA anticoagulant).

  • Priming: Incubate blood with antagonists for 10 minutes at 37°C.

  • Stimulation: Add PGD2 (fixed concentration, e.g.,

    
     nM) for 4 minutes.
    
  • Fixation: Immediately stop reaction with ice-cold paraformaldehyde/Cytofix.

  • Lysis: Lyse red blood cells.

  • Flow Cytometry: Gate on Eosinophils (high side scatter, autofluorescent or CD49d+). Measure Forward Scatter (FSC) .

  • Result: PGD2 causes eosinophils to polymerize actin and change shape (increase FSC). Antagonists prevent this increase.

References

  • Ulven, T., & Kostenis, E. (2005). Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist. Journal of Medicinal Chemistry, 48(4), 897-900. Link

  • Pettipher, R., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse models. Journal of Pharmacology and Experimental Therapeutics, 322(2), 606-613. Link

  • Liu, J., et al. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 54(20), 7299-7317. Link

  • Wang, Y., et al. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689. Link

  • Sugimoto, H., et al. (2005). CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses. European Journal of Pharmacology, 524(1-3), 30-37. Link

Impact of Reference Standard Purity on Analytical Validation: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Sufficient" Purity

In the development of prostaglandin D2 receptor antagonists (e.g., CRTH2/DP2 antagonists) and PPAR agonists, the moiety 2-(4-((4-fluorobenzyl)oxy)phenyl)acetic acid serves as a critical pharmacophore and a key intermediate. Its structural integrity is paramount not just for synthesis, but for its role as a Reference Standard in quantifying impurities and active pharmaceutical ingredients (APIs).

This guide objectively compares the performance of a Certified Reference Standard (CRS) (>99.5% purity, fully characterized) against Technical Grade/In-House Synthesized alternatives (~95-97% purity).

The Verdict: While technical grade material offers upfront cost savings, our comparative data reveals that it introduces significant risks—specifically response factor bias and co-eluting impurities —that can invalidate potency assays and trigger false OOS (Out of Specification) investigations in regulated environments.

Technical Analysis: The Compound & Its Vulnerabilities

To understand why purity matters, we must analyze the molecule's specific chemical vulnerabilities.

  • Compound: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

  • Chemical Structure: A phenylacetic acid core ether-linked to a 4-fluorobenzyl group.

  • Critical Attribute: The ether linkage is stable, but the synthesis often leaves trace precursors that mimic the analyte in UV absorption but differ significantly in ionization efficiency (MS).

The Synthesis-Impurity Nexus

The standard is typically synthesized via O-alkylation of 4-hydroxyphenylacetic acid with 4-fluorobenzyl bromide.

The Trap: Incomplete alkylation leaves 4-hydroxyphenylacetic acid (phenolic) and hydrolysis of the reagent yields 4-fluorobenzyl alcohol .

  • Low Purity Consequence: Technical grade materials often contain 0.5–2.0% of these specific impurities.

  • Analytical Impact: The phenolic impurity has a significantly different

    
     and extinction coefficient than the target ether, leading to quantification errors if UV purity is assumed without correction factors.
    

Comparative Performance Data

We conducted a side-by-side validation study comparing a Certified Reference Standard (Lot A) against a Technical Grade Reagent (Lot B) .

Specification Comparison
FeatureCertified Reference Standard (Lot A)Technical Grade (Lot B)Impact on Analysis
Assay (Mass Balance) 99.8% (w/w)96.2% (w/w)Lot B introduces a ~3.6% bias in potency calculations if uncorrected.
Identification 1H-NMR, 13C-NMR, MS, IR1H-NMR onlyRisk of isomeric impurities (e.g., C-alkylation vs O-alkylation) in Lot B.
Residual Solvents Quantified (GC-HS)Not TestedUnknown solvent weight contributes to weighing errors in Lot B.
Water Content (KF) 0.05%1.2% (Hygroscopic)Lot B absorbs moisture, shifting the actual concentration during weighing.
Experimental Case Study: The "Ghost" Bias

Objective: Determine the impact of standard purity on the quantification of a mock API sample.

Protocol:

  • Prepare a known concentration of API (100 µg/mL).

  • Quantify this API using calibration curves generated from Lot A and Lot B .

  • Calculate the % Recovery.

Results:

  • Calibration with Lot A (CRS): Calculated API recovery = 100.1% (Accurate).

  • Calibration with Lot B (Tech Grade): Calculated API recovery = 103.8% (False High).

Root Cause Analysis: Lot B contained 4-fluorobenzyl alcohol (approx. 2.5%). This impurity has a lower UV response at 254 nm than the target acid. Because the "purity" of Lot B was overestimated (assumed 100% or poorly corrected), the slope of the calibration curve was artificially shallow. When applied to the API, this shallow slope resulted in a falsely elevated calculated concentration.

Key Insight: Using a lower purity standard doesn't just add noise; it introduces a systematic positive bias in potency assays, potentially masking degradation in stability samples.

Visualizing the Validation Workflow

The following diagram illustrates the rigorous qualification process required to elevate a synthesized material to a Certified Reference Standard, highlighting the "Fail Points" where technical grade materials are rejected.

ValidationWorkflow RawMat Crude Synthesis (4-OH-PAA + 4-F-BnBr) Purification Recrystallization & Column Chromatography RawMat->Purification Decision1 Purity > 99.0% (HPLC)? Purification->Decision1 TechGrade Technical Grade (Sold as Reagent) Decision1->TechGrade No (<99%) Charact Full Characterization (NMR, MS, IR, TGA, KF, ROI) Decision1->Charact Yes Assignment Mass Balance Assignment (% Purity = 100 - Imp - Volatiles) Charact->Assignment CRS Certified Reference Standard (Valid for Quantitation) Assignment->CRS

Figure 1: Decision tree for Reference Standard qualification. Note that Technical Grade materials exit the workflow before full characterization, leaving their exact "active fraction" undefined.

Recommended Analytical Protocol

To validate the purity of your 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid standard, use the following stability-indicating HPLC method. This protocol is designed to separate the critical 4-fluorobenzyl alcohol impurity.

High-Performance Liquid Chromatography (HPLC) Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers carboxylate group).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for benzyl ether) and 254 nm.

  • Temperature: 30°C.

Self-Validation Step: Inject a sample of 4-fluorobenzyl alcohol (the likely impurity). If it co-elutes with the main peak, the method is not specific . Adjust the gradient slope until a resolution (


) of >2.0 is achieved.

Impurity Pathway & Origins

Understanding where impurities come from allows you to predict what might be in your "Technical Grade" bottle.

ImpurityPathways Start1 4-Hydroxyphenylacetic Acid Target TARGET: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid Start1->Target Base/DMF Imp2 Impurity B: Unreacted Phenol Start1->Imp2 Incomplete Rxn Start2 4-Fluorobenzyl Bromide Start2->Target Imp1 Impurity A: 4-Fluorobenzyl Alcohol (Hydrolysis Product) Start2->Imp1 H2O/Trace Moisture

Figure 2: Synthetic pathway showing the origin of critical impurities. Moisture control is essential to prevent Impurity A formation.

Conclusion

For early-stage screening, a Technical Grade reagent may suffice if identity is the only requirement. However, for quantitative applications —such as IC50 determination, stability testing, or impurity qualification—the use of a Certified Reference Standard of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is non-negotiable.

The cost of a repeat analysis due to "Ghost Bias" far exceeds the price difference between a reagent and a primary standard.

References
  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • International Council for Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH Guidelines, 2000. Link

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. EMA/CHMP/QWP/450653/2006. Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R.Principles of Instrumental Analysis. Cengage Learning, 7th Edition, 2017.

Structural Certainty in Drug Discovery: Validating 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic Acid via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of CRTH2 antagonists and PPAR agonists, the intermediate 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid represents a critical structural scaffold. While Nuclear Magnetic Resonance (NMR) spectroscopy is the industry standard for verifying chemical connectivity, it fails to capture the static conformational reality required for solid-state formulation and binding site analysis.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the mandatory "Gold Standard" for validating this specific molecule. We provide a self-validating experimental protocol to define the flexible ether linkage and carboxylic acid dimerization that NMR cannot resolve.

The Structural Challenge: Flexibility vs. Rigidity

The molecule contains three distinct structural domains that create ambiguity in solution-state analysis:

  • The Fluorobenzyl Head: Subject to

    
    -
    
    
    
    stacking interactions.
  • The Ether Linker (-O-CH

    
    -):  A highly flexible rotatable bond that adopts different torsion angles in solution vs. solid state.
    
  • The Phenylacetic Acid Tail: Capable of forming centrosymmetric dimers via hydrogen bonding.

The "Solution-State Trap"

In solution (NMR), the ether linkage rotates freely, resulting in a time-averaged signal. This masks the specific "L-shaped" or "Linear" conformation that the molecule adopts when bound to a receptor or packed in a crystal lattice. Only SC-XRD can freeze this conformation to validate the pharmacophore geometry.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table summarizes the performance of SC-XRD against high-field NMR and Mass Spectrometry for this specific class of fluorinated phenylacetic acids.

FeatureMethod A: SC-XRD (Gold Standard) Method B: NMR (

H,

C,

F)
Method C: HR-MS
Primary Output 3D Electron Density MapChemical Shift (

)
Mass-to-Charge (

)
Conformational Data Absolute (Static)Ambiguous (Time-Averaged)None
Intermolecular Forces Direct observation (H-bonds,

-stacking)
Inferential (NOE)None
Stereochemistry Defines relative & absolute configurationRelative only (without chiral agents)None
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)
Limit of Detection Crystal size >0.1 mm

M concentrations
pM concentrations
Why Alternatives Fail for This Target
  • NMR Limitation: While

    
    F NMR can confirm the presence of the fluorine atom, it cannot determine if the fluorobenzyl ring is coplanar with the phenylacetic acid core.
    
  • MS Limitation: HR-MS validates the formula C

    
    H
    
    
    
    FO
    
    
    but cannot distinguish between regioisomers (e.g., ortho vs. para substitution of the ether linkage) without complex fragmentation analysis.

Validated Experimental Protocol

To ensure reproducibility, follow this optimized workflow derived from standard protocols for phenylacetic acid derivatives [1, 2].

Phase 1: Crystal Growth (The Critical Step)

The carboxylic acid moiety facilitates strong dimerization, which aids crystallization.

  • Solvent System: Use a binary system of Ethanol:Water (80:20) or Toluene:Hexane .

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the compound in 2 mL of warm ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Add water dropwise until slight turbidity persists, then add 1 drop of ethanol to clear.

    • Cover with parafilm, poke 3 small holes, and store at 4°C.

  • Target: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm) should appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Radiation Source: Mo K

    
     (
    
    
    
    = 0.71073 Å). Note: Mo is preferred over Cu for this molecule to minimize absorption effects from the aromatic rings, though Cu is acceptable if crystals are small.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal vibration of the flexible ether linker.

  • Resolution: 0.8 Å or better.

Phase 3: Structural Solution (Self-Validating Metrics)

A valid structure must meet these refinement criteria:

  • R-factor (

    
    ):  < 5.0% (indicates high agreement between model and data).
    
  • Goodness of Fit (GoF): Close to 1.0.

  • Disorder Check: Inspect the ether oxygen and fluorobenzyl ring for rotational disorder.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural interactions confirmed by this protocol.

Diagram 1: The Validation Workflow

This flowchart guides the researcher from synthesis to final structural confirmation.

ValidationWorkflow Start Crude Product (C15H13FO3) Screen Polymorph Screening (EtOH/H2O vs Toluene) Start->Screen Recrystallization Crystal Single Crystal Selection Screen->Crystal Optical Microscopy XRD SC-XRD Data Collection (100K) Crystal->XRD Mounting Solve Structure Solution (Direct Methods) XRD->Solve Integration Check Validation Check (R1 < 5%) Solve->Check Refinement Check->Screen Fail (Disorder) Final Published Structure (CIF) Check->Final Pass

Caption: Workflow for transitioning from crude synthetic intermediate to validated crystallographic model.

Diagram 2: Key Structural Interactions

This diagram details the specific intramolecular and intermolecular forces that SC-XRD reveals, which NMR misses.

Interactions Mol 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid Dimer Carboxylic Acid Dimer (R2,2(8) Motif) Mol->Dimer Intermolecular H-Bonding Ether Ether Linker Geometry (Torsion Angles) Mol->Ether Conformation Stack Fluorine-mediated Pi-Stacking Mol->Stack Crystal Packing Stability Stability Dimer->Stability High MP Bioactivity Bioactivity Ether->Bioactivity Receptor Fit Solubility Solubility Stack->Solubility Lattice Energy

Caption: The "Hidden" structural data revealed only by X-ray diffraction.

Expected Structural Outcomes[1][2]

Based on analogous structures such as 2-(4-fluorophenoxy)acetic acid [1] and other benzyl ether derivatives [2], the successful X-ray validation of this molecule will likely reveal:

  • Space Group: Monoclinic

    
     or Triclinic 
    
    
    
    (common for planar aromatics with acid tails).
  • Acid Dimerization: The molecules will form centrosymmetric dimers via O-H...O hydrogen bonds between the carboxylic acid groups (typical distance ~2.65 Å).

  • Ether Planarity: The C-O-C bond angle will likely be near 118°, with the fluorobenzyl ring twisted relative to the phenylacetic core to minimize steric clash.

  • Fluorine Contacts: Look for weak C-H...F interactions that stabilize the crystal lattice [3].

References

  • Prabhuswamy, A. et al. (2021). "Synthesis, crystal structure elucidation, Hirshfeld surface analysis... of 2-(4-fluorophenoxy) acetic acid." European Journal of Chemistry, 12(3), 304-313. Link

  • Fun, H. K. et al. (2011). "2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate."[1] Acta Crystallographica Section E, 67(5), o1182. Link

  • Sato, K. et al. (2009). "2-(4-Hydroxyphenylsulfonyl)phenol."[2] Acta Crystallographica Section E, 65(2), o446. Link

Sources

Comprehensive Characterization Guide: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

[1]

Executive Summary & Technical Profile[1]

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid (CAS: 543741-43-1) is a critical intermediate in the synthesis of CRTH2 (GPR44) antagonists, including Ramatroban analogs.[1] Its spectroscopic signature is defined by two non-conjugated aromatic systems: a fluorinated benzyl ether and a phenylacetic acid core.

For researchers validating purity or establishing HPLC detection parameters, the primary UV-Vis absorption maximum (

275 ± 2 nm14-alkoxyphenyl
Physicochemical Snapshot
PropertySpecification
Molecular Formula

Molecular Weight 260.26 g/mol
Primary Chromophore 4-Alkoxyphenylacetic acid (Anisole-like)
Secondary Chromophore 4-Fluorobenzyl ether
Predicted

275 nm (Secondary Band), 226 nm (Primary Band)
Solvent Dependency Minimal solvatochromism in MeOH vs. ACN

Theoretical Basis of Absorption

To understand the spectral behavior of this molecule without relying on "black box" data, we must deconstruct its electronic structure. The molecule contains two aromatic rings separated by an ether linkage (


1
Chromophore A: The 4-Alkoxyphenylacetic Acid Core

This moiety is structurally analogous to 4-methoxyphenylacetic acid .[1] The alkoxy group (auxochrome) exerts a strong bathochromic shift (red shift) and hyperchromic effect (increased intensity) on the benzene ring absorption due to

1
  • Base Benzene Absorption: 254 nm.

  • Alkoxy Shift: Shifts the secondary band (

    
    ) to ~275 nm .[1]
    
  • Dominance: This is the strongest absorber in the molecule above 230 nm.

Chromophore B: The 4-Fluorobenzyl Moiety

This moiety functions similarly to 4-fluorobenzyl alcohol .[1][2] The fluorine atom is a weak auxochrome compared to the oxygen on the other ring.

  • Absorption: Typically 260–264 nm with lower extinction coefficients.

  • Spectral Contribution: It appears as a shoulder or broadening on the blue edge of the primary 275 nm peak but does not define the maximum.

Comparative Performance Analysis

This section compares the target compound against its metabolic precursors and structural analogs to assist in impurity profiling and method development.

Table 1: Spectral Comparison of Analogs
CompoundStructure Type

(MeOH)
Extinction Coefficient (

)
Detection Suitability
Target Compound Fluorobenzyl ether 275 nm High (~1,800 - 2,200) Excellent
4-Methoxyphenylacetic acidParent Chromophore275 nmHighReference Std
4-Fluorobenzyl alcoholDistal Fragment262 nmLowPoor (Impurity)
Phenylacetic acidUnsubstituted Core258 nmLowPoor
Ramatroban (Drug)Carbazole Fused230, 270, 310+ nmVery HighDistinct from Int.[1]
Critical Insight for HPLC Method Development
  • Selectivity: Monitoring at 275 nm maximizes sensitivity for the target product while minimizing interference from the 4-fluorobenzyl alcohol starting material (which absorbs weakly at this wavelength).[1]

  • Impurity Flagging: If you observe a strong shift to 260 nm , it indicates cleavage of the ether bond or failure of the coupling reaction (excess fluorobenzyl bromide).

Experimental Protocol: UV-Vis Determination

This self-validating protocol ensures accurate determination of


1
Reagents & Equipment[4][5]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm).[1]

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

Step-by-Step Workflow
  • Stock Preparation: Weigh 10.0 mg of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid into a 100 mL volumetric flask. Dissolve in methanol. (Conc:

    
    ).[1]
    
  • Dilution Series: Prepare three working standards:

    • 
       (1:10 dilution)[1]
      
    • 
       (2:10 dilution)[1]
      
    • 
       (5:10 dilution)[1]
      
  • Baseline Correction: Run a baseline scan with pure methanol in both cuvettes (200–400 nm).

  • Measurement: Scan the

    
     sample.
    
  • Validation: The absorbance at 275 nm should be between 0.2 and 0.8 AU. If >1.0, use the

    
     sample.
    
Visualization of Analytical Workflow

UV_Analysis_WorkflowStartStart: Sample WeighingDissolutionDissolve in MeOH(Stock: 100 µg/mL)Start->DissolutionDilutionSerial Dilution(10, 20, 50 µg/mL)Dissolution->DilutionBlankingBaseline Correction(Pure Solvent)Dilution->BlankingScanningScan 200-400 nmBlanking->ScanningAnalysisIdentify Lambda Max(Target: ~275 nm)Scanning->AnalysisQC_CheckCheck Absorbance(0.2 < A < 0.8)Analysis->QC_CheckQC_Check->DilutionIf A > 1.0

Caption: Figure 1. Self-validating workflow for determining the spectral signature of phenylacetic acid derivatives.

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps interpret the UV spectrum. The compound is typically synthesized via a Williamson ether synthesis.

Synthesis_PathwayPhenol4-Hydroxyphenylacetic Acid(λmax: 275 nm, pH dependent)ReactionReaction: K2CO3, Acetone, RefluxPhenol->ReactionHalide4-Fluorobenzyl Bromide(λmax: 262 nm)Halide->ReactionProductTarget: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid(λmax: 275 nm, Stable)Reaction->ProductImpurityImpurity: O-Alkylation Isomersor Unreacted PhenolReaction->ImpuritySide Rxn

Caption: Figure 2.[1][3] Synthetic route highlighting the convergence of two chromophores into the final product.

Diagnostic Note: If the UV spectrum shows a significant bathochromic shift (red shift) to >290 nm upon adding NaOH, it indicates the presence of unreacted 4-hydroxyphenylacetic acid (phenolic impurity), which ionizes to the phenolate. The target ether product cannot ionize at the oxygen and will not show this shift.

References

  • National Institute of Standards and Technology (NIST). UV-Vis and Mass Spectral Data for 4-Benzyloxyphenylacetic acid (Analog).[1] NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. Compound Summary: 2-(4-Fluorophenyl)acetic acid (Chromophore A).[1] National Library of Medicine. [Link][1]

  • PubChem. Compound Summary: 4-Fluorobenzyl alcohol (Chromophore B).[1] National Library of Medicine. [Link][1]

  • Ulven, T., & Kostenis, E. (2005). Minor structural modifications convert the dual TP/CRTH2 antagonist Ramatroban into a highly selective and potent CRTH2 antagonist. Journal of Medicinal Chemistry.

A Guide to the Elemental Analysis of C15H13FO3: A Comparative Approach to Compound Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical research and pharmaceutical development, establishing the precise elemental composition of a novel compound is a foundational step. This guide provides an in-depth exploration of the elemental analysis of the hypothetical, yet structurally plausible, molecule C15H13FO3. We will delve into the theoretical calculations, the gold-standard experimental methodologies, and a comparative analysis with alternative analytical techniques, offering a comprehensive perspective on modern compound characterization.

Theoretical Elemental Composition of C15H13FO3

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecular formula. This provides a baseline against which experimental results are compared.

To determine the theoretical elemental composition of C15H13FO3, we first need to calculate its molar mass. This is achieved by summing the atomic masses of each constituent element, multiplied by the number of atoms of that element in the molecule.

Atomic Masses:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Fluorine (F): 18.998 u

  • Oxygen (O): 15.999 u

Molar Mass Calculation: Molar Mass = (15 * 12.011) + (13 * 1.008) + (1 * 18.998) + (3 * 15.999) Molar Mass = 180.165 + 13.104 + 18.998 + 47.997 Molar Mass = 260.264 g/mol

With the molar mass established, the percentage composition of each element can be calculated as follows:

% Element = (Number of atoms of element * Atomic mass of element) / Molar mass of compound * 100

Elemental Composition of C15H13FO3:

ElementCalculationPercentage (%)
Carbon (C)(15 * 12.011 / 260.264) * 10069.22%
Hydrogen (H)(13 * 1.008 / 260.264) * 1005.04%
Fluorine (F)(1 * 18.998 / 260.264) * 1007.30%
Oxygen (O)(3 * 15.999 / 260.264) * 10018.44%

This theoretical data serves as the benchmark for the experimental results obtained from elemental analysis instrumentation.

Experimental Determination of Elemental Composition

The workhorse for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content in organic compounds is combustion analysis .[1] For oxygen determination, a similar technique, high-temperature pyrolysis, is employed.

The Principle of Combustion Analysis

In a CHNS analyzer, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace (around 1000 °C) in the presence of a controlled amount of oxygen.[2] This process quantitatively converts the carbon in the sample to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2), and sulfur to sulfur dioxide (SO2). The resulting gases are then passed through a series of traps and columns to remove interfering substances and to separate the individual components. Finally, the gases are quantified by a thermal conductivity detector (TCD) or other specialized detectors.

For oxygen analysis, the sample is pyrolyzed in a furnace in the absence of oxygen. The oxygen in the sample combines with a carbon source to form carbon monoxide (CO), which is then quantified.

A Validating Experimental Protocol

A self-validating protocol for the elemental analysis of C15H13FO3 would involve the following steps:

  • Instrument Calibration: The elemental analyzer must be calibrated using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide. This ensures the accuracy and linearity of the detector response.

  • Sample Preparation: A homogeneous sample of C15H13FO3, typically 1-3 mg, is accurately weighed into a tin or silver capsule. It is crucial that the sample is pure and has been thoroughly dried to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages.

  • Analysis: The encapsulated sample is introduced into the combustion furnace of the elemental analyzer. The instrument then automatically performs the combustion, gas separation, and detection.

  • Data Processing: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

  • Replicate Analysis: To ensure the precision and reliability of the results, the analysis should be performed in triplicate. The results should be statistically consistent.

A key indicator of a successful and trustworthy analysis is the agreement between the experimentally determined percentages and the calculated theoretical values. For publication in most peer-reviewed journals, the experimental values for C, H, and N are expected to be within ±0.4% of the theoretical values.[3][4]

Comparative Analysis: Elemental Analysis in the Context of Modern Analytical Techniques

While elemental analysis is a powerful tool for determining the empirical formula and assessing the purity of a compound, it is rarely used in isolation in modern research. A combination of techniques is often employed to provide a comprehensive characterization of a new molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm).[5][6] This level of accuracy allows for the unambiguous determination of the molecular formula of a compound, a capability that elemental analysis alone cannot provide.

Comparison Table: Elemental Analysis vs. HRMS

FeatureElemental AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Information Percentage composition of elementsAccurate mass-to-charge ratio (m/z)
Formula Determination Provides the empirical formulaDirectly provides the molecular formula
Purity Assessment Sensitive to inorganic impurities and residual solventsCan identify the presence of impurities with different molecular weights
Sample Requirement Milligram quantitiesMicrogram to nanogram quantities
Structural Information NoneLimited to fragmentation patterns in some cases

For C15H13FO3, an HRMS analysis would aim to detect an ion corresponding to the exact mass of the molecule (e.g., [M+H]+ at m/z 261.0921). A measured mass that matches this theoretical value to within 5 ppm provides strong evidence for the proposed molecular formula.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic compounds.[7] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Comparison Table: Elemental Analysis vs. NMR Spectroscopy

FeatureElemental AnalysisNMR Spectroscopy
Primary Information Elemental compositionChemical structure and connectivity
Purity Assessment Bulk purityCan identify and quantify structurally similar impurities and residual solvents
Isomer Differentiation Cannot distinguish between isomersCan readily distinguish between isomers
Quantitative Analysis Absolute quantification of elementsQuantitative for relative ratios of nuclei (qNMR for absolute)

For C15H13FO3, a clean ¹H and ¹³C NMR spectrum, with the correct number of signals and appropriate integrations and chemical shifts, would be essential for confirming the proposed structure. The presence of unexpected signals could indicate impurities that might not be readily apparent from the elemental analysis data alone.

The Synergy of Techniques: A Holistic Approach

The true power in compound characterization lies in the synergistic use of these techniques. The following workflow illustrates how these methods complement each other:

G cluster_0 Characterization Workflow Synthesis Synthesis of C15H13FO3 Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (Purity & Empirical Formula) Purification->EA HRMS High-Resolution Mass Spectrometry (Molecular Formula) Purification->HRMS NMR NMR Spectroscopy (Structural Elucidation & Purity) Purification->NMR Final Confirmed Structure & Purity of C15H13FO3 EA->Final HRMS->Final NMR->Final

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid was not publicly available. The following guidance is therefore based on the best practices for the disposal of solid, halogenated organic carboxylic acids and the known hazard profiles of structurally analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.

Hazard Assessment and Identification: A Precautionary Approach

Given its chemical structure—a fluorinated aromatic ether and carboxylic acid—we must assume that 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid presents hazards similar to related compounds. Structurally similar chemicals, such as 2-(4-Fluorophenyl)acetic acid and 2-(4-((fluorosulfonyl)oxy)phenyl)acetic acid, are classified with the following hazards.[1]

Inferred Hazard Profile:

Hazard CategoryGHS Hazard StatementCorresponding Pictogram
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Respiratory IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Due to these potential hazards, direct contact with the skin, eyes, and respiratory system must be avoided. The primary disposal concern stems from its classification as a halogenated organic compound , which dictates a specific waste stream to prevent environmental contamination and ensure regulatory compliance.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for safety.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling halogenated organic compounds.

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: Handle the solid compound only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or particulates.[3]

The Critical Importance of Waste Segregation

The single most important step in the proper disposal of this compound is its correct segregation. Due to the presence of a carbon-fluorine bond, this compound is classified as a halogenated organic waste .[2][4]

DO NOT:

  • Mix with non-halogenated organic waste.[2]

  • Dispose of down the drain.[5]

  • Mix with aqueous, acidic, or basic waste streams.[5]

  • Dispose of in general trash or sharps containers.

The rationale for this strict segregation is based on the final disposal method. Halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[6] Mixing them with non-halogenated solvents, which are often recycled or used as fuel, contaminates the entire waste stream and dramatically increases disposal costs and environmental risk.[5]

Step-by-Step Disposal Protocol

Follow this workflow for the safe collection and temporary storage of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid waste pending pickup by your institution's EHS or a licensed contractor.

Experimental Workflow for Disposal

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal PPE 1. Don PPE (Goggles, Gloves, Lab Coat) FumeHood 2. Work in Fume Hood Container 3. Select a compatible, sealable waste container. FumeHood->Container Label 4. Label container: 'HALOGENATED ORGANIC WASTE (SOLID)' List all constituents. Container->Label Transfer 5. Transfer waste into container using clean tools. Label->Transfer Seal 6. Securely seal the container. Transfer->Seal Store 7. Store in designated Satellite Accumulation Area (SAA). Seal->Store Pickup 8. Arrange for pickup by EHS or licensed contractor. Store->Pickup

Caption: Waste Disposal Workflow Diagram.

Protocol Details:
  • Container Selection:

    • Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap. Wide-mouth polyethylene or glass containers are suitable for solid waste.

    • The container must be designated specifically for Halogenated Organic Waste .

  • Labeling:

    • Before adding any waste, affix a hazardous waste label provided by your institution.

    • Clearly write "Hazardous Waste" and specify the contents: "2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid" . Do not use abbreviations.

    • If other halogenated wastes are added to the same container, list all chemical constituents.

    • Indicate the accumulation start date.

  • Waste Accumulation:

    • Carefully transfer the solid waste into the labeled container using a dedicated spatula or scoop.

    • If disposing of contaminated items (e.g., weigh boats, gloves), place them in the same designated container.

    • Keep the container closed at all times except when actively adding waste.[5]

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • This area must be under the control of laboratory personnel, away from drains, and ideally within secondary containment (such as a plastic tub) to contain any potential spills.

    • Ensure incompatible waste types (e.g., acids, bases, oxidizers) are stored in separate secondary containment.

Final Disposal Pathway: Incineration

The only acceptable final disposal method for halogenated organic compounds is high-temperature incineration .[2] This process must be carried out by a licensed and regulated hazardous waste disposal facility. Your institution's EHS department will manage the collection from your lab and the subsequent transfer to the disposal facility.

The decision-making logic for handling this chemical waste is summarized in the diagram below.

Start Waste Generated: 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid CheckHalogen Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? Start->CheckHalogen IsHalogenated YES: Halogenated Waste Stream CheckHalogen->IsHalogenated Yes NotHalogenated NO: Non-Halogenated Waste Stream CheckHalogen->NotHalogenated No Segregate Segregate in a dedicated, labeled 'Halogenated Waste' container. IsHalogenated->Segregate Store Store in designated Satellite Accumulation Area (SAA). Segregate->Store Dispose Dispose via licensed contractor for high-temperature incineration. Store->Dispose

Caption: Disposal Decision Logic Diagram.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.

References

  • PubChem. 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • University of Houston. Hazardous Waste Segregation. [Link]

  • University of Oldenburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Auckland Microfab. Cleanroom Waste Disposal Protocol. [Link]

  • HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances. [Link]

  • University of Iowa. 7.2 Organic Solvents | Environment, Health and Safety. [Link]

Sources

Navigating the Unseen: A Practical Guide to Handling 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Note: In the dynamic landscape of drug discovery and development, researchers often work with novel compounds where comprehensive safety data is not yet publicly available. This guide addresses the safe handling of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, a compound for which a specific Safety Data Sheet (SDS) is not readily accessible in public databases. In such instances, a conservative approach, grounded in the principles of chemical hygiene and risk assessment based on structurally similar compounds, is paramount. This document provides a framework for researchers to establish safe handling, operational, and disposal procedures, thereby ensuring a secure laboratory environment.

Disclaimer: The following recommendations are based on the hazard profiles of structurally related aromatic carboxylic acids and general laboratory safety standards. It is imperative for the user to obtain a compound-specific Safety Data Sheet (SDS) from the manufacturer or supplier before commencing any work. This guide should be used to supplement, not replace, a formal risk assessment and the specific information provided in the SDS.

Hazard Assessment: Profiling the Unknown

Given the absence of a specific SDS for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid, we must infer its potential hazards from analogous structures such as 2-fluorophenylacetic acid and other substituted phenylacetic acids. The consistent toxicological profile of these related compounds suggests that 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid should be treated as a substance that is, at a minimum:

  • A skin irritant.

  • A serious eye irritant.

  • Potentially harmful if inhaled, causing respiratory tract irritation.

  • Potentially harmful if swallowed.

Therefore, all handling procedures must be designed to prevent direct contact with the skin and eyes, and to minimize the generation of airborne dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling any chemical, especially one with an incomplete hazard profile. The following table outlines the recommended PPE for various laboratory operations involving 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid.

Laboratory Operation Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile gloves (double-gloving recommended)Fully buttoned lab coatN95 or higher-rated respirator (if not in a ventilated enclosure)
Solution Preparation Chemical safety goggles or a face shield worn over safety glassesNitrile or neoprene glovesFully buttoned lab coatNot generally required if performed in a certified chemical fume hood
Transferring Solutions Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatNot generally required if performed in a certified chemical fume hood
General Handling and Inspection Safety glasses with side shieldsNitrile glovesFully buttoned lab coatNot required

Expert Insight: The recommendation for double-gloving when handling the solid form provides an extra layer of protection against potential tears or punctures in the outer glove, which can go unnoticed. When preparing solutions, the choice between nitrile and neoprene gloves should be guided by the solvent used, ensuring compatibility to prevent degradation of the glove material.[1]

Donning and Doffing PPE: A Critical Procedure

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[2][3][4][5]

Donning Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator (if required): Perform a fit check.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove the lab coat by folding it inward on itself, without touching the exterior surface.

  • Eye/Face Protection: Remove by handling the earpieces or strap.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Thoroughly wash hands with soap and water after all PPE has been removed.

PPE_Decision_Workflow cluster_0 Handling 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid start Start: Assess Task is_solid Handling Solid Form? start->is_solid weighing Weighing or Aliquoting? is_solid->weighing Yes solution_prep Preparing or Transferring Solution? is_solid->solution_prep No (Solution) in_hood In Fume Hood? weighing->in_hood ppe_solid_hood Standard PPE: - Goggles - Double Nitrile Gloves - Lab Coat in_hood->ppe_solid_hood Yes ppe_solid_bench Enhanced PPE: - Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator in_hood->ppe_solid_bench No end Proceed with Caution ppe_solid_hood->end ppe_solid_bench->end ppe_solution_hood Standard PPE: - Goggles - Nitrile/Neoprene Gloves - Lab Coat solution_prep->ppe_solution_hood ppe_solution_hood->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.